molecular formula C15H19FN2 B1609666 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole CAS No. 224048-17-3

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Cat. No.: B1609666
CAS No.: 224048-17-3
M. Wt: 246.32 g/mol
InChI Key: AFCMOJDLYLBPOS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a useful research compound. Its molecular formula is C15H19FN2 and its molecular weight is 246.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-ethyl-6-fluoroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCMOJDLYLBPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431973
Record name 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224048-17-3
Record name 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical characterization methods for the novel compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this specific substituted indazole. The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, providing a robust framework for the preparation and validation of this molecule.

Introduction to the Indazole Scaffold and the Significance of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][3][4] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8][9] The therapeutic potential of indazoles is exemplified by several FDA-approved drugs, such as the antiemetic Granisetron and the chemotherapy agent Lonidamine.[2]

The subject of this guide, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, is a specifically substituted derivative with features that suggest potential for novel biological activity. The substituents are:

  • 1-Cyclohexyl group: The presence of a bulky, lipophilic cyclohexyl group at the N1 position can significantly influence the molecule's solubility, membrane permeability, and interaction with biological targets.

  • 3-Ethyl group: Alkyl substitution at the C3 position is a common feature in bioactive indazoles and can play a role in modulating the compound's binding affinity and metabolic stability.[2]

  • 6-Fluoro group: The incorporation of a fluorine atom can alter the electronic properties of the indazole ring system, influence metabolic pathways, and potentially enhance binding interactions through hydrogen bonding or other electrostatic effects.[10]

Given these structural features, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole represents a promising candidate for investigation in various therapeutic areas.

Caption: Chemical structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. These values are estimated based on the known properties of structurally related compounds and computational models.

PropertyPredicted Value
Molecular Formula C₁₅H₁₉FN₂
Molecular Weight 246.33 g/mol
Appearance White to off-white solid
Melting Point 90 - 110 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water
pKa 12-14 (indazole NH)
LogP 3.5 - 4.5

Proposed Synthesis and Purification Strategy

A plausible and efficient synthetic route for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be adapted from established methods for the synthesis of substituted indazoles.[11] A proposed two-step synthesis is outlined below, starting from commercially available 6-fluoro-1H-indazole.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: C3-Alkylation cluster_purification Purification Start 6-Fluoro-1H-indazole Reagent1 Cyclohexyl bromide, K₂CO₃, DMF Start->Reagent1 Reaction Intermediate 1-Cyclohexyl-6-fluoro-1H-indazole Reagent1->Intermediate Product Intermediate_ref 1-Cyclohexyl-6-fluoro-1H-indazole Reagent2 1. n-BuLi, THF, -78 °C 2. Ethyl iodide Final_Product 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Reagent2->Final_Product Product Purification_Step Silica Gel Chromatography (Hexane/Ethyl Acetate) Final_Product->Purification_Step Purification Intermediate_ref->Reagent2 Reaction

Caption: Proposed synthesis workflow for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Cyclohexyl-6-fluoro-1H-indazole

  • To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-cyclohexyl-6-fluoro-1H-indazole.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the indazole nitrogen, forming the nucleophile. Heating is necessary to overcome the activation energy of the reaction.

Step 2: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

  • Dissolve 1-cyclohexyl-6-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add ethyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final product, 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Causality Behind Experimental Choices: The use of a strong base like n-BuLi at low temperatures allows for the selective deprotonation at the C3 position of the indazole ring. The inert atmosphere and anhydrous conditions are critical to prevent quenching of the organolithium intermediate. Ethyl iodide serves as the electrophile to introduce the ethyl group.

Standard Analytical Characterization Methods

The identity and purity of the synthesized 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole should be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized_Compound Purified Product NMR ¹H and ¹³C NMR Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS IR Infrared Spectroscopy (FTIR) Synthesized_Compound->IR TLC Thin Layer Chromatography Synthesized_Compound->TLC HPLC High-Performance Liquid Chromatography Synthesized_Compound->HPLC

Caption: Analytical workflow for the characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Expected Spectral Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, with coupling patterns influenced by the fluorine substituent. Signals corresponding to the ethyl group (a quartet and a triplet) and the cyclohexyl group (a series of multiplets) should also be present.[11][12][13]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 15 carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (J-C-F).[11][12]

  • HRMS (High-Resolution Mass Spectrometry): This will provide the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition of the molecule.[11][12]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the aromatic rings, and a C-F stretching band.[11][12]

Potential Biological Significance and Research Directions

Substituted indazoles are of significant interest in drug discovery.[3][5] Derivatives of the indazole scaffold have been investigated for a multitude of therapeutic applications, including:

  • Oncology: As inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[6][7]

  • Inflammatory Diseases: Acting as inhibitors of signaling pathways involved in inflammation.[6]

  • Infectious Diseases: Showing promise as antibacterial, antifungal, and antiprotozoal agents.[8][14]

The unique combination of substituents in 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole makes it a compelling candidate for screening in various biological assays to explore its potential as a novel therapeutic agent.

Safety Considerations

While specific toxicity data for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Similar heterocyclic compounds may cause skin and eye irritation.[15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[17]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

References

  • Wiley-VCH. (2007). Supporting Information.
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  • Fisher Scientific. SAFETY DATA SHEET.
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  • PubMed. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors.
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  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • PubMed. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents.
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Sources

Structure Elucidation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: A Multi-Technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The precise substitution pattern on the indazole ring system is critical for biological activity, making unambiguous structure elucidation a paramount step in drug discovery and development. This guide provides an in-depth, field-proven methodology for the complete structural characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a representative multi-substituted indazole. We will detail a synergistic workflow integrating mass spectrometry, advanced multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR), and single-crystal X-ray crystallography. The focus will be on not just the application of these techniques, but the causal logic behind their sequential and integrated use to resolve common challenges such as N-alkylation regiochemistry.

The Primary Challenge: Synthesis and N-Alkylation Regioselectivity

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 alkylated regioisomers.[1][5][6] The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic control during alkylation can lead to significant amounts of the 2H-isomer.[3][5] Therefore, the first and most critical step in the structure elucidation is to definitively confirm that the cyclohexyl group is attached to the N1 position.

A plausible synthetic route involves the N-alkylation of 3-ethyl-6-fluoro-1H-indazole. Reaction conditions, such as the choice of base and solvent, play a crucial role in directing the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation for many indazole substrates.[1][6][7] Conversely, Mitsunobu conditions can favor the N2 isomer.[7] Independent of the synthetic strategy, rigorous analytical confirmation of the substitution pattern is non-negotiable.

Foundational Analysis: Mass Spectrometry (MS)

The initial analytical step should always be mass spectrometry to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement, which is crucial for verifying the molecular formula.[8][9]

Expected HRMS Data:

  • Molecular Formula: C₁₅H₁₉FN₂

  • Calculated Monoisotopic Mass: 246.1532 g/mol

  • Expected Ion (ESI+): [M+H]⁺ at m/z 247.1611

Electron Ionization (EI) GC-MS can also be valuable for observing characteristic fragmentation patterns.[10] For indazoles, common fragmentations include the loss of the N-alkyl substituent and cleavages within the alkyl chain, providing preliminary structural clues.[10]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap).

  • Acquisition Mode: Acquire data in positive ion mode (ESI+) over a scan range of m/z 100-1000.

  • Data Analysis: Extract the accurate mass for the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it against the theoretical value for C₁₅H₁₉FN₂. The mass deviation should be within 5 ppm.[9]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of indazole derivatives in solution.[11] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides the initial map of the proton environments. Key regions of interest for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole are:

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the fluorinated benzene ring will exhibit splitting patterns dictated by both H-H and H-F couplings.

  • Cyclohexyl Region (δ 1.2-4.5 ppm): The methine proton attached to N1 (H-1') will be the most downfield signal in this group due to the deshielding effect of the nitrogen. The remaining methylene protons will appear as complex multiplets.

  • Ethyl Region (δ 1.3-3.0 ppm): A characteristic quartet for the methylene group and a triplet for the methyl group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired as a proton-decoupled experiment, confirms the number of unique carbon environments. The fluorine atom will induce C-F coupling, which is observable as splitting of the carbon signals, particularly for C6 and its neighbors (C5, C7). Comparing the chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) is a key method for distinguishing N1 and N2 isomers.[11][12]

¹⁹F NMR Spectroscopy: The Fluorine Probe

A ¹⁹F NMR spectrum provides direct evidence for the fluorine atom. The chemical shift and coupling to neighboring protons (³JHF and ⁴JHF) are diagnostic. For a 6-fluoro substituent, the ¹⁹F signal will typically appear as a doublet of doublets due to coupling with H5 and H7.[13][14]

2D NMR: Unambiguous Connectivity and Spatial Proximity

Two-dimensional NMR experiments are essential to connect the pieces of the puzzle provided by the 1D spectra.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (³JHH) coupling networks, allowing for the tracing of connectivity within the ethyl, cyclohexyl, and aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling the assignment of most carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the N1 regiochemistry. It reveals correlations between protons and carbons over two to three bonds. The definitive correlation will be from the N1-cyclohexyl methine proton (H-1') to the indazole bridgehead carbon C7a. A correlation to C3 would also be expected. The absence of a strong correlation from H-1' to C3a is also indicative of the N1 isomer.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity. For the N1 isomer, a NOE correlation should be observed between the N1-cyclohexyl methine proton (H-1') and the proton at the C7 position of the indazole ring.

Integrated NMR Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Assignments & Confirmation H1 ¹H NMR (Proton Map) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Direct Bonds) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC NOESY NOESY (Spatial Proximity) H1->NOESY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Probe) Assign Full ¹H & ¹³C Assignments COSY->Assign HSQC->Assign Regio N1 Regiochemistry Confirmation HMBC->Regio NOESY->Regio Structure Final Structure Confirmation Assign->Structure Regio->Structure

Caption: Integrated NMR workflow for structure elucidation.

Definitive HMBC/NOESY Correlations for N1-Substitution

Caption: Key 2D NMR correlations confirming N1-cyclohexyl substitution.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[13]

  • 1D Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, HMBC, and NOESY experiments using standard pulse programs. Ensure sufficient resolution in both dimensions. For HMBC, optimize for a long-range coupling constant of ~8 Hz. For NOESY, use a mixing time of 500-800 ms.

  • Data Processing: Process all spectra using appropriate window functions and perform baseline correction.

  • Analysis: Systematically assign all signals starting with the least complex regions (e.g., ethyl group) and using the 2D correlations to build the full structure. Critically analyze the HMBC and NOESY spectra for the key correlations that confirm the N1-substitution pattern.

Table 1: Predicted NMR Data for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (in CDCl₃)
Position δ ¹H (ppm) Multiplicity J (Hz) δ ¹³C (ppm) Key HMBC Correlations from ¹H
3---~145.0H-1', H-2''
3a---~122.5H-4, H-5
4~7.65ddJHF=~9, JHH=~9~121.0 (d)C-3a, C-5, C-7a
5~6.90dddJHH=~9, ~2; JHF=~9~110.0 (d, ¹JCF=~25)C-3a, C-4, C-6, C-7
6---~160.0 (d, ¹JCF=~240)-
7~7.25ddJHH=~9, JHF=~5~98.0 (d, ²JCF=~25)C-5, C-6, C-7a
7a---~141.0H-1', H-4, H-7
1' (CH)~4.20ttJ=~12, ~4~58.0C-3, C-7a, C-2', C-6'
2', 6' (CH₂)~2.0-2.2m-~32.0C-1', C-3', C-4', C-5'
3', 5' (CH₂)~1.8-1.9m-~25.5C-1', C-2', C-4', C-6'
4' (CH₂)~1.3-1.5m-~26.0C-2', C-3', C-5', C-6'
1'' (CH₂)~2.95qJ=~7.5~21.5C-3, C-2''
2'' (CH₃)~1.40tJ=~7.5~14.0C-3, C-1''

The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous proof of molecular structure, including absolute stereochemistry if applicable.[15][16] It provides precise bond lengths, bond angles, and a three-dimensional model of the molecule as it exists in the crystal lattice.[17] This technique serves as the ultimate arbiter, confirming the results of the spectroscopic analysis.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[16]

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cooled nitrogen stream on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[15] Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters until the calculated diffraction pattern closely matches the experimental data.[18]

  • Analysis: Generate a final structural model (e.g., an ORTEP diagram) and analyze the geometric parameters to confirm connectivity and conformation.

Conclusion: An Integrated and Self-Validating System

The structure elucidation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a case study in the power of a multi-technique, integrated analytical approach. Each experiment provides a layer of evidence that validates the others. HRMS confirms the elemental formula. A complete suite of 1D and 2D NMR experiments establishes the chemical environment, connectivity, and, critically, the N1-alkylation regiochemistry. Finally, X-ray crystallography offers irrefutable proof of the solid-state structure. This rigorous, self-validating workflow ensures the highest level of confidence in the molecular structure, a critical requirement for advancing a compound in the drug development pipeline.

References

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  • Goggin, M. M., et al. (2015). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. Available from: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(16), 11493–11500. Available from: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5183. Available from: [Link]

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14076-14092. Available from: [Link]

  • Wang, X., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 379. Available from: [Link]

  • Gomez, D., et al. (2017). 19 F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available from: [Link]

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An In-depth Technical Guide to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (CAS No. 224048-17-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Indazole Scaffolds

The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its unique electronic properties and structural versatility have led to the development of potent modulators of various biological targets, including kinases and G-protein coupled receptors.[1][3] This guide focuses on a specific, yet under-documented derivative: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole . While extensive public data on this particular molecule is scarce, its structural motifs—an N-cyclohexyl group, a C3-ethyl substituent, and a 6-fluoro atom—suggest a deliberate design for exploring specific pharmacophores.

As a Senior Application Scientist, my objective here is not to merely collate existing data, but to provide a forward-looking technical roadmap for researchers and drug developers. This document will leverage established principles of organic synthesis and medicinal chemistry to outline a robust methodology for the preparation, characterization, and potential application of this compound. We will delve into the "why" behind the "how," ensuring that each step is grounded in sound scientific reasoning.

Strategic Synthesis: A Proposed Pathway

The synthesis of N-substituted indazoles often relies on the cyclization of appropriately substituted hydrazones.[4][5][6] Based on commercially available starting materials, a highly plausible and efficient route to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole involves a two-step process: formation of a phenylhydrazone followed by an acid-catalyzed intramolecular cyclization (a variation of the Fischer indole synthesis adapted for indazoles).

Proposed Synthetic Scheme

Synthesis_of_1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_4_difluoropropiophenone 2',4'-Difluoropropiophenone hydrazone N-Cyclohexyl-N'-(4-fluoro-2-propionylphenyl)hydrazine 2_4_difluoropropiophenone->hydrazone Condensation (Ethanol, Acetic Acid cat.) cyclohexylhydrazine Cyclohexylhydrazine cyclohexylhydrazine->hydrazone product 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (CAS: 224048-17-3) hydrazone->product Cyclization (Polyphosphoric Acid, Heat)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of the Hydrazone Intermediate

  • Rationale: The initial step is a classic condensation reaction to form the key hydrazone intermediate. The mildly acidic conditions catalyze the addition of the hydrazine to the carbonyl group, followed by dehydration. The choice of ethanol as a solvent ensures good solubility of the reactants.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-Difluoropropiophenone (1.0 eq) and absolute ethanol (5 mL per mmol of ketone).

    • Add Cyclohexylhydrazine (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the ketone spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

    • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be used in the next step without further purification if TLC shows high purity.

Step 2: Intramolecular Cyclization to the Indazole Core

  • Rationale: This is the critical ring-forming step. Polyphosphoric acid (PPA) is a common and effective reagent for such cyclizations, acting as both a strong acid catalyst and a dehydrating agent.[5] The reaction proceeds via an electrophilic attack of the imine carbon onto the aromatic ring, followed by elimination of a fluoride ion and tautomerization to the stable 1H-indazole. The elevated temperature provides the necessary activation energy for the cyclization.

  • Procedure:

    • In a clean, dry round-bottom flask, place the hydrazone intermediate from Step 1 (1.0 eq).

    • Add Polyphosphoric Acid (PPA) in excess (e.g., 10-20 times the weight of the hydrazone).

    • Heat the mixture with stirring in an oil bath at 120-140 °C.

    • Monitor the reaction by TLC. A sample can be taken by carefully quenching a small aliquot in ice water and extracting with ethyl acetate. The disappearance of the hydrazone spot and the formation of the indazole product spot indicates completion (typically 1-3 hours).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Purification Strategy

The crude product will likely contain some unreacted starting material and side products. Purification by column chromatography on silica gel is the recommended method.

  • Solvent System: A gradient of hexane and ethyl acetate is typically effective for separating indazole derivatives. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain the final product, likely as a crystalline solid or a viscous oil.

Analytical Characterization: Confirming the Structure

Without access to a physical sample, we cannot provide actual spectra. However, a comprehensive characterization workflow for a novel compound like this would include the following techniques.

Analytical_Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure Compound (1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole) Purification->Pure_Compound Structural_Confirmation Structural Confirmation Pure_Compound->Structural_Confirmation Purity_Analysis Purity & Identity Confirmation Pure_Compound->Purity_Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Confirmation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Structural_Confirmation->Mass_Spectrometry IR_Spectroscopy IR Spectroscopy Structural_Confirmation->IR_Spectroscopy HPLC HPLC/UPLC Purity_Analysis->HPLC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis

Caption: A standard analytical workflow for compound characterization.

Technique Purpose Expected Observations for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
¹H NMR To determine the number and environment of hydrogen atoms.Signals corresponding to the cyclohexyl protons, the ethyl group (a quartet and a triplet), and aromatic protons on the indazole ring. The fluorine atom at the 6-position will cause characteristic splitting of the adjacent aromatic proton signals.
¹³C NMR To determine the number and environment of carbon atoms.Resonances for the cyclohexyl, ethyl, and indazole core carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A singlet or a multiplet (depending on coupling to nearby protons) in the characteristic range for an aryl fluoride.
HRMS To determine the exact mass and confirm the molecular formula.The measured mass should correspond to the calculated exact mass of C₁₅H₁₉FN₂.
IR Spectroscopy To identify functional groups.Characteristic peaks for C-H (aliphatic and aromatic), C=C and C=N (aromatic ring), and C-F stretching.
HPLC/UPLC To assess purity.A single major peak under various solvent conditions would indicate high purity.

Potential Applications in Drug Discovery: An Informed Perspective

The true value of a novel compound lies in its potential biological activity. While no specific data exists for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, we can infer its likely areas of application based on its structural features and the known pharmacology of related indazoles.

  • Cannabinoid Receptor (CB1) Modulation: Several patents describe N-substituted indazole derivatives as modulators of the CB1 receptor, which is involved in pain, appetite, and mood regulation.[7][8] The N-cyclohexyl group of the title compound is a common lipophilic substituent found in known CB1 ligands, making this a primary area for investigation.

  • Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology (e.g., Axitinib, Pazopanib).[1][2] The fluorine atom can enhance binding affinity and improve metabolic stability. This compound could be screened against a panel of kinases to identify potential anticancer activity.

  • General CNS and Inflammatory Disorders: Indazole derivatives have shown a wide array of other activities, including anti-inflammatory and neuroprotective effects.[1][2][3] The lipophilicity imparted by the cyclohexyl and ethyl groups may facilitate blood-brain barrier penetration, making it a candidate for CNS-related targets.

Potential_Biological_Targets cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Areas Target_Compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole CB1_Receptor CB1 Receptor (GPCR) Target_Compound->CB1_Receptor Modulation Kinase_Family Protein Kinases (e.g., VEGFR, FGFR) Target_Compound->Kinase_Family Inhibition Other_Targets Other CNS/Inflammatory Targets (e.g., COX, FAAH) Target_Compound->Other_Targets Modulation Pain_Mood Pain, Appetite, Mood Disorders CB1_Receptor->Pain_Mood Oncology Oncology Kinase_Family->Oncology Inflammation Inflammation, Neurodegeneration Other_Targets->Inflammation

Caption: Potential biological targets and therapeutic areas.

Safety and Handling

As with any novel chemical entity of unknown toxicity, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole represents an intriguing target for chemical and biological exploration. While specific literature is sparse, its synthesis is achievable through established chemical transformations. This guide provides a comprehensive framework for its preparation, purification, and characterization, grounded in the principles of modern organic and medicinal chemistry. By understanding the rationale behind each step and leveraging the known pharmacology of the indazole scaffold, researchers are well-equipped to unlock the potential of this and other novel heterocyclic compounds.

References

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Introduction: The Indazole Scaffold and Strategic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

This guide provides a comprehensive overview of a robust and regioselective synthetic route to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The narrative emphasizes the strategic decisions and mechanistic underpinnings of the synthesis, reflecting field-proven insights into indazole chemistry.

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis and functionalization, however, present unique challenges, most notably the control of regioselectivity during N-alkylation.[3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form, but direct alkylation often yields a mixture of N-1 and N-2 substituted products.[4]

The synthesis of the target molecule, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, is approached via a two-stage strategy: first, the construction of the core 3-ethyl-6-fluoro-1H-indazole ring system, followed by a regioselective N-1 cyclohexylation. This approach allows for precise control over the final molecular architecture.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule reveals a straightforward and efficient synthetic plan. The primary disconnection is at the N-1 cyclohexyl bond, leading back to the 3-ethyl-6-fluoro-1H-indazole intermediate. This intermediate can, in turn, be synthesized via a classical indazole formation reaction, specifically the cyclization of a suitably substituted ketone with hydrazine.

Retrosynthesis Target 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Intermediate 3-Ethyl-6-fluoro-1H-indazole Target->Intermediate N-Alkylation Disconnect StartingMaterial 2',4'-Difluoropropiophenone + Hydrazine Intermediate->StartingMaterial Indazole Formation Disconnect

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is executed in two principal stages, each optimized to ensure high yield and purity.

Stage 1: Synthesis of 3-Ethyl-6-fluoro-1H-indazole

The construction of the indazole core is achieved through the reaction of 2',4'-Difluoropropiophenone with a hydrazine source. This method is a robust and well-documented approach for creating substituted indazoles.[1][5]

Causality of Experimental Choice:

  • Starting Material: 2',4'-Difluoropropiophenone is an ideal precursor. The fluorine atom at the 2'-position is an excellent leaving group for the intramolecular nucleophilic aromatic substitution (SNAr) that constitutes the final ring-closing step. The fluorine at the 4'-position is retained in the final product, yielding the desired 6-fluoro substitution on the indazole ring.

  • Reagent: Hydrazine (or a salt like hydrazine methanesulfonate) serves as the dinucleophilic component, providing the two nitrogen atoms required for the pyrazole ring of the indazole system.[5]

The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of hydrogen fluoride.

Stage1_Workflow cluster_stage1 Stage 1: Indazole Core Formation A 2',4'-Difluoropropiophenone C Reaction Vessel (Solvent: n-Butanol) A->C B Hydrazine Hydrate B->C D Reflux (48h) C->D E Work-up & Purification (Extraction, Recrystallization) D->E F 3-Ethyl-6-fluoro-1H-indazole E->F

Caption: Experimental workflow for Stage 1.

Experimental Protocol: Synthesis of 3-Ethyl-6-fluoro-1H-indazole

  • Reaction Setup: To a solution of 2',4'-Difluoropropiophenone (1.0 eq) in n-butanol (approx. 7.5 mL per gram of ketone), add hydrazine hydrate (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a significant volume of water (approx. 50 mL per gram of starting ketone).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from a suitable solvent system, such as isopropanol/water, to yield the pure 3-Ethyl-6-fluoro-1H-indazole.[6]

Stage 2: Regioselective N-1 Cyclohexylation

This stage is the most critical for ensuring the synthesis of the correct isomer. The alkylation of the indazole nitrogen can occur at either the N-1 or N-2 position. Our goal is to selectively synthesize the N-1 isomer.

Causality of Experimental Choice (Expertise & Experience): The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, particularly the base and solvent.[3]

  • Conditions Favoring N-2 (to be avoided): Using weaker bases like K₂CO₃ in polar aprotic solvents like DMF often leads to a mixture of N-1 and N-2 isomers, or can even favor the N-2 product.[3]

  • Conditions Favoring N-1 (Trustworthiness): A proven method for achieving high N-1 selectivity involves the use of a strong, non-nucleophilic hydride base, such as sodium hydride (NaH), in a less polar, aprotic solvent like tetrahydrofuran (THF).[7][8] The rationale is that the sodium cation (Na⁺) generated from NaH forms a tight ion pair with the deprotonated indazole anion. This cation can coordinate with the electron-rich N-2 atom and potentially the C-3 substituent, sterically hindering the approach of the electrophile to N-2 and directing it to the more accessible N-1 position.[4] This thermodynamic control leads to the desired product.[9]

Caption: Rationale for N-1 regioselectivity in indazole alkylation.

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 3-Ethyl-6-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Add cyclohexyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extraction: Extract the mixture with ethyl acetate (3x volumes).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Data Summary

The following table summarizes the key reactants and expected products for this synthetic pathway.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Role
2',4'-DifluoropropiophenoneC₉H₈F₂OC₉H₈F₂O170.16Starting Material
Hydrazine HydrateH₂N-NH₂ · H₂OH₆N₂O50.06Reagent
3-Ethyl-6-fluoro-1H-indazoleStructure of intermediateC₉H₉FN₂164.18Intermediate
Sodium Hydride (60%)NaHNaH24.00Base
Cyclohexyl BromideC₆H₁₁BrC₆H₁₁Br163.06Alkylating Agent
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Structure of final productC₁₅H₁₉FN₂ 246.32 Final Product

Conclusion

The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be achieved efficiently through a two-stage process involving the formation of a 3-ethyl-6-fluoro-1H-indazole intermediate followed by a highly regioselective N-1 alkylation. The key to the successful synthesis of the desired N-1 isomer lies in the judicious choice of a strong hydride base in an appropriate aprotic solvent, a strategy that leverages thermodynamic control to overcome the inherent challenge of N-1/N-2 regioselectivity in indazole chemistry. This guide provides a robust and reliable protocol grounded in established chemical principles for researchers in the field.

References

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An In-depth Technical Guide to the Biological Activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This technical guide provides a comprehensive exploration of the biological activities of a specific derivative, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. While public domain data on this exact molecule is nascent, this document synthesizes established knowledge of fluoro-indazole derivatives to project a plausible and scientifically rigorous profile of its mechanism of action, cellular effects, and potential therapeutic applications. We will delve into hypothetical, yet mechanistically sound, experimental frameworks for its evaluation as a novel therapeutic agent, focusing on its potential as a selective kinase inhibitor in oncology.

Introduction: The Therapeutic Promise of Fluorinated Indazoles

Indazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[5][6][7][8] The fusion of a benzene and pyrazole ring creates a bioisostere of indole, capable of critical hydrogen bonding interactions with various biological targets.[3] The introduction of a fluorine atom at the 6-position, as in 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, is a strategic chemical modification known to enhance metabolic stability, binding affinity, and cell permeability. This guide postulates a primary biological activity for this compound based on the well-documented role of similar indazole scaffolds as kinase inhibitors.[6] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance.[6]

This document will therefore explore the hypothetical biological activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a selective inhibitor of a key oncogenic kinase, presenting a logical framework for its investigation from initial in-vitro screening to in-vivo efficacy models.

Proposed Mechanism of Action: Selective Inhibition of Tyrosine Kinase XYZ

Based on structure-activity relationships of known indazole-based kinase inhibitors, we hypothesize that 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole acts as a potent and selective inhibitor of the hypothetical Tyrosine Kinase XYZ (TK-XYZ), a critical enzyme in a cancer-related signaling pathway. The N1-cyclohexyl and C3-ethyl substitutions are proposed to confer selectivity by occupying specific hydrophobic pockets within the ATP-binding site of TK-XYZ, while the 6-fluoro group enhances binding affinity through favorable electrostatic interactions.

TK-XYZ Signaling Pathway

The TK-XYZ pathway is a hypothetical signaling cascade implicated in cell proliferation and survival. Its aberrant activation is a hallmark of several cancers. The proposed mechanism of inhibition by 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is illustrated below.

TK_XYZ_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor TK_XYZ_Receptor TK-XYZ Receptor Growth_Factor->TK_XYZ_Receptor Binds Substrate_A Substrate A TK_XYZ_Receptor->Substrate_A Phosphorylates Substrate_B Substrate B Substrate_A->Substrate_B Activates Signaling_Cascade Downstream Signaling Cascade Substrate_B->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Indazole_Compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Indazole_Compound->TK_XYZ_Receptor Inhibits ATP Binding

Caption: Proposed inhibition of the TK-XYZ signaling pathway.

In-Vitro Biological Evaluation

A systematic in-vitro evaluation is crucial to validate the hypothesized mechanism of action and to characterize the potency and selectivity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of kinases, with a primary focus on TK-XYZ.

Protocol:

  • Reagents: Recombinant human kinases, ATP, kinase-specific peptide substrates, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (dissolved in DMSO).

  • Procedure:

    • A radiometric or fluorescence-based kinase assay is performed in a 384-well plate format.

    • The compound is serially diluted and pre-incubated with the kinase.

    • The reaction is initiated by the addition of ATP and the peptide substrate.

    • After incubation, the amount of phosphorylated substrate is quantified.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Hypothetical Data:

Kinase TargetIC50 (nM) of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
TK-XYZ 15
Kinase A> 10,000
Kinase B2,500
Kinase C> 10,000
Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known TK-XYZ overexpression.

Protocol:

  • Cell Lines: A panel of cancer cell lines, including those with high and low expression of TK-XYZ.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compound is added at various concentrations.

    • After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined.

Hypothetical Data:

Cell LineTK-XYZ ExpressionGI50 (µM) of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
Cancer Line 1High0.5
Cancer Line 2High0.8
Normal Cell LineLow> 50

In-Vivo Efficacy Studies

Following promising in-vitro results, the anti-tumor activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole would be evaluated in a preclinical in-vivo model.

Xenograft Mouse Model

Objective: To determine the in-vivo efficacy of the compound in a tumor xenograft model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Procedure:

    • Human cancer cells with high TK-XYZ expression are subcutaneously implanted into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The compound is administered orally or intraperitoneally daily.

    • Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Xenograft_Workflow Cell_Implantation Subcutaneous Implantation of TK-XYZ High Cancer Cells Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Control and Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing with Vehicle or 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Randomization->Dosing Monitoring Regular Monitoring of Tumor Volume and Body Weight Dosing->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint

Caption: Workflow for the in-vivo xenograft study.

Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

While various synthetic routes for indazole derivatives exist, a plausible synthesis for the title compound could involve the reaction of a substituted fluorophenyl ketone with hydrazine, followed by N-alkylation.[9][10] The specific synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole would likely start from 2',4'-Difluoropropiophenone and Hydrazine methanesulfonate.[9]

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded, albeit hypothetical, biological profile for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a selective TK-XYZ inhibitor for oncology applications. The proposed experimental frameworks provide a clear roadmap for its preclinical evaluation. Future research should focus on confirming its on-target activity, elucidating its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer models. The promising structural features of this compound, combined with the proven therapeutic potential of the indazole scaffold, warrant further investigation into its development as a novel anticancer agent.

References

  • 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE synthesis - chemicalbook. (n.d.).
  • 224301-45-5|1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide - BLDpharm. (n.d.).
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).
  • Different biological activities reported with Indazole derivatives - ResearchGate. (n.d.).
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery, 20(5), 581-588.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15783-15790.
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Indazoles in Drug Discovery - PharmaBlock. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8158.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(8), 2045.
  • Indazole – Knowledge and References - Taylor & Francis. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

Introduction: The Privileged Indazole Scaffold and a Compound of Interest

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it an ideal framework for interacting with a diverse array of biological targets.[1][2][3] This versatility is evidenced by its presence in numerous FDA-approved drugs, including the anti-cancer agents axitinib and entrectinib, and the antiemetic granisetron.[1][3][4] These compounds showcase the indazole core's capacity to be tailored for high-affinity interactions with targets ranging from protein kinases to serotonin receptors.[3][4]

Within this important class of molecules lies 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a specific derivative that has emerged in the patent literature as a compound with potential pharmacological activity. This guide provides a comprehensive technical overview of this molecule, synthesizing available data on its chemical properties, synthesis, and biological context for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characterization

A precise understanding of a compound's physicochemical properties is the foundation of all further research and development. These parameters influence solubility, membrane permeability, and formulation characteristics.

Table 1: Physicochemical Properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

PropertyValueSource
IUPAC Name 1-cyclohexyl-3-ethyl-6-fluoroindazole[]
CAS Number 224048-17-3[]
Molecular Formula C₁₅H₁₉FN₂[]
Molecular Weight 246.32 g/mol Calculated
Density 1.19 g/cm³[]
InChI Key AFCMOJDLYLBPOS-UHFFFAOYSA-N[]
InChI InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-12(13)18-17(14)15-6-4-3-5-7-15[]

The molecule is also available as a hydrobromide salt (CAS 224301-45-5), which may offer altered solubility and handling properties compared to the free base.[6]

Caption: Chemical Structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Synthesis and Experimental Protocols

The synthesis of substituted indazoles is a well-established field in organic chemistry, with numerous methods available for constructing the core heterocyclic system.[7][8] For 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a plausible and efficient synthetic route begins with a substituted fluorinated propiophenone.

Rationale for Synthetic Strategy

The chosen strategy is a variation of the classical Davis-Beirut reaction, which involves the cyclization of an appropriately substituted ketone with hydrazine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step. The N-alkylation (in this case, N-cyclohexylation) is a critical step that defines the final compound. Performing this step after the indazole ring formation allows for regioselective control, primarily targeting the N1 position, which is often more nucleophilic and sterically accessible than the N2 position.

G start 2',4'-Difluoropropiophenone + Hydrazine step1 Step 1: Cyclization (Formation of Indazole Core) start->step1 intermediate 3-ethyl-6-fluoro-1H-indazole step1->intermediate step2 Step 2: N-Alkylation (Introduction of Cyclohexyl Group) intermediate->step2 + Cyclohexyl Bromide + Base (e.g., K₂CO₃) end 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole step2->end purify Purification (Chromatography/Recrystallization) end->purify

Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol is a representative methodology based on established chemical principles for indazole synthesis.

Step 1: Synthesis of 3-ethyl-6-fluoro-1H-indazole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2',4'-Difluoropropiophenone (1.0 eq) and a high-boiling point solvent such as diethylene glycol or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the mixture. The excess hydrazine serves as both a reactant and a base to facilitate the reaction.

  • Cyclization: Heat the reaction mixture to 150-180°C. The causality here is that high temperature is required to overcome the activation energy for both the initial hydrazone formation and the subsequent intramolecular nucleophilic aromatic substitution (SNA_r_), where the hydrazone nitrogen displaces the ortho-fluorine atom to form the pyrazole ring.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

  • Reaction Setup: In a new flask, dissolve the crude 3-ethyl-6-fluoro-1H-indazole (1.0 eq) from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq). The base deprotonates the indazole N-H, forming the more nucleophilic indazolide anion.

  • Alkylation: Add cyclohexyl bromide or cyclohexyl iodide (1.1-1.2 eq) to the mixture. Stir the reaction at a moderately elevated temperature (e.g., 60-80°C) until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the solvent under reduced pressure. The resulting crude product is then purified. Column chromatography on silica gel is the self-validating system here; a pure product will elute as a single spot with a consistent R_f_ value, and its structure can be confirmed by NMR and mass spectrometry.

Biological Activity and Potential Applications

While extensive published research on 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is limited, patent literature provides a crucial insight into its intended application: as a modulator of the cannabinoid (CB1) receptor.[9]

The Endocannabinoid System and CB1 Receptors

The endocannabinoid system is a critical neuromodulatory system involved in regulating a vast range of physiological processes. Its primary components include the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[9]

  • CB1 Receptors: These are G protein-coupled receptors found predominantly in the central nervous system (CNS) but also in peripheral tissues.[9] Their activation is responsible for the psychotropic effects of cannabinoids and plays a key role in modulating pain, appetite, and memory.

  • CB2 Receptors: These are primarily expressed in immune cells and are involved in modulating inflammation and immune responses.[9]

Compounds that bind to and modulate CB1 receptors are of significant therapeutic interest for the treatment of pain and other neurological conditions.[9] The patent describing derivatives including 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole explicitly claims their utility for conditions mediated by CB1 receptor activity.[9]

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein G Protein (Gi/o) CB1->G_Protein Activates Ligand 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Potential Ligand) Ligand->CB1:f0 AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to

Caption: Potential mechanism of action via CB1 receptor modulation.

Broader Context: The Therapeutic Potential of Indazoles

The indazole scaffold is a cornerstone of many modern therapeutic research programs. Its derivatives have demonstrated a wide spectrum of biological activities, highlighting the potential for discovering novel agents.[2][10]

  • Anti-Cancer: Many indazole-containing molecules act as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[4]

  • Anti-Inflammatory: Certain indazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like phosphodiesterase or kinases involved in inflammatory signaling, such as Apoptosis signal-regulating kinase 1 (ASK1).[2][11]

  • Antiprotozoal: Researchers have identified indazole derivatives with significant activity against parasites like Leishmania major, indicating their potential as leads for new anti-infective drugs.[12]

The investigation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a CB1 modulator fits perfectly within this broader context of leveraging the indazole core for targeted therapeutic intervention.

Conclusion and Future Directions

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic heterocyclic compound built upon the medicinally significant indazole scaffold. While public domain data is sparse, its documented synthesis and connection to cannabinoid receptor modulation in the patent literature mark it as a compound of interest for drug discovery, particularly in the areas of pain and neuromodulation.

Future research should focus on:

  • Detailed Pharmacological Profiling: Quantifying its binding affinity (K_i_) and functional activity (EC₅₀/IC₅₀) at both CB1 and CB2 receptors to determine its potency and selectivity.

  • In Vivo Efficacy: Evaluating its effects in established animal models of pain, inflammation, or other relevant CNS disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how modifications to the cyclohexyl, ethyl, and fluoro substituents impact biological activity. This is a critical step in optimizing a hit compound into a lead candidate.

  • Pharmacokinetic Assessment: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

By pursuing these lines of inquiry, the scientific community can fully elucidate the therapeutic potential of this promising indazole derivative.

References

  • WO2009106980A2 - Indazole derivatives - Google Patents.
  • EP2792360A1 - (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl) - Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Different biological activities reported with Indazole derivatives - ResearchGate. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available at: [Link]

  • PL115906B1 - Process for preparing novel derivatives of indazole - Google Patents.
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  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Googleapis.com.
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. Available at: [Link]

  • Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. Available at: [Link]

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A Technical Guide to the Target Identification of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deconvolution of molecular targets for novel chemical entities is a critical and often rate-limiting step in modern drug discovery.[1][2] This guide provides an in-depth, technically-focused framework for the comprehensive target identification and validation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole , a compound with a heterocyclic indazole scaffold known to be present in various biologically active molecules.[3][4][5] Initial searches for this specific molecule reveal its commercial availability but a lack of published data on its biological targets, positioning it as a novel chemical entity for the purpose of this guide.[6][][8] We will detail an integrated, multi-pronged strategy commencing with computational, hypothesis-generating methods, followed by direct biochemical and cell-based approaches for empirical target discovery. The narrative emphasizes the rationale behind experimental choices and culminates in rigorous validation protocols essential for confirming target engagement and physiological relevance. This document is intended for researchers, scientists, and drug development professionals seeking a robust, field-proven workflow for small molecule target deconvolution.

Introduction: The Challenge and Strategy

The indazole core is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs with activities ranging from kinase inhibition to anti-inflammatory effects.[4][5][9] The specific compound, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, remains uncharacterized in the scientific literature regarding its mechanism of action. The primary objective of target identification is to elucidate the specific biomolecule(s)—typically proteins—with which a small molecule interacts to produce a phenotypic effect.[1]

A successful target identification campaign requires a multi-faceted approach, as no single method is foolproof.[10][11] We will employ a logical, tiered strategy designed to maximize the probability of success while efficiently utilizing resources. The workflow progresses from broad, predictive methods to highly specific, empirical validation.

Our comprehensive strategy is visualized below:

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Hit Prioritization cluster_3 Phase 4: Target Validation in_silico In Silico Prediction (Similarity Search, Docking) affinity Affinity Chromatography- Mass Spectrometry in_silico->affinity Guides Probe Design darts DARTS (Label-Free Method) in_silico->darts Hypothesis Testing hit_list Candidate Target List (Bioinformatics Analysis) affinity->hit_list Identifies Binders darts->hit_list Identifies Stabilized Proteins binding Direct Binding Assays (SPR, ITC) hit_list->binding Prioritized Candidates cellular Cellular Engagement & Functional Assays binding->cellular Confirms Binding genetic Genetic Validation (CRISPR/Cas9) cellular->genetic Confirms Mechanism genetic->binding Orthogonal Confirmation

Caption: High-level strategic workflow for target identification.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Before initiating wet-lab experiments, computational methods can provide valuable, testable hypotheses at minimal cost.[12][13] These approaches leverage vast biological and chemical datasets to predict potential protein targets.

2.1. Ligand-Based Approaches This method is founded on the principle that structurally similar molecules often bind to similar targets.[14][15]

  • 2D/3D Similarity Searching: The structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is used as a query to search against databases like ChEMBL and PubChem. This can identify known drugs or probes with similar scaffolds, pointing towards their established targets as potential candidates for our compound.

  • Pharmacophore Modeling: If a set of structurally diverse molecules with a similar biological activity is identified, a common pharmacophore model can be built to screen for proteins that accommodate these key features.

2.2. Structure-Based Approaches If a high-quality 3D structure of a potential target is available (from PDB, for example), reverse docking can be employed.

  • Reverse/Inverse Docking: This technique involves docking our single ligand (1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole) against a library of protein binding sites.[14] The results are scored based on binding energy and pose, generating a ranked list of potential targets. This can help identify not only primary targets but also potential off-targets.[14]

Method Principle Required Input Potential Output Key Advantage
Similarity Search Similar compounds bind similar targets.Compound StructureList of similar compounds and their known targets.Fast, computationally inexpensive.
Reverse Docking Predicts binding affinity to known protein structures.Compound Structure, Protein Structure LibraryRanked list of potential protein targets based on docking scores.Hypothesis generation for novel target classes.[14]

Phase 2: Empirical Target Discovery

Following in silico analysis, direct biochemical methods are employed to physically isolate and identify binding partners from a complex biological sample, such as a cell lysate.[16][17]

3.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a classic and powerful technique for isolating proteins that bind to an immobilized small molecule.[1][18][19]

Rationale: By covalently attaching our compound to a solid support (e.g., agarose beads), it can be used as "bait" to "fish" for its binding partners from a cell lysate.[19][20] Non-binding proteins are washed away, and the specifically bound proteins are then eluted and identified by mass spectrometry.[1][18]

ACMS_Workflow cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Analysis A Synthesize Linker-Modified 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole B Covalently Couple to Sepharose Beads A->B D Incubate Lysate with Probe Beads B->D C Prepare Native Cell Lysate C->D E Wash to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE & In-Gel Digestion F->G H LC-MS/MS Analysis G->H I Protein ID & Quantification H->I DARTS_Principle cluster_0 Control (Vehicle) cluster_1 Treatment (Compound) A Target Protein (Unbound) B Protease C Degraded Fragments B->C + D Target Protein E Compound F Ligand-Bound Complex (Stabilized) E->F + G Protease H Intact Protein G->H +

Sources

Spectroscopic Profile of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a substituted indazole of interest to researchers and professionals in drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established principles of spectroscopy and data from analogous compounds, presents a robust, predictive profile. This guide is designed to serve as a valuable reference for the identification, characterization, and quality control of this compound, detailing expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding of the molecule's structural features.

Introduction

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole belongs to the indazole class of heterocyclic aromatic compounds, which are recognized as significant scaffolds in medicinal chemistry due to their diverse biological activities. The unique substitution pattern of this molecule—a cyclohexyl group at the N1 position, an ethyl group at C3, and a fluorine atom at C6—is expected to confer specific physicochemical and pharmacological properties. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of such novel compounds in a research and development setting. This guide synthesizes foundational spectroscopic knowledge with data from structurally related molecules to provide a detailed predictive analysis of its spectroscopic signature.

Molecular Structure:

Caption: Chemical structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indazole ring, as well as for the protons of the cyclohexyl and ethyl substituents. The fluorine atom at the C6 position will cause characteristic splitting of the signals for the neighboring aromatic protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.65 - 7.75ddJ(H4-H5) ≈ 8.5, J(H4-F) ≈ 5.0
H-57.05 - 7.15ddJ(H5-H4) ≈ 8.5, J(H5-H7) ≈ 1.0
H-77.40 - 7.50ddJ(H7-F) ≈ 9.0, J(H7-H5) ≈ 1.0
N-CH (cyclohexyl)4.20 - 4.30m
CH₂ (ethyl)2.90 - 3.00qJ ≈ 7.5
CH₂ (cyclohexyl)1.20 - 2.10m
CH₃ (ethyl)1.35 - 1.45tJ ≈ 7.5

Interpretation:

  • Aromatic Region: The protons on the benzene ring of the indazole core (H-4, H-5, and H-7) will appear in the downfield region of the spectrum. The fluorine at C6 will introduce additional coupling to H-4 and H-7, resulting in doublet of doublets for these signals.

  • Aliphatic Region: The methine proton of the cyclohexyl group directly attached to the nitrogen (N-CH) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen atom. The remaining cyclohexyl protons will appear as a complex multiplet. The ethyl group will exhibit a classic quartet for the methylene protons and a triplet for the methyl protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine substituent will cause C-F coupling, which can be observed for the carbon atoms of the indazole ring.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C3141 - 143
C3a122 - 124
C4120 - 122 (d, J(C4-F) ≈ 4 Hz)
C5112 - 114 (d, J(C5-F) ≈ 25 Hz)
C6160 - 162 (d, J(C6-F) ≈ 240 Hz)
C798 - 100 (d, J(C7-F) ≈ 25 Hz)
C7a140 - 142
N-CH (cyclohexyl)50 - 52
CH₂ (ethyl)20 - 22
CH₂ (cyclohexyl)25 - 35
CH₃ (ethyl)12 - 14

Interpretation:

  • Aromatic Carbons: The carbon directly attached to the fluorine (C6) will show a large one-bond C-F coupling constant and will be significantly downfield. Other carbons in the aromatic ring will also exhibit smaller C-F couplings.

  • Aliphatic Carbons: The chemical shifts of the cyclohexyl and ethyl carbons are expected in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.[1][2][3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data
Ion Predicted m/z Interpretation
[M]+•260.15Molecular ion
[M - C₂H₅]+231.12Loss of the ethyl group
[M - C₆H₁₁]+177.07Loss of the cyclohexyl group
[C₁₃H₁₂FN₂]+229.10Fragmentation of the cyclohexyl ring
[C₈H₆FN₂]+149.05Fragmentation involving loss of both alkyl groups

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 260.15. The primary fragmentation pathways will likely involve the cleavage of the N-cyclohexyl and C-ethyl bonds, leading to characteristic fragment ions.

G M [M]+• m/z = 260.15 frag1 [M - C₂H₅]+ m/z = 231.12 M->frag1 - C₂H₅ frag2 [M - C₆H₁₁]+ m/z = 177.07 M->frag2 - C₆H₁₁ frag3 [C₈H₆FN₂]+ m/z = 149.05 frag1->frag3 - C₆H₁₁ frag2->frag3 - C₂H₅

Caption: Predicted major fragmentation pathways for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchStrong
1620 - 1600C=C aromatic ring stretchMedium
1500 - 1450C=C aromatic ring stretchMedium
1250 - 1200C-N stretchMedium
1100 - 1050C-F stretchStrong

Interpretation:

The IR spectrum will be characterized by strong C-H stretching vibrations from the cyclohexyl and ethyl groups in the 2850-2950 cm⁻¹ region.[5] Aromatic C-H stretches are expected at slightly higher wavenumbers.[5] The C-F stretch will likely appear as a strong band in the fingerprint region. The presence of the indazole ring will be confirmed by the aromatic C=C stretching bands.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the thin solid film method is often preferred.[6] Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[6] Alternatively, prepare a KBr pellet or a Nujol mull.[7][8]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the sample in the instrument's sample holder and acquire the spectrum. A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Predicted UV-Vis Absorption Maxima
Solvent Predicted λmax (nm) Electronic Transition
Ethanol or Methanol210 - 220π → π
280 - 290π → π
300 - 310n → π*

Interpretation:

The UV-Vis spectrum of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the indazole ring system. The exact positions of the absorption maxima (λmax) can be influenced by the solvent used.[9]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Place the cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (typically 200-400 nm for this type of compound).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a foundational resource for the characterization of this and similar molecules. The presented protocols and interpretations are intended to guide researchers in the accurate and efficient analysis of this compound, thereby supporting its potential development in various scientific fields.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

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Methodological & Application

Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein outlines a robust, multi-step synthetic pathway, commencing with commercially available starting materials and proceeding through key intermediates to the final product. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also elucidating the chemical principles that underpin the synthetic strategy. Furthermore, critical safety information and detailed analytical characterization methods are provided to ensure both the well-being of the researcher and the integrity of the synthesized compound.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] Their unique chemical architecture allows for diverse functionalization, leading to a wide spectrum of biological activities. The target molecule, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, incorporates several key structural features: a fluorinated benzene ring, a 3-ethyl substituted pyrazole ring, and an N-cyclohexyl group. The fluorine substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, while the N-alkylation pattern is crucial for its interaction with biological targets. This guide details a logical and efficient synthetic route to this valuable compound.

Overall Synthetic Strategy

The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is approached via a two-stage process. The first stage focuses on the construction of the core indazole scaffold, specifically 3-ethyl-6-fluoro-1H-indazole. The second stage involves the regioselective N-alkylation of this intermediate with a cyclohexyl group.

Synthesis_Workflow Start Starting Materials Intermediate_Core 3-ethyl-6-fluoro-1H-indazole Synthesis Start->Intermediate_Core Part 1 N_Alkylation N-Cyclohexylation Intermediate_Core->N_Alkylation Part 2 Final_Product 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole N_Alkylation->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 3-ethyl-6-fluoro-1H-indazole (Intermediate)

The construction of the 3-ethyl-6-fluoro-1H-indazole core is achieved through a three-step sequence starting from 1-fluoro-3-nitrobenzene. This involves a Friedel-Crafts acylation, followed by reduction of the nitro group, and finally, a diazotization and cyclization cascade.

Reaction Scheme: Part 1

Part1_Scheme A 1-fluoro-3-nitrobenzene C6H4FNO2 B 1-(4-fluoro-2-nitrophenyl)propan-1-one C9H8FNO3 A->B 1. Propanoyl chloride, AlCl3 2. HCl(aq) C 1-(2-amino-4-fluorophenyl)propan-1-one C9H10FNO B->C Fe, NH4Cl, EtOH/H2O D 3-ethyl-6-fluoro-1H-indazole C9H9FN2 C->D 1. NaNO2, HCl(aq) 2. SnCl2

Caption: Synthetic route to the 3-ethyl-6-fluoro-1H-indazole intermediate.

Experimental Protocol: Part 1

Step 1.1: Synthesis of 1-(4-fluoro-2-nitrophenyl)propan-1-one

  • Rationale: This step introduces the three-carbon side chain that will ultimately form the ethyl group and the C3 of the pyrazole ring. A Friedel-Crafts acylation is a classic and effective method for this transformation.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propanoyl chloride (1.1 eq.) dropwise.

    • After stirring for 15 minutes, add 1-fluoro-3-nitrobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 1.2: Synthesis of 1-(2-amino-4-fluorophenyl)propan-1-one

  • Rationale: The nitro group is selectively reduced to an amine, which is a necessary precursor for the subsequent diazotization and cyclization. Iron in the presence of an acidic promoter like ammonium chloride is a common and effective reagent for this reduction.[3]

  • Procedure:

    • To a mixture of 1-(4-fluoro-2-nitrophenyl)propan-1-one (1.0 eq.) in ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Step 1.3: Synthesis of 3-ethyl-6-fluoro-1H-indazole

  • Rationale: This step forms the indazole ring system through a diazotization of the aniline followed by an intramolecular cyclization.

  • Procedure:

    • Dissolve 1-(2-amino-4-fluorophenyl)propan-1-one (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated hydrochloric acid and cool to 0 °C.

    • Add the diazonium salt solution to the tin(II) chloride solution dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Basify the reaction mixture with a concentrated sodium hydroxide solution to pH > 10.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-ethyl-6-fluoro-1H-indazole.

Part 2: N-Cyclohexylation of 3-ethyl-6-fluoro-1H-indazole

The final step is the regioselective alkylation of the indazole nitrogen with a cyclohexyl group. The use of a strong base like sodium hydride favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[4][5]

Reaction Scheme: Part 2

Part2_Scheme D 3-ethyl-6-fluoro-1H-indazole C9H9FN2 E 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole C15H19FN2 D->E 1. NaH, THF 2. Cyclohexyl bromide

Caption: N-Cyclohexylation of the indazole intermediate.

Experimental Protocol: Part 2
  • Rationale: N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent can significantly influence the regioselectivity. Sodium hydride in an aprotic solvent like THF is a common method to achieve high N1 selectivity.[4][6]

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-ethyl-6-fluoro-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add cyclohexyl bromide (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of isopropanol, followed by water.[7]

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)
1.1 1-fluoro-3-nitrobenzene (10.0 g)Propanoyl chloride, AlCl31-(4-fluoro-2-nitrophenyl)propan-1-one14.0
1.2 1-(4-fluoro-2-nitrophenyl)propan-1-one (10.0 g)Fe, NH4Cl1-(2-amino-4-fluorophenyl)propan-1-one8.4
1.3 1-(2-amino-4-fluorophenyl)propan-1-one (10.0 g)NaNO2, HCl, SnCl23-ethyl-6-fluoro-1H-indazole9.8
2.1 3-ethyl-6-fluoro-1H-indazole (5.0 g)NaH, Cyclohexyl bromide1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole7.5

Note: Theoretical yields are calculated based on stoichiometry and do not represent actual expected yields, which will vary depending on experimental conditions and purification efficiency.

Safety and Handling

  • Aluminum chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Propanoyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate PPE.

  • Sodium nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • Tin(II) chloride: Corrosive and harmful if swallowed. Handle with care.

  • Sodium hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7] Handle as a dispersion in mineral oil whenever possible. All operations should be conducted under an inert atmosphere.[8] Quenching must be performed carefully in a controlled manner, typically by the slow addition of isopropanol followed by ethanol and then water.[7][9]

  • Cyclohexyl bromide: Flammable liquid and irritant. Handle in a well-ventilated area.

  • Tetrahydrofuran (THF): Can form explosive peroxides. Use freshly distilled or inhibitor-free THF.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently synthesize this compound for further investigation in various research and development endeavors. The elucidation of the underlying chemical principles for each synthetic step is intended to empower the user to troubleshoot and adapt the protocol as needed.

References

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  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 6367-6373. [Link]

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  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

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A Senior Application Scientist's Guide to Modern and Classical Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Experimental Synthesis of Indazoles

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its structural features allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This has led to the development of several FDA-approved drugs, including the anticancer agents Axitinib and Niraparib.[4]

Indazoles exist in three primary tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[5] The 1H-tautomer is generally the most thermodynamically stable form.[4][5] The specific tautomer and substitution pattern are critical for biological activity, making the regioselective synthesis of these heterocycles a paramount objective in drug discovery and development.

This document provides an in-depth guide to key experimental procedures for synthesizing indazoles. It is designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the underlying principles and rationale behind critical experimental choices. We will explore both time-honored classical methods and highly efficient modern transition-metal-catalyzed strategies.

General Experimental Workflow

A successful synthesis campaign, from starting materials to the final, characterized product, follows a structured workflow. This process ensures reproducibility, purity, and safety.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Core Synthesis cluster_purification Phase 3: Isolation & Purification cluster_validation Phase 4: Validation A Starting Material Synthesis / Procurement B Reagent & Solvent Preparation A->B Quality Control C Reaction Setup (Inert Atmosphere, Temp. Control) A->C D Core Cyclization Reaction (e.g., Pd-coupling, Condensation) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Aqueous Work-up & Extraction E->F G Purification (Column Chromatography, Recrystallization) F->G H Solvent Removal G->H I Structural Characterization (NMR, MS, IR) H->I J Purity Analysis (HPLC, Elemental Analysis) I->J

Caption: General workflow for indazole synthesis.

Method 1: Palladium-Catalyzed Intramolecular C-N Cross-Coupling

This modern approach is one of the most versatile and widely used methods for preparing substituted indazoles. It relies on the formation of a key carbon-nitrogen bond via a palladium-catalyzed intramolecular cyclization, often referred to as a Buchwald-Hartwig amination.

Principle & Mechanism The reaction typically involves the cyclization of an ortho-haloaryl precursor linked to a hydrazine moiety. The palladium catalyst facilitates the intramolecular coupling between the aryl halide and one of the hydrazine nitrogen atoms. The catalytic cycle is a cornerstone of modern organometallic chemistry.[6]

G Pd0 Pd(0)L_n Int1 Oxidative Addition Intermediate Pd0->Int1 Oxidative Addition Int2 N-Coordination Complex Int1->Int2 N-H Deprotonation (Base) Product_Complex Product-Pd(0) Complex Int2->Product_Complex Reductive Elimination (C-N Bond Formation) Product_Complex->Pd0 Ligand Exchange Product Indazole Product Product_Complex->Product Precursor Ar-X-Hydrazine Base Base

Caption: Simplified catalytic cycle for Pd-catalyzed indazole synthesis.

Advantages:

  • Broad substrate scope, tolerating a wide range of functional groups.[7]

  • High efficiency and good to excellent yields.

  • Predictable regioselectivity for N-substituted indazoles.

Limitations:

  • Requires often expensive palladium catalysts and ligands.

  • Sensitivity to air and moisture, often requiring inert atmosphere techniques.[8]

  • Potential for catalyst poisoning by certain functional groups.

Application Protocol: Synthesis of 2-Aryl-2H-indazoles

This protocol is adapted from methodologies involving the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[7][9]

Materials:

  • N-Aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-aryl-N-(o-bromobenzyl)hydrazine, cesium carbonate, palladium(II) acetate, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-120 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Scientist's Notes:

  • Rationale for Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is crucial for maintaining catalytic activity.

  • Choice of Base and Ligand: Cesium carbonate is a strong, non-nucleophilic base effective in this transformation. The choice of a bulky electron-rich phosphine ligand (like Xantphos or BINAP) is critical to promote the reductive elimination step that forms the C-N bond.[7]

  • Safety: Palladium compounds can be toxic. Handle with appropriate personal protective equipment (PPE). Toluene is flammable and toxic.

Characterization (Self-Validation):

  • ¹H and ¹³C NMR: Confirm the structure by analyzing chemical shifts, coupling constants, and the number of signals. The disappearance of the benzylic CH₂ protons and the appearance of characteristic aromatic signals for the indazole core are key indicators.[10][11]

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

Method 2: The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles and their derivatives, indazolones.[2][12] It is particularly valued for its operational simplicity and use of inexpensive starting materials.

Principle & Mechanism: The reaction proceeds via the condensation of an ortho-nitrosobenzaldehyde with a primary amine, followed by a base- or acid-catalyzed cyclization and dehydration to form the 2H-indazole ring.[12] A common variant starts with an o-nitrobenzylamine, which cyclizes in the presence of a mild base.[1]

Advantages:

  • Metal-free conditions, avoiding issues of catalyst cost and product contamination.[1]

  • Uses readily available and inexpensive starting materials.

  • Operationally simple and scalable.

Limitations:

  • Substrate scope can be limited, with lower yields for certain amines.[2]

  • The reaction can be sensitive to solvent and base conditions.

Application Protocol: Synthesis of 2-Alkyl-2H-indazoles

This protocol is a representative procedure based on the base-catalyzed cyclization of an N-alkyl-2-nitrobenzylamine intermediate.[1]

Materials:

  • 2-Nitrobenzyl bromide (1.0 mmol, 1.0 equiv)

  • Primary alkylamine (e.g., benzylamine) (1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Potassium Hydroxide (KOH) (5.0 mmol, 5.0 equiv)

  • Ethanol (10 mL)

Procedure:

  • Intermediate Formation: In a round-bottom flask, dissolve 2-nitrobenzyl bromide and the primary amine in anhydrous THF. Add potassium carbonate and stir the mixture at room temperature for 4-6 hours to form the N-alkyl-2-nitrobenzylamine intermediate. Monitor by TLC.

  • Solvent Removal: Once the formation of the intermediate is complete, remove the THF under reduced pressure.

  • Cyclization Setup: To the crude intermediate, add ethanol and potassium hydroxide.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 6-8 hours. The solution will typically change color as the reaction progresses.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (30 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-alkyl-2H-indazole.

Scientist's Notes:

  • Rationale for Two Steps: While sometimes performed as a one-pot reaction, the two-step process allows for better control and often cleaner conversion. The first step is a simple Sₙ2 reaction, while the second is the key base-catalyzed cyclization.

  • Role of Base: The alcoholic KOH solution acts as a mild base to facilitate the intramolecular condensation and dehydration steps, leading to the formation of the N-N bond and the aromatic indazole ring.[1]

  • Safety: 2-Nitrobenzyl bromide is a lachrymator and should be handled in a fume hood. Handle KOH with care as it is corrosive.

Method 3: The Jacobson Indazole Synthesis

This is a classical, name-reaction approach to synthesizing the parent 1H-indazole scaffold. It is a reliable method that has been refined over many years.

Principle & Mechanism: The core of the reaction is the intramolecular cyclization of an N-nitroso-o-toluidine derivative.[13] The reaction is believed to proceed via an intramolecular azo coupling mechanism. The use of the N-acetyl derivative of o-toluidine is a convenient modification that improves solubility and handling.[13]

Advantages:

  • Well-established and reliable procedure for the parent indazole.

  • Cost-effective compared to many modern methods.[13]

Limitations:

  • The use of nitrous gases requires specific equipment and careful handling.

  • The reaction conditions are not as mild as modern catalytic methods.

  • Less amenable to creating diverse, substituted indazoles compared to cross-coupling methods.

Application Protocol: Synthesis of 1H-Indazole

This protocol is based on the procedure published in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[13]

Materials:

  • o-Toluidine (0.84 mol, 1.0 equiv)

  • Acetic Anhydride (1.90 mol, 2.2 equiv)

  • Glacial Acetic Acid (90 mL)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Nitric Acid (HNO₃)

  • Benzene (or Toluene as a safer alternative)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a flask equipped for gas inlet. Cool the mixture in an ice bath.

  • Nitrosation: Prepare nitrous gases by the dropwise addition of concentrated nitric acid to sodium nitrite in a separate flask. Bubble the generated gases through the cooled o-acetotoluidide solution while maintaining the temperature between 1-4 °C. The reaction is complete when a permanent dark green-black color persists.[13]

  • Isolation of Nitroso Intermediate: Pour the reaction mixture onto ice. The N-nitroso-o-acetotoluidide intermediate separates as an oil. Extract this oil into benzene or toluene.

  • Cyclization: Prepare a solution of sodium hydroxide in ethanol. Add the benzene/toluene solution of the nitroso intermediate dropwise to the ethanolic NaOH solution at 0-5 °C. A vigorous reaction occurs, forming the sodium salt of indazole.

  • Work-up: After the addition is complete, stir for an additional hour. Separate the aqueous layer, which contains the product.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully neutralize with acetic acid to precipitate 1H-indazole.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from water or an ethanol/water mixture can be performed for further purification.

Scientist's Notes:

  • Safety: The generation and handling of nitrous gases (NOₓ) is hazardous and must be performed in a well-ventilated fume hood. N-nitroso compounds are potential carcinogens and should be handled with extreme care.

  • Temperature Control: Maintaining a low temperature during nitrosation is critical to prevent decomposition of the nitroso intermediate and unwanted side reactions.[13]

  • Rationale for Base: The strong base (NaOH) in the cyclization step promotes the rearrangement and intramolecular ring closure to form the indazole ring.

Comparative Summary of Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Pd-Catalyzed Cross-Coupling Excellent (70-95%)Very broad; tolerates many functional groups.[7]High efficiency, excellent functional group tolerance, predictable regioselectivity.High cost of catalyst/ligands, requires inert atmosphere, potential for metal contamination.
Davis-Beirut Reaction Good (60-90%)[2]Good for various alkyl and some aryl amines.[1]Metal-free, inexpensive starting materials, operationally simple.[1][2]Can be low-yielding with certain substrates, may require optimization.[2]
Jacobson Synthesis Good (65-75%)Primarily for parent 1H-indazole and simple derivatives.Well-established, cost-effective for the parent compound.[13]Hazardous reagents (NOₓ), harsh conditions, limited scope for substitution.
[3+2] Cycloaddition Good to Excellent (>80%)[2]Broad; depends on aryne and dipole precursor availability.[14]High yields, mild conditions, direct access to the core.[2][14]Requires synthesis of precursors (e.g., diazo compounds, aryne precursors).[2]

General Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalyst (Pd methods); Insufficiently strong base; Poor quality reagents; Incorrect temperature.Use fresh catalyst/ligands; screen different bases; ensure reagents are pure and dry; optimize reaction temperature.
Incomplete Reaction Insufficient reaction time; Catalyst deactivation; Steric hindrance on substrate.Increase reaction time; add a fresh portion of catalyst; consider a more active catalyst/ligand system.
Formation of Side Products Incorrect temperature; Competing reaction pathways (e.g., intermolecular coupling).Optimize temperature carefully; run the reaction at higher dilution to favor intramolecular cyclization.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Chavan, S. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Coll. Vol. 4, p.569 (1963); Vol. 33, p.43 (1953). Retrieved from [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • The Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • Organic Letters. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • Organic Letters. (2001). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Cadogan–Sundberg Indole Synthesis. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

  • RSC Publishing. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2018). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. Retrieved from [Link]

  • PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic heterocyclic compound belonging to the indazole class. The incorporation of a fluorine atom and lipophilic cyclohexyl and ethyl groups suggests its potential utility in medicinal chemistry and drug discovery, as fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Accurate and comprehensive analytical characterization is paramount for ensuring the identity, purity, and stability of this compound, which are critical aspects of drug development and scientific research.[4]

This document provides a detailed guide with protocols for the analytical characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established analytical principles and data from analogous indazole derivatives.[5][6]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to selecting and interpreting analytical data.

Caption: Recommended analytical workflow for characterization.

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile and thermally labile compounds. A reverse-phase method is proposed based on the predicted polarity of the target molecule.

Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The choice of a C18 stationary phase is based on the non-polar nature of the cyclohexyl and ethyl groups.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid. The acid helps to protonate silanol groups and improve peak shape.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient is recommended to ensure the elution of potential impurities with a wide range of polarities.

    • Start with a higher concentration of the aqueous phase and gradually increase the organic phase.

    • Example Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm, or a wavelength determined by UV-Vis spectroscopy to be the absorbance maximum.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Table 2: HPLC Method Parameters

ParameterRecommended SettingRationale
ColumnC18, 4.6 x 150 mm, 5 µmGood retention for non-polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAqueous component for reverse-phase.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component for elution.
Gradient20-95% B over 13 minResolves a wide range of impurities.
Flow Rate1.0 mL/minStandard for 4.6 mm ID columns.
Temperature30 °CEnsures reproducibility.
DetectionUV at 254 nm (or λmax)Common wavelength for aromatic systems.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents from the synthesis. [7] Protocol: Analysis of Residual Solvents by Headspace GC-MS

  • Instrumentation: A GC system coupled to a mass spectrometer, with a headspace autosampler.

  • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general solvent screening.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Headspace Parameters:

    • Vial equilibration temperature: 80 °C.

    • Equilibration time: 15 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-400.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired. [8][9][10] Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Expected Resonances:

      • Aromatic protons on the indazole ring (downfield, ~7-8 ppm).

      • Cyclohexyl protons (aliphatic region, ~1-2 ppm).

      • Ethyl group protons (quartet for -CH₂- and triplet for -CH₃, aliphatic region).

  • ¹³C NMR:

    • Expected Resonances:

      • Aromatic carbons (downfield, ~110-160 ppm).

      • Cyclohexyl and ethyl carbons (upfield, ~10-60 ppm).

  • ¹⁹F NMR:

    • Expected Resonances: A single resonance for the fluorine atom on the indazole ring. The chemical shift will be dependent on the reference standard.

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for definitive assignments.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound. [7] Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive ESI is likely to be effective due to the nitrogen atoms in the indazole ring, which can be protonated.

  • Sample Infusion: Infuse a dilute solution of the sample (e.g., 10 µg/mL in methanol) directly into the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in the appropriate mass range (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data

IonTheoretical m/z
[M]⁺246.1587
[M+H]⁺247.1665
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. [11][12] Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
1620-1580C=C (aromatic)Stretching
1500-1450C=N (indazole ring)Stretching
1250-1000C-FStretching
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection. [13][14][15] Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent such as methanol or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL).

  • Data Acquisition: Scan the absorbance from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Thermal Analysis

Thermal analysis techniques provide information on the physical properties of the compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline solid. [16] Protocol: DSC Analysis

  • Instrumentation: A DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Temperature Program: Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The sharpness of the peak can be an indicator of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability. [16] Protocol: TGA Analysis

  • Instrumentation: A TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample in a tared TGA pan.

  • Temperature Program: Heat the sample at a rate of 10 °C/min to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.

  • Data Analysis: The temperature at which significant mass loss occurs indicates the onset of decomposition.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. A combination of chromatographic, spectroscopic, and thermal techniques is essential for unambiguously confirming the structure, determining the purity, and assessing the physicochemical properties of this compound. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

References

  • Hurd, T. et al. (Year). Synthesis and evaluation of fluorinated indazoles as inhibitors of F1F0-ATPase. Journal Name, Volume(Issue), Pages. [Link to a relevant journal article on fluorinated indazoles' biological activity if available, otherwise, a general review on fluorine in medicinal chemistry]
  • Li, et al. (Year). Design, synthesis, and evaluation of indazole derivatives as FGFR inhibitors. Journal Name, Volume(Issue), Pages.
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

  • Cao, et al. (Year). Cascade cyclization reactions for the synthesis of pyrimido[1,2-b]indazoles. Journal Name, Volume(Issue), Pages. [Link to a relevant synthetic chemistry journal]
  • Supporting Information for a relevant organic synthesis paper detailing NMR characterization. (Year). Journal Name. [Link to a supporting information document with NMR spectra of similar compounds]
  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Year). RSC Advances. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (Year). The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... Retrieved from [Link]

  • ResearchGate. (n.d.). Enthalpy of formation for indazoles... Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • Bangladesh Journals Online. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3] Consequently, protein kinases have become one of the most important classes of therapeutic targets in modern drug discovery.[2][4]

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[5][6] This heterocyclic motif serves as a versatile template that can form key interactions with the hinge region of the ATP-binding site of many kinases.[6] Numerous indazole-containing molecules have been successfully developed as potent and selective kinase inhibitors, with some advancing into clinical trials and receiving FDA approval.[5][7] Derivatives of the 1H-indazole scaffold, in particular, have shown inhibitory activity against a range of kinases, including Apoptosis signal-regulating kinase 1 (ASK1), Leucine-rich repeat kinase 2 (LRRK2), Pim kinases, AXL, and Aurora kinases.[8][9][10][11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize a novel indazole derivative, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole , as a potential kinase inhibitor. The following sections will detail the necessary experimental workflows, from initial in vitro screening to cell-based validation assays, and provide the scientific rationale behind each step.

Part 1: Initial Characterization and In Vitro Kinase Inhibition Profiling

The first step in evaluating a new compound is to determine if it inhibits the activity of its intended target or a panel of targets.[2] This is typically achieved through in vitro biochemical assays that measure the direct effect of the compound on purified kinase enzymes.

Kinase Panel Screening for Target Identification

Given that the specific target of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is unknown, an initial broad screening against a panel of diverse kinases is recommended. This approach helps in identifying potential primary targets and assessing the selectivity of the compound early in the discovery process. The results from such a screen can guide further optimization efforts.

Quantitative In Vitro Kinase Activity Assay (Luminescence-Based)

A widely used method for quantifying kinase activity is the luminescence-based assay, which measures the amount of ADP produced during the kinase reaction.[13] This is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

Protocol 1: In Vitro Kinase Inhibition Assay

Materials:

  • 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (test compound)

  • DMSO (for compound dilution)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

  • Staurosporine (as a positive control, a non-selective kinase inhibitor)[13]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at their pre-determined optimal concentrations) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) value.[13]

Data Presentation and Interpretation

The inhibitory activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole should be summarized in a table for easy comparison.

Kinase Target1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole IC50 (nM)Staurosporine IC50 (nM)
Kinase A255
Kinase B45010
Kinase C>10,00020
Kinase D152
Kinase E90015

Table 1: Hypothetical inhibitory activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole against a panel of kinases. Staurosporine is used as a positive control.[13]

Interpretation: The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[2] A lower IC50 value indicates a more potent inhibitor. The data in Table 1 would suggest that the compound is a potent inhibitor of Kinase A and Kinase D, with moderate activity against Kinase B and Kinase E, and is inactive against Kinase C. This provides a preliminary selectivity profile.

Part 2: Cell-Based Assays for Target Validation and Functional Effects

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect.[14]

Cellular Phosphorylation Assay

This type of assay measures the phosphorylation of a known downstream substrate of the target kinase within the cell.[15] A reduction in substrate phosphorylation upon treatment with the inhibitor provides evidence of on-target activity.

Principle: Cells are treated with the inhibitor, and then the levels of a specific phosphorylated protein are measured, often using an ELISA-based method like TR-FRET or AlphaLISA.[15][16] These assays use a pair of antibodies: one that recognizes the total protein and another that is specific to the phosphorylated site.

Protocol 2: Cell-Based Phosphorylation Assay (TR-FRET)

Materials:

  • A cell line known to have active signaling through the kinase of interest.

  • 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

  • Cell culture medium and supplements.

  • Cell lysis buffer.

  • TR-FRET compatible assay plates.

  • TR-FRET antibody pair (a europium chelate-labeled antibody and an acceptor fluorophore-labeled antibody).

  • TR-FRET-compatible plate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well culture plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole for a pre-optimized period. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Remove the cell culture medium.

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to prepare cell lysates.

  • TR-FRET Assay:

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add the phospho-protein antibody mix to the appropriate wells.

    • Incubate to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader at the appropriate emission wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.

Visualizing the Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation prep Compound Preparation (Serial Dilution) reaction Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) prep->reaction Add to plate detection ADP Detection (Luminescence) reaction->detection Stop reaction & detect analysis1 Data Analysis (IC50 Determination) detection->analysis1 Read luminescence analysis2 Data Analysis (Cellular IC50) analysis1->analysis2 Inform next steps culture Cell Culture & Seeding treatment Inhibitor Treatment culture->treatment lysis Cell Lysis treatment->lysis assay Phosphorylation Assay (TR-FRET) lysis->assay assay->analysis2

Caption: Workflow for kinase inhibitor characterization.

Part 3: Understanding the Mechanism of Action

To further characterize the inhibitor, it is important to understand its mechanism of action (MoA). This involves determining how the inhibitor interacts with the kinase.

Kinetic Analysis

Kinetic studies can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP. This provides insights into the binding mode of the compound.[2] These experiments are typically performed by measuring the initial reaction rates at various concentrations of both the inhibitor and ATP.

Visualizing a Potential Signaling Pathway

Assuming 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole inhibits a kinase in a pro-inflammatory pathway, such as a MAP kinase, the following diagram illustrates a potential mechanism.

G Stimulus\n(e.g., TNF-α) Stimulus (e.g., TNF-α) Receptor Receptor Stimulus\n(e.g., TNF-α)->Receptor MAP3K (e.g., ASK1) MAP3K (e.g., ASK1) Receptor->MAP3K (e.g., ASK1) MAP2K MAP2K MAP3K (e.g., ASK1)->MAP2K phosphorylates MAPK (e.g., p38/JNK) MAPK (e.g., p38/JNK) MAP2K->MAPK (e.g., p38/JNK) phosphorylates Transcription Factors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (e.g., p38/JNK)->Transcription Factors\n(e.g., AP-1) activates Inflammatory Response Inflammatory Response Transcription Factors\n(e.g., AP-1)->Inflammatory Response Inhibitor 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Inhibitor->MAP3K (e.g., ASK1)

Caption: Inhibition of a hypothetical MAPK signaling pathway.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the initial characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a potential kinase inhibitor. By following a systematic approach of in vitro screening, cell-based validation, and mechanistic studies, researchers can effectively determine the potency, selectivity, and cellular activity of this novel compound. The indazole scaffold continues to be a fruitful starting point for the discovery of new therapeutics, and a thorough evaluation is the critical first step in unlocking its potential.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • Martens, S. lab. (2023, June 27). In vitro kinase assay. ResearchGate. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

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  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development, 7(5), 617–629. [Link]

  • Pozo, K., & Bibb, J. A. (2016). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 77, 5.31.1–5.31.17. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113793. [Link]

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  • Henderson, J. L., et al. (2022). Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 65(24), 16801–16817. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834–840. [Link]

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

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  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 698–713. [Link]

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Application Notes and Protocols for Cell-Based Assays with 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Indazole Derivative

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of indazole have demonstrated a vast range of pharmacological activities, including potent inhibition of protein kinases and modulation of G protein-coupled receptors (GPCRs), which are critical targets in oncology, inflammation, and neuroscience.[2][3][4] 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a novel synthetic compound belonging to this versatile chemical class. While its specific biological target is yet to be fully elucidated, its structural features suggest potential interactions with key cellular signaling pathways.

These application notes provide a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. The protocols herein are designed to be self-validating, with integrated controls and detailed explanations of the underlying scientific principles. This guide will enable the user to progress from broad phenotypic assessments to more focused mechanistic studies, ultimately elucidating the compound's mode of action.

Compound Handling and Preparation

Proper handling and preparation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole are paramount for reproducible results.

Stock Solution Preparation:

  • Solubility Testing: Initially, determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic molecules.

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Working Solution Preparation:

  • Always prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

  • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.5%).

Tier 1: Foundational Assays - Assessing General Cytotoxicity and Viability

The initial step in characterizing any novel compound is to determine its effect on overall cell health and viability. These foundational assays establish the concentration range for subsequent, more specific experiments and identify any overt cytotoxic effects.

Cell Viability Assays (Metabolic Activity)

Metabolic assays are rapid and high-throughput methods to assess cell viability by measuring the metabolic activity of a cell population. A decrease in metabolic activity is often correlated with a reduction in cell viability or proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5]

Experimental Workflow:

Caption: MTT Assay Workflow

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength between 550 and 600 nm.

The WST-1 assay is a more sensitive and convenient alternative to the MTT assay. The WST-1 tetrazolium salt is cleaved to a soluble formazan by a complex cellular mechanism that occurs at the cell surface, eliminating the need for a solubilization step.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at a wavelength between 420-480 nm.

ParameterMTT AssayWST-1 Assay
Principle Mitochondrial dehydrogenase activityCell surface reductase activity
Product Insoluble purple formazanSoluble orange formazan
Solubilization Step RequiredNot required
Sensitivity GoodHigh
Endpoint Absorbance (~570 nm)Absorbance (~450 nm)
Cytotoxicity Assay (Membrane Integrity)

Cytotoxicity assays measure the release of cellular components into the culture medium upon loss of membrane integrity, a hallmark of necrotic cell death.

The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

Experimental Workflow:

Caption: Annexin V/PI Apoptosis Assay Workflow

Detailed Protocol:

  • Cell Seeding and Treatment: Treat cells with 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole for the desired time. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC (or another fluorophore conjugate) and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. The different cell populations will be resolved as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity. [6]

Tier 3: Mechanistic Assays - Elucidating the Molecular Target

Based on the known activities of indazole derivatives, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole may target protein kinases or GPCRs. The following assays can help to elucidate its specific mechanism of action.

Kinase Activity Assays

Protein kinases are a large family of enzymes that play crucial roles in cell signaling. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.

A common method to assess the activity of a specific kinase is to measure the phosphorylation state of its downstream substrates by Western blotting.

Detailed Protocol:

  • Cell Lysis: Treat cells with 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and a known activator of the kinase of interest. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [7][8]2. Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. [7]5. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein to normalize for protein loading. [6][8]

The NanoBRET™ Target Engagement assay is a live-cell assay that can quantitatively measure the binding of a compound to a specific kinase. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.

Principle of the Assay:

NanoBRET cluster_0 No Inhibitor cluster_1 With Inhibitor NanoLuc-Kinase NanoLuc-Kinase NanoLuc-Kinase->Tracer BRET Signal Inhibitor Inhibitor NanoLuc-Kinase->Inhibitor No BRET

Caption: NanoBRET™ Target Engagement Assay Principle

Detailed Protocol:

  • Cell Transfection: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition: Add the test compound and the fluorescent tracer to the cells.

  • BRET Measurement: Measure the BRET signal using a luminometer equipped with appropriate filters. A decrease in the BRET signal indicates that the test compound is displacing the tracer from the kinase, confirming target engagement. [9][10][11]

GPCR Signaling Assays

GPCRs are the largest family of cell surface receptors and are involved in a wide range of physiological processes.

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.

cAMP-Glo™ Assay Protocol:

  • Cell Seeding and Treatment: Seed cells expressing the GPCR of interest and treat with the test compound.

  • Cell Lysis and cAMP Detection: Lyse the cells and add a cAMP detection solution containing protein kinase A (PKA).

  • Kinase Reaction and ATP Detection: Add a kinase-glo reagent to stop the PKA reaction and measure the remaining ATP via a luciferase reaction. Luminescence is inversely proportional to cAMP levels.

Gq-coupled GPCRs signal through an increase in intracellular calcium levels.

FLIPR® Calcium Assay Protocol:

  • Cell Seeding: Seed cells expressing the Gq-coupled GPCR of interest into a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition and Fluorescence Measurement: Use a FLIPR® (Fluorometric Imaging Plate Reader) instrument to add the test compound and simultaneously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration. [12]

Upon activation, most GPCRs recruit β-arrestin, which is involved in receptor desensitization and G protein-independent signaling.

Tango™ GPCR Assay Protocol:

This assay utilizes a GPCR fused to a transcription factor and a protease-tagged β-arrestin. Ligand-induced recruitment of β-arrestin to the GPCR leads to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase). [13][14] Detailed Protocol:

  • Cell Seeding: Plate Tango™ GPCR-bla U2OS cells expressing the receptor of interest.

  • Compound Treatment: Treat the cells with the test compound.

  • Incubation: Incubate for several hours to allow for reporter gene expression.

  • Substrate Addition: Add a fluorescent β-lactamase substrate.

  • Fluorescence Measurement: Measure the fluorescence to quantify reporter gene expression, which is proportional to β-arrestin recruitment. [13][15]

Data Analysis and Interpretation

For each assay, it is crucial to include appropriate controls (e.g., vehicle, positive, and negative controls) to ensure the validity of the results. Data should be analyzed using appropriate statistical methods to determine the significance of the observed effects. For dose-response experiments, IC₅₀ or EC₅₀ values should be calculated to quantify the potency of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High well-to-well variability Inconsistent cell seeding, pipetting errors, edge effectsUse a multichannel pipette, ensure even cell suspension, and avoid using the outer wells of the plate.
Low signal-to-noise ratio Suboptimal assay conditions, low cell number, inactive compoundOptimize cell seeding density, incubation times, and reagent concentrations.
Inconsistent results Cell line instability, reagent variabilityUse low-passage cells, authenticate cell lines regularly, and use reagents from the same lot.
High background in Western blots Inappropriate blocking buffer, antibody cross-reactivityUse BSA for blocking phospho-proteins, and use highly specific antibodies. [7]

For a more comprehensive guide on troubleshooting, refer to resources on best practices in cell-based assays.

Conclusion

The tiered approach outlined in these application notes provides a robust framework for the systematic characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. By progressing from general phenotypic assays to specific mechanistic studies, researchers can efficiently identify the biological activity and elucidate the molecular target of this novel indazole derivative. The detailed protocols and troubleshooting guides provided herein will facilitate the generation of reliable and reproducible data, accelerating the drug discovery and development process.

References

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta Inc. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

  • Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Molecular Devices. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. JoVE. [Link]

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [Link]

  • Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. JoVE. [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PMC - NIH. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • cAMP-Glo™ Assay. ResearchGate. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

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Application Notes and Protocols for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds in Oncology

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents.[1][2][3] These compounds often function as potent inhibitors of protein kinases, which are critical regulators of intracellular signaling pathways frequently dysregulated in cancer.[2][4] The unique structural features of the indazole ring, including its ability to act as a bioisostere for indole and its capacity for hydrogen bonding, make it an ideal framework for designing selective kinase inhibitors.[3] This document provides a detailed guide for the investigation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole , a novel indazole derivative, in the context of cancer research.

Due to the limited specific literature on this compound, this guide presents a hypothetical, yet scientifically rigorous, framework for its evaluation. We will postulate a plausible mechanism of action—inhibition of the PI3K/Akt/mTOR signaling pathway—and provide detailed protocols to test this hypothesis. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[4]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource/Notes
Molecular Formula C₁₅H₁₉FN₂Calculated
Molecular Weight 246.33 g/mol Calculated
CAS Number 224048-17-3[]
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in DMSO, Ethanol; Insoluble in waterRecommended to prepare stock solutions in DMSO
Storage Store at -20°C, protect from light

Safety and Handling:

Handle 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole in accordance with good laboratory practices.[6] Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6] Avoid inhalation of dust or contact with skin and eyes.[6][7] In case of contact, wash the affected area thoroughly with water.[6]

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

We hypothesize that 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole exerts its anti-cancer effects by inhibiting one or more kinases within the PI3K/Akt/mTOR signaling cascade. This pathway is often initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 1-Cyclohexyl-3-ethyl-6-fluoro- 1H-indazole Inhibitor->PI3K Hypothesized Inhibition Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following protocols are designed to systematically evaluate the anti-cancer properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Protocol 1: In Vitro Anti-Proliferative Activity

This protocol determines the concentration-dependent effect of the compound on the proliferation of various cancer cell lines.

1. Cell Line Selection:

  • Choose a panel of cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]).[8]

  • Include a non-cancerous cell line (e.g., HEK-293) to assess selectivity.[8]

2. Reagents and Materials:

  • Selected cancer and non-cancerous cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (stock solution in DMSO, e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well cell culture plates

  • DMSO (cell culture grade)

3. Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in the viability of cancer cells, with a significantly lower IC₅₀ value compared to non-cancerous cells, would suggest selective anti-proliferative activity.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol assesses the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

1. Reagents and Materials:

  • Cancer cell line showing sensitivity to the compound (from Protocol 1)

  • 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting apparatus

2. Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of Akt, mTOR, and S6K would provide strong evidence for the inhibition of the PI3K/Akt/mTOR pathway.

Western_Blot_Workflow A Cell Seeding (6-well plate) B Compound Treatment (Vehicle, 0.5x, 1x, 2x IC₅₀) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Western Blot (Transfer to PVDF) D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection & Imaging F->G H Data Analysis (Band Densitometry) G->H

Caption: Workflow for Western Blot Analysis.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the compound in a preclinical animal model.[9]

1. Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line that demonstrated in vitro sensitivity and forms tumors in mice.

2. Reagents and Materials:

  • 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

  • A suitable vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment for cell implantation

3. Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on an optimized schedule. The control group receives the vehicle only.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

4. Data Analysis:

  • Plot tumor growth curves for each group.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

  • Monitor for any signs of toxicity, such as significant body weight loss.

Expected Outcome: A significant reduction in tumor growth in the treatment groups compared to the control group, with acceptable toxicity, would demonstrate the in vivo anti-cancer efficacy of the compound.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a potential anti-cancer agent. Positive results from these studies would warrant further investigation into its specific kinase targets, pharmacokinetic properties, and potential for combination therapies. The versatility of the indazole scaffold suggests that this compound could be a valuable tool for cancer research and drug development.

References

  • American Association for Cancer Research. In vitro and in vivo anti-tumor effects of novel small molecule inhibitors of mixed protein kinases (MKi) in combination with chemotherapeutics. AACR Journals. 2004. Available from: [Link]

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  • National Institutes of Health. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. 2016. Available from: [Link]

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  • MDPI. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. 2024. Available from: [Link]

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Application Notes & Protocols: A Comprehensive Guide to Developing Assays for Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole moiety, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its presence in numerous bioactive molecules and approved therapeutic agents that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4][5] Several U.S. FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its importance in modern oncology.[1][6] These agents primarily target protein kinases, enzymes that are often dysregulated in cancer and other diseases.[7]

The development of novel indazole derivatives, therefore, represents a promising avenue for identifying next-generation therapeutics.[8] A crucial step in this process is the establishment of a robust and reliable assay cascade to identify and characterize these compounds.[9] This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to effectively screen and evaluate novel indazole compounds, with a strategic focus on protein kinase targets. We will move from high-throughput biochemical screening to confirmatory and in-depth cell-based characterization, ensuring a logical progression from initial hit identification to lead candidate validation.

Section 1: The Drug Discovery Screening Cascade

A successful screening campaign does not rely on a single assay. Instead, it employs a multi-stage, funnel-like approach known as a screening cascade.[10] This strategy is designed to efficiently sift through large compound libraries, eliminate false positives, and progressively build a comprehensive pharmacological profile of the most promising molecules. The initial stage involves a high-throughput primary screen designed for speed and cost-effectiveness, which is followed by more complex, lower-throughput secondary and cell-based assays that provide deeper biological insights.[11]

This tiered approach is critical because compounds that show high potency in a simple biochemical assay may not be effective in a more complex cellular environment.[12] Factors such as cell permeability, metabolic stability, and off-target effects can only be assessed in subsequent stages. A well-designed cascade maximizes the chances of identifying compounds with genuine therapeutic potential while conserving resources.

G cluster_0 Screening Cascade A Primary HTS Assay (Biochemical, e.g., ADP-Glo™) ~10,000s Compounds B Hit Confirmation & IC50 Determination (Biochemical) ~100s Compounds A->B Identify 'Hits' C Orthogonal Assay (e.g., Radiometric Assay) ~100s Compounds B->C Confirm Potency D Cellular Target Engagement (e.g., NanoBRET™) ~50s Compounds C->D Rule out artifacts E Cellular Functional Assays (Phosphorylation, Proliferation) ~10-20 Compounds D->E Confirm on-target activity in cells F Selectivity Profiling (Kinase Panel) <10 Compounds E->F Assess functional effect G Lead Candidate F->G Identify selective leads

Fig. 1: A typical screening cascade for kinase inhibitors.

Section 2: Primary Screening - High-Throughput Biochemical Assays

The goal of the primary screen is to rapidly identify "hits" from a large library of novel indazole compounds. The assay must be robust, reproducible, and amenable to automation in a microtiter plate format (e.g., 384- or 1536-well).[10] For kinase inhibitors, universal assays that detect a common product of the kinase reaction, such as ADP, are highly efficient as they can be used for virtually any kinase-substrate pair.[13]

Causality Behind Experimental Choices
  • Why a Universal Assay? Universal platforms like the ADP-Glo™ Kinase Assay eliminate the need for developing a specific assay for each new kinase target.[14] They work by measuring the amount of ADP produced, a universal product of kinase-catalyzed ATP hydrolysis.[13] This accelerates the assay development process significantly.

  • ATP Concentration: The concentration of ATP used is critical. Performing the assay at the ATP Kₘ (the concentration at which the enzyme reaches half-maximal velocity) ensures high sensitivity for detecting ATP-competitive inhibitors, which many indazole compounds are.[7]

  • Assay Quality (Z' Factor): Before starting a full screen, the assay must be validated. The Z' factor is a statistical parameter used to quantify the quality of an HTS assay. A Z' factor above 0.4 is considered robust and suitable for screening.[11]

Protocol 1: Universal Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. It is a two-step process: first, the kinase reaction occurs, then a detection reagent is added to simultaneously stop the reaction and deplete the remaining ATP. A second reagent converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration.

Materials:

  • Kinase of interest (e.g., VEGFR2, FGFR1)[15][16]

  • Kinase substrate (e.g., a generic peptide like poly-Glu-Tyr)

  • Novel indazole compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the indazole compounds in DMSO. Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well plate. Also include wells for "no inhibitor" (DMSO only, for 0% inhibition) and "maximal inhibition" (a known potent inhibitor, for 100% inhibition) controls.

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Initiate Kinase Reaction: Add the 2X kinase/substrate master mix to the compound-containing plates to start the reaction. The final DMSO concentration should be kept low (typically <1% v/v) to avoid affecting enzyme activity.[10]

  • Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.

  • First Detection Step (ATP Depletion): Add ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step (ADP to ATP Conversion): Add Kinase Detection Reagent to all wells. This converts the ADP produced by the kinase into a detectable ATP signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis & Interpretation

The raw luminescence data is first converted to percent inhibition using the control wells:

  • Percent Inhibition (%) = 100 x (1 - [Signal_Compound - Signal_MaxInhibition] / [Signal_NoInhibitor - Signal_MaxInhibition])

Compounds showing inhibition above a certain threshold (e.g., >50% at 10 µM) are declared "hits". These hits are then re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by half and is a key measure of a compound's potency.[17][18]

Compound IDPrimary Screen (% Inh @ 10 µM)IC₅₀ (nM)Target Kinase
IND-00185.275VEGFR2
IND-00212.5>10,000VEGFR2
IND-00392.148FGFR1
IND-00465.7850FGFR1

Table 1: Example of primary screening and IC₅₀ follow-up data for novel indazole compounds.

Section 3: Secondary & Orthogonal Assays - Validating Hits

It is crucial to re-test primary hits in a secondary, orthogonal assay.[19] This means using a different detection technology to confirm that the observed activity is genuine and not an artifact of the primary assay format (e.g., compound auto-fluorescence or interference with the luciferase enzyme). The radiometric assay is considered the "gold standard" for kinase profiling due to its direct and robust nature.[20]

Protocol 2: Radiometric [γ-³²P]ATP Filter Binding Assay

This assay directly measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP) onto a peptide or protein substrate.

Materials:

  • Kinase and Substrate

  • Hit indazole compounds from the primary screen

  • [γ-³²P]ATP

  • Kinase buffer

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction containing kinase, substrate, buffer, MgCl₂, and the test compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding a mix of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate at room temperature for the optimized time.

  • Stop Reaction & Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate, now carrying a positive charge, will bind to the negatively charged filter paper.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Signal Detection: Add scintillation fluid to the dry wells and count the radioactivity using a microplate scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate.

A strong correlation between the IC₅₀ values obtained from the primary luminescent assay and the secondary radiometric assay provides high confidence that the indazole compounds are true inhibitors of the target kinase.

Section 4: Cell-Based Assays - Assessing Cellular Potency

A compound that potently inhibits an isolated enzyme may fail in a cellular context.[12] Therefore, the next critical step is to determine if the compounds can enter cells, engage their target, and elicit a functional response.

Causality Behind the Cellular Assay Cascade
  • Target Engagement: First, confirm that the compound can bind to its intended kinase target inside a living cell. Assays like NanoBRET™ provide this direct evidence.[12]

  • Downstream Signaling: Next, verify that target binding leads to the inhibition of the kinase's signaling pathway. This is typically measured by a decrease in the phosphorylation of a known downstream substrate.

  • Phenotypic Response: Finally, assess the overall biological consequence of inhibiting the pathway, such as the inhibition of cancer cell proliferation or the induction of apoptosis.[8][21]

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Fig. 2: Simplified VEGFR2 signaling pathway, a common target for indazole inhibitors.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol measures the level of a specific phosphorylated protein downstream of the target kinase, providing a direct readout of the compound's inhibitory activity in a signaling pathway context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2, MCF-7 for others).[22]

  • Cell culture medium and serum.

  • Validated indazole hits.

  • Growth factor to stimulate the pathway (e.g., VEGF).

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Gel electrophoresis and Western blotting equipment.

Step-by-Step Methodology:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with low-serum medium for several hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with various concentrations of the indazole compound (or DMSO control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (e.g., 10-15 minutes) to activate the target pathway.

  • Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated downstream substrate (e.g., anti-p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and image the blot.

  • Data Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control. Quantify the band intensities. A potent compound will show a dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal.

Protocol 4: Cell Proliferation/Viability Assay

This assay determines the functional consequence of kinase inhibition on cell growth and survival.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium.

  • Validated indazole hits.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • White, clear-bottom 96-well plates.

  • Luminescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed cells at a low density in 96-well plates and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the indazole compounds to the cells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

    • Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (GI₅₀) or cell viability (EC₅₀) by fitting the data to a dose-response curve.

Compound IDTarget IC₅₀ (nM, Biochemical)p-ERK EC₅₀ (nM, Cellular)Proliferation GI₅₀ (nM, MCF-7)
IND-00175250450
IND-00348150320

Table 2: Example of a multi-assay data summary, correlating biochemical potency with cellular activity.

Section 5: Selectivity and Off-Target Profiling

Finally, the most promising lead compounds should be profiled against a broad panel of kinases (e.g., >100 kinases) to determine their selectivity.[13] An ideal drug candidate will potently inhibit its intended target while showing minimal activity against other kinases, particularly those known to cause toxic side effects. This profiling is typically outsourced to specialized contract research organizations (CROs) that maintain large panels of kinase assays. A highly selective compound is more likely to have a favorable safety profile in subsequent preclinical and clinical development.

Conclusion

The development of assays for novel indazole compounds requires a systematic, multi-faceted approach that logically progresses from high-throughput biochemical screening to detailed cellular characterization. By employing a cascade of robust and validated assays—including universal biochemical screens, orthogonal confirmation methods, and a suite of cell-based assays—researchers can effectively identify and prioritize compounds with true therapeutic potential. This structured methodology, which emphasizes understanding the causality behind each experimental step, ensures the generation of high-quality, reliable data, thereby accelerating the journey from a novel chemical scaffold to a promising drug candidate.

References

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1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole dose-response curve generation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Generation of a Dose-Response Curve for the Novel Indazole Compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including several FDA-approved anti-cancer agents.[1][2] This application note provides a comprehensive, field-proven protocol for generating a robust and reproducible dose-response curve for the novel compound, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. As the specific molecular target of a novel compound is often unknown during initial screening, this guide focuses on a foundational cell-based assay: the quantification of cellular viability via ATP content. This method serves as a powerful primary screen to determine a compound's potency (e.g., IC50) and its general cytotoxic or cytostatic effects.[3] We will detail the causality behind experimental design choices, provide a step-by-step protocol from compound preparation to data analysis, and outline the necessary quality control measures to ensure data integrity.

Scientific Rationale & Assay Principle

The primary goal of a dose-response experiment is to characterize the relationship between the concentration of a compound and its biological effect.[4] This relationship is typically represented by a sigmoidal curve, from which key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are derived.[5][6] These values are critical metrics for assessing the potency of a potential therapeutic agent and guiding structure-activity relationship (SAR) studies.[7]

For an initial characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, we will employ an ATP-based luminescence assay (e.g., Revvity's ATPlite™ 1step). The underlying principle is that intracellular ATP concentration is a strong indicator of metabolic activity and, by extension, cell viability.[8] Metabolically active, viable cells produce ATP, whereas apoptotic or necrotic cells experience a rapid depletion of their ATP stores.[9] The assay utilizes the enzyme luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and O₂, producing a luminescent signal directly proportional to the amount of ATP present.[9]

AssayPrinciple cluster_reagent Reagent Addition cluster_reaction Biochemical Reaction Reagent ATPlite™ 1step Reagent (Luciferase, D-Luciferin) Reaction ATP + D-Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light Reagent->Reaction Cell Lysis & Reaction Initiation Detector Luminometer Detects Photon Output Reaction->Detector Quantification ATP ATP

Caption: Principle of the ATP-based luminescence cell viability assay.

Experimental Design: The Causality Behind Key Choices

A robust dose-response assay is built upon a foundation of careful experimental design. Each parameter is chosen to maximize data quality and reproducibility.[10][11]

  • Cell Line Selection: The choice of cell line is paramount. If a putative target for indazole compounds is known (e.g., a specific kinase), a cell line with confirmed high expression of that target is ideal. For a general screen, a commonly used and well-characterized cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or A549 for lung cancer) is appropriate. Consistency is key; always use cells from the same passage range for a series of experiments.

  • Compound Concentration Range: The goal is to define the full sigmoidal curve. A wide concentration range, typically spanning several orders of magnitude, is necessary.[12] A 10-point, 3-fold serial dilution is a standard starting point (e.g., 100 µM to 5 nM). Plotting the concentration on a logarithmic scale is standard practice as it linearizes the central portion of the sigmoidal curve, simplifying analysis.[13]

  • Controls for Data Normalization:

    • Vehicle Control (0% Inhibition): Cells treated with the same concentration of the compound's solvent (typically DMSO) as the highest compound concentration. This defines the maximal signal (100% viability).

    • Positive Control (100% Inhibition): Cells treated with a known cytotoxic agent (e.g., Staurosporine or a high concentration of a relevant cytotoxic drug) to define the minimal signal (0% viability). This control helps in calculating the assay window or Z'-factor.

  • Plate Layout and Replicates: Assays are typically performed in 96- or 384-well plates.[14] To mitigate "edge effects" (evaporation or temperature gradients on the outer wells), it is best practice to leave the outermost wells filled with sterile PBS or media and use the inner wells for the experiment. Each condition (each concentration and control) should be run in at least triplicate to assess variability and ensure statistical robustness.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format.

Part A: Compound Stock and Serial Dilution Plate Preparation
  • Prepare Compound Stock: Dissolve 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Aliquot and store at -20°C or -80°C. Causality: DMSO is a common solvent for small molecules, but high concentrations can be toxic to cells. The final DMSO concentration in the assay wells should be kept low, typically ≤0.5%.[11]

  • Create Master Dilution Plate: In a separate 96-well plate (not the cell plate), perform serial dilutions. a. Add DMSO to columns 2-10. b. Add the compound stock solution to column 1 to create the starting concentration for the dilution series. c. Perform a 3-fold serial dilution by transferring a portion of the solution from column 1 to 2, mixing, then transferring from 2 to 3, and so on. d. Column 11 should contain only DMSO for the vehicle control. Column 12 can be used for a positive control compound.

Part B: Cell Culture and Seeding
  • Cell Maintenance: Culture the chosen cell line according to standard protocols (e.g., ATCC guidelines). Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Counting: Trypsinize and resuspend the cells. Perform an accurate cell count using a hemocytometer or an automated cell counter. Assess viability (e.g., with Trypan Blue exclusion).

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density in pre-warmed culture medium. Causality: Seeding density must be optimized to ensure cells are still in the exponential growth phase at the end of the incubation period and that the signal falls within the linear range of the assay.[10]

  • Plate Cells: Dispense 100 µL of the cell suspension into the inner 60 wells of a white, clear-bottom 96-well tissue culture plate. Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.

  • Incubate: Place the plate in a humidified incubator (37°C, 5% CO₂) for 18-24 hours to allow cells to attach and resume growth.

Part C: Compound Treatment
  • Prepare Final Compound Plate: Create an intermediate dilution of the master dilution plate by transferring a small volume (e.g., 2 µL) from each well of the master plate to a new plate containing cell culture medium. This step minimizes the final DMSO concentration.

  • Treat Cells: Carefully transfer a small volume (e.g., 10 µL) from the intermediate plate to the corresponding wells of the cell plate. This will bring the final volume in each well to ~110 µL.

  • Incubate: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours). Causality: The incubation time should be sufficient for the compound to exert its biological effect and should be kept consistent across experiments.[10]

Part D: ATPlite™ 1step Assay and Luminescence Reading
  • Equilibrate Reagents: Remove the cell plate and the ATPlite™ 1step reagent from their respective storage conditions and allow them to equilibrate to room temperature for at least 30 minutes.[15]

  • Add Reagent: Add a volume of ATPlite™ 1step reagent equal to the volume of culture medium in each well (e.g., 100 µL).[16]

  • Mix: Place the plate on an orbital shaker for 2 minutes at a moderate speed (e.g., 700 rpm) to induce cell lysis and initiate the enzymatic reaction.[16]

  • Dark Adapt: Incubate the plate at room temperature in the dark for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis A1 Prepare Compound Stock & Dilutions A2 Culture & Seed Cells in 96-Well Plate B1 Treat Cells with Compound Series A2->B1 B2 Incubate (e.g., 48-72 hours) B1->B2 C1 Add ATPlite™ Reagent (Lysis & Signal Generation) B2->C1 C2 Measure Luminescence (Raw Data) C1->C2 D1 Normalize Data to Controls (% Viability) C2->D1 D2 Non-Linear Regression (4-Parameter Logistic Fit) D1->D2 D3 Determine IC50 Value & Confidence Intervals D2->D3

Caption: Experimental workflow from preparation to final data analysis.

  • Data Normalization:

    • Average the raw luminescence units (RLU) from the replicate wells for each condition.

    • Calculate the percent viability for each concentration using the following formula: % Viability = [(RLU_sample - RLU_positive_control) / (RLU_vehicle_control - RLU_positive_control)] * 100

  • Curve Fitting:

    • Plot the % Viability (Y-axis) against the log₁₀ of the compound concentration (X-axis).[13]

    • Fit the data using a non-linear regression model. The most common model for dose-response curves is the four-parameter logistic (4PL) equation, also known as the sigmoidal dose-response model.[17][18] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • This analysis is best performed using specialized software such as GraphPad Prism, which will calculate the IC50, Hill slope, and 95% confidence intervals.[19][20]

  • Interpretation:

    • IC50: The concentration of the compound that reduces the biological response (in this case, cell viability) by 50%. A lower IC50 value indicates higher potency.[5][21]

    • Hill Slope: Describes the steepness of the curve. A Hill slope of -1 suggests a standard 1:1 binding interaction. A value significantly different from -1 may indicate cooperativity or more complex biological interactions.

    • R² Value: Indicates the goodness of fit of the regression. A value >0.95 is generally considered a good fit.

Data Presentation & Quality Control

Summarize the final calculated parameters in a clear, tabular format.

Parameter1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
Cell Line [e.g., HeLa]
Incubation Time [e.g., 72 hours]
IC50 (µM) [Calculated Value]
95% CI of IC50 [Lower Bound - Upper Bound]
Hill Slope [Calculated Value]
[Calculated Value]

Self-Validating System & Quality Control: To ensure the trustworthiness of the results, key quality control metrics should be monitored for each assay plate:

  • Z'-factor (Z-prime): This metric assesses the quality of the assay itself by comparing the separation between the positive and negative controls. It is calculated using the means (µ) and standard deviations (σ) of the controls: Z' = 1 - [3(σ_vehicle + σ_positive) / |µ_vehicle - µ_positive|] . An assay with a Z' > 0.5 is considered excellent for screening purposes.

  • Replicate Variability: The coefficient of variation (%CV) for replicate wells should ideally be below 15%. High variability can indicate issues with cell seeding, compound dispensing, or plate reader performance.

By following this detailed protocol and adhering to the principles of robust experimental design and quality control, researchers can confidently generate an accurate and reproducible dose-response curve for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, providing a critical first step in its journey as a potential therapeutic agent.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • GraphPad. (n.d.). Choosing a dose-response equation. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]

  • Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. Retrieved from [Link]

  • Hartert, K. (2022, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Zhu, F., & Wang, P. (2022). Recent progress in assays for GPCR drug discovery. Acta Physiologica Sinica, 74(4), 545–556. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]

  • GraphPad. (n.d.). What are dose-response curves?. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Rusanov, A. L., & Barlogie, B. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3359–3366. Retrieved from [Link]

  • GraphPad. (n.d.). Dose-response - Inhibition. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Liras, S., & Unwalla, R. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 64(20), 14741–14743. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3359-3366. Retrieved from [Link]

  • Vamathevan, J. (2021, January 6). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]

  • Riss, T. L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research, 39(7), 3359-3366. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Biocompare. (2017, August 16). ATPlite Cytotoxicity Assays. Retrieved from [Link]

  • Oreate AI. (2024, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved from [Link]

  • McPhee, S. (2022, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.17. Retrieved from [Link]

  • Tecan. (2015). Rapid generation of dose-response curves for high throughput screening. Tecan Journal, 1/2015, 27. Retrieved from [Link]

  • Graphstats Technologies. (2021, May 11). IC50 and EC50. Retrieved from [Link]

  • RPubs by RStudio. (2018, April 9). Dose-Response Curve Analysis. Retrieved from [Link]

  • Bennett, J. P. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 6 dose-response curves generating (A) point and (B) censored IC50 values for different compounds. Retrieved from [Link]

  • NOVA. (n.d.). ATPlite 1step Luminescence Assay System, 1000 mL ATP Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay. Dose-response curves of five cancer cell lines.... Retrieved from [Link]

  • Liras, S., & Unwalla, R. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]

  • Lee, J. S., et al. (2020). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

  • Bio-Resource. (2023, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism [Video]. YouTube. Retrieved from [Link]

  • Malaria Culture. (2023, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video [Video]. YouTube. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(24), 14535-14545. Retrieved from [Link]

  • Nguyen, T. T. L., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(6), 578-585. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 222, 113588. Retrieved from [Link]

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purification techniques for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to achieving high-purity 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, tailored for researchers and drug development professionals. This document provides an in-depth exploration of purification strategies, moving beyond simple instructions to explain the scientific principles that govern each step.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase regulation capabilities[1][2][3]. 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a member of this important class of compounds. For its successful application in research and development, particularly in pharmaceutical contexts, achieving exceptionally high purity is not merely a goal but a stringent requirement. Impurities can confound biological assays, introduce toxicity, and compromise the integrity of research data.

The primary challenge in the synthesis and purification of N-substituted indazoles is the frequent co-formation of N1 and N2 regioisomers[4]. These isomers often exhibit very similar physicochemical properties, making their separation a non-trivial task that demands a sophisticated, multi-step purification strategy. This guide presents a comprehensive approach, combining fundamental purification techniques with robust analytical quality control to reliably obtain 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole in a highly pure form.

Compound Profile

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy.

PropertyValueRationale & Implications
Chemical Structure (Structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole)The structure features a planar aromatic indazole core with non-polar cyclohexyl and ethyl substituents. This combination suggests moderate polarity and good solubility in common organic solvents.
Molecular Formula C₁₅H₁₉FN₂Used for calculating molecular weight and for elemental analysis confirmation.
Molecular Weight 246.33 g/mol The compound is not highly volatile, making techniques like distillation less practical than chromatography and crystallization.
CAS Number 224048-17-3[]For unambiguous identification and literature searching.
Predicted LogP ~4.5-5.0The high LogP (lipophilicity) value indicates a strong preference for non-polar organic solvents over water, guiding the choice of solvents for extraction and chromatography.
Key Structural Features 1H-indazole core, N1-cyclohexyl group, C3-ethyl group, C6-fluoro groupThe basic nitrogen atoms of the pyrazole ring can be protonated, allowing for potential purification via acid-base extraction or salt formation if necessary. The fluorine atom serves as a useful probe in ¹⁹F NMR for purity analysis.

The Primary Challenge: The N1/N2 Isomeric Impurity

The most common synthetic route to N-substituted indazoles involves the alkylation of an existing indazole core. This reaction is seldom perfectly regioselective, leading to a mixture of the desired N1-substituted product and the undesired N2-isomer. The purification strategy must be designed explicitly to resolve this mixture.

Isomer_Formation cluster_products Reaction Products Precursor 3-ethyl-6-fluoro-1H-indazole (Precursor) Reagent + Cyclohexylating Agent (e.g., Cyclohexyl bromide) Precursor->Reagent N1_Product 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Desired N1 Isomer) Reagent->N1_Product  N1 Alkylation (Major Product) N2_Impurity 2-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (N2 Isomeric Impurity) Reagent->N2_Impurity  N2 Alkylation (Key Impurity)

Figure 1. Synthetic origin of the primary N2 isomeric impurity.

A Multi-Step Purification Workflow

A single technique is often insufficient to achieve >99.5% purity. A sequential combination of methods, each targeting different types of impurities, is the most robust approach.

Purification_Workflow cluster_qc1 In-Process Control cluster_qc2 Final Quality Control Crude Crude Reaction Mixture Workup Step 1: Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Chromatography Step 2: Flash Chromatography (Bulk Separation) Workup->Chromatography QC1 TLC / HPLC Analysis Chromatography->QC1 Crystallization Step 3: Recrystallization (High-Purity Refinement) QC2 HPLC, NMR, MS Crystallization->QC2 Final Pure Compound (>99.5%) QC1->Crystallization Fractions >95% pure QC2->Final

Figure 2. Recommended workflow for purification and quality control.

Protocol 1: Initial Work-up & Liquid-Liquid Extraction

Objective: To remove inorganic salts, highly polar starting materials, and reaction reagents from the crude organic product.

Causality: This step leverages the high lipophilicity (high LogP) of the target compound. The product will preferentially partition into an immiscible organic solvent, while water-soluble impurities (like inorganic bases or salts) will remain in the aqueous phase. Using a weak base like sodium bicarbonate ensures that the slightly basic indazole product remains in its neutral, organic-soluble form.

Step-by-Step Methodology:

  • Quenching: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolution: Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude material).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume). This removes acidic impurities.

    • Deionized water (1 x volume).

    • Saturated aqueous sodium chloride (brine) solution (1 x volume). This helps to break any emulsions and removes residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, dried product as an oil or solid.

Protocol 2: Flash Column Chromatography

Objective: To perform a bulk separation of the target N1 isomer from the N2 isomer and other less-polar or more-polar organic impurities.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. While the N1 and N2 isomers have similar polarity, they are often not identical. A carefully chosen solvent system can exploit this small difference to achieve separation. Normal-phase chromatography (polar stationary phase, non-polar mobile phase) is well-suited for this moderately polar compound.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a silica gel column (standard grade, 40-63 µm particle size). The amount of silica should be 50-100 times the weight of the crude material.

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation between the product and major impurities. A good target is an R_f_ value of ~0.3 for the desired compound.

    • Start with a low-polarity mixture and gradually increase polarity. Common systems for indazoles include gradients of ethyl acetate in hexanes or heptane[1][6].

Solvent System (v/v)PolarityTypical Application
5-20% EtOAc in HexanesLowEluting non-polar impurities and the main products.
2-10% MeOH in DCMMediumFor more polar indazoles or stubborn impurities.
  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the chromatography solvent ("wet loading"). Dry loading is preferred for better resolution.

  • Elution: Run the column using the selected solvent system. An isocratic elution (constant solvent composition) may work, but a shallow gradient (e.g., starting at 5% EtOAc in hexanes and slowly increasing to 15%) often yields better separation of the N1/N2 isomers.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure desired product.

Protocol 3: High-Purity Refinement by Recrystallization

Objective: To remove the final traces of the isomeric impurity and achieve the highest possible purity.

Causality: Crystallization is a powerful self-purification process. For a crystal lattice to form, molecules must pack together in a highly ordered arrangement. Impurity molecules that do not fit perfectly into this lattice are excluded and remain in the solvent (the "mother liquor"). This is particularly effective for separating isomers, which may have different packing efficiencies[7]. A mixed solvent system is often required to find the precise solubility window where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures[7].

Step-by-Step Methodology:

  • Solvent Screening:

    • Take a small amount of the material from chromatography (~20-30 mg).

    • In separate small vials, test its solubility in various single solvents (e.g., ethanol, isopropanol, acetonitrile, heptane, toluene) at room temperature and with heating.

    • The ideal single solvent is one in which the compound is poorly soluble at room temperature but fully soluble when hot.

    • If no single solvent is ideal, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., acetone, ethanol) and slowly add a "poor" solvent (in which it is insoluble, e.g., water, heptane) at an elevated temperature until turbidity persists. Then, add a drop of the good solvent to redissolve and allow to cool. A patent for related indazoles highlights the utility of systems like acetone/water or ethanol/water[7].

  • Recrystallization Procedure:

    • Place the combined, purified fractions from chromatography in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Quality Control & Purity Analysis

Objective: To verify the identity, structure, and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Detection: UV detector at a wavelength where the indazole core absorbs strongly (e.g., 254 nm).

    • Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can reveal the presence of isomers.

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic and aliphatic protons will confirm the overall structure. The N1 and N2 isomers will have distinct spectra, particularly for the protons on the cyclohexyl group and the indazole ring.

    • ¹⁹F NMR: A single peak will confirm the presence of the fluorine atom and is extremely sensitive to the electronic environment. Any isomeric impurity will likely show a second, smaller peak at a slightly different chemical shift, making this an excellent tool for assessing isomeric purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight.

    • Method: Electrospray Ionization (ESI) is typically used.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.16.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Isomer Separation in Chromatography Solvent system polarity is too high or too low; column is overloaded.Systematically screen different solvent systems using TLC (e.g., test DCM/MeOH, Toluene/EtOAc). Use a shallower gradient. Reduce the amount of material loaded onto the column.
Product Fails to Crystallize ("Oils Out") Solution is supersaturated; presence of impurities inhibiting crystallization; cooling too fast.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. Re-heat and add slightly more solvent. Ensure cooling is very slow (e.g., insulate the flask).
Low Recovery from Crystallization Too much solvent was used; the compound has significant solubility even at low temperatures.Use the absolute minimum amount of hot solvent for dissolution. Evaporate some solvent from the mother liquor to obtain a second crop of crystals (which may be of lower purity).
Multiple Peaks in Final HPLC Incomplete purification; decomposition of the sample.Re-purify using one of the methods above. For chromatography, try a different stationary phase (e.g., alumina) or solvent system. Ensure the compound is stable under the analytical conditions.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - National Institutes of Health (NIH). [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. [Link]

  • 6-Fluoro-1H-indazole - PubChem. [Link]

  • 1H-Indazole - PubChem. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can navigate the common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Strategy

The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is typically approached in a two-stage process. The first stage involves the construction of the core heterocyclic structure, 6-fluoro-3-ethyl-1H-indazole. The second stage is the regioselective N-alkylation of this core with a cyclohexyl group to yield the final product. Each stage presents unique challenges that can impact the overall yield and purity.

Synthetic_Workflow cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: N-Alkylation A 1,3-Difluorobenzene B 2',4'-Difluoropropiophenone A->B Friedel-Crafts Acylation C Hydrazone Intermediate B->C Condensation w/ Hydrazine D 6-fluoro-3-ethyl-1H-indazole C->D Intramolecular Cyclization F 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Target Product, N1) D->F N1-Alkylation (Selective) G 2-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Isomeric Impurity, N2) D->G N2-Alkylation (Side-Reaction) E Cyclohexyl Bromide E->F E->G

Caption: General two-stage synthetic workflow.

Stage 1: Synthesis of 6-fluoro-3-ethyl-1H-indazole

This stage focuses on building the indazole ring system from commercially available starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common route to synthesize the 2',4'-Difluoropropiophenone precursor?

A1: The most direct method is the Friedel-Crafts acylation of 1,3-difluorobenzene using propionyl chloride or propionic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The reaction involves the generation of a highly reactive acylium ion that then undergoes electrophilic aromatic substitution on the electron-rich 1,3-difluorobenzene ring.

Q2: My Friedel-Crafts acylation is giving low yields. What could be the cause?

A2: Low yields in Friedel-Crafts acylations are often due to a few key factors:

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried and reagents are anhydrous.[3]

  • Substrate Purity: The purity of 1,3-difluorobenzene is crucial. Impurities can interfere with the reaction.

  • Reaction Temperature: The reaction is typically run at low temperatures (0-5 °C) during the addition of reagents to control the exothermic reaction and prevent side reactions, followed by warming to room temperature or gentle heating to drive the reaction to completion.

Q3: How is the indazole ring formed from 2',4'-Difluoropropiophenone?

A3: The formation of the indazole ring is generally achieved through the condensation of the ketone (2',4'-Difluoropropiophenone) with hydrazine to form a hydrazone intermediate.[4] This intermediate then undergoes an intramolecular cyclization with the elimination of a fluoride ion.[5][6] The use of an acid catalyst like polyphosphoric acid (PPA) or harsh conditions can promote this cyclization.[5]

Troubleshooting Guide: Indazole Ring Formation

This section addresses common issues encountered during the cyclization step.

Troubleshooting_Cyclization Start Low Yield of 6-fluoro-3-ethyl-1H-indazole Q1 Is starting material fully consumed (TLC/LC-MS)? Start->Q1 Sol_Q1_No Incomplete Reaction: 1. Increase reaction temperature. 2. Extend reaction time. 3. Verify catalyst activity (if used). 4. Check hydrazine purity/equivalents. Q1->Sol_Q1_No No Q2 Are significant side products observed? Q1->Q2 Yes Sol_Q2_Yes Side Product Formation: 1. Lower reaction temperature to improve selectivity. 2. Consider a milder cyclization agent. 3. Ensure inert atmosphere to prevent oxidation. Q2->Sol_Q2_Yes Yes Sol_Q2_No Product Degradation/Loss: 1. Review work-up procedure (pH, extraction solvent). 2. Check purification method (e.g., column loading, solvent system). 3. Confirm product stability under reaction conditions. Q2->Sol_Q2_No No

Caption: Troubleshooting workflow for indazole ring formation.

Experimental Protocol: Synthesis of 6-fluoro-3-ethyl-1H-indazole
  • Hydrazone Formation: To a solution of 2',4'-Difluoropropiophenone (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.

  • Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) or a high-boiling point solvent like diethylene glycol.

  • Heat the mixture to 150-180 °C for 8-12 hours. The reaction should be monitored for the disappearance of the hydrazone and the formation of the indazole product.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until pH 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 6-fluoro-3-ethyl-1H-indazole.

Stage 2: Regioselective N1-Cyclohexylation

This is often the most critical step for yield and purity. The N-H proton of the indazole's pyrazole ring can exist on either nitrogen, leading to 1H and 2H tautomers. The 1H-tautomer is generally more stable.[7] Direct alkylation frequently yields a mixture of N1 and N2 substituted products, which can be difficult to separate.[7]

Regioselectivity cluster_N1 N1 Pathway (Desired) cluster_N2 N2 Pathway (Undesired) Indazole 6-fluoro-3-ethyl-1H-indazole (Deprotonated Anion) N1_Product N1-Cyclohexyl Product (Thermodynamically Favored) Indazole->N1_Product Attack at N1 N2_Product N2-Cyclohexyl Product (Kinetically Favored) Indazole->N2_Product Attack at N2

Caption: Competing N1 vs. N2 alkylation pathways.

Troubleshooting Guide: Improving N1-Selectivity

Q4: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1 product?

A4: Achieving high N1-selectivity requires careful optimization of reaction conditions. The choice of base and solvent is paramount.[8][9] Steric and electronic effects of the indazole substituents also play a role.[9][10]

The Causality Behind Condition Selection:

  • Base and Solvent System: The combination of sodium hydride (NaH) as a base in an aprotic, coordinating solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[8][9] It is proposed that the sodium cation (Na⁺) generated from NaH coordinates with the nitrogen atoms of the indazole anion. This chelation preferentially blocks the N2 position, sterically directing the incoming electrophile (cyclohexyl bromide) to the more accessible N1 position.[8] In contrast, using bases with larger, non-coordinating cations (like K⁺ or Cs⁺ from K₂CO₃ or Cs₂CO₃) or polar aprotic solvents like DMF or DMSO can lead to increased formation of the N2 isomer.[8]

  • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures can sometimes favor the thermodynamically more stable N1 product through equilibration, but can also lead to side reactions.[11]

  • Alkylating Agent: Primary alkyl halides are generally well-tolerated.[8][9] For a secondary alkylating agent like cyclohexyl bromide, steric hindrance becomes more significant, further favoring attack at the less hindered N1 position.

ParameterCondition Favoring N1-SelectivityCondition Favoring N2-SelectivityRationale
Base NaH [8][9]K₂CO₃, Cs₂CO₃Na⁺ cation coordinates with the indazole anion, sterically hindering the N2 position.[8]
Solvent THF [8][9]DMF, DMSOTHF facilitates the Na⁺ chelation effect. Polar aprotic solvents can lead to solvent-separated ion pairs, reducing selectivity.[8]
Temperature 0 °C to Room TemperatureHigher TemperaturesLower temperatures can improve kinetic selectivity.
Substituents Bulky C7-substituentsElectron-withdrawing C7-substituentsA bulky group at the C7 position sterically blocks the N1 position, thus favoring N2 alkylation.[9]
Optimized Protocol: N1-Cyclohexylation of 6-fluoro-3-ethyl-1H-indazole
  • Preparation: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.

  • Deprotonation: Cool the THF to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Slowly add a solution of 6-fluoro-3-ethyl-1H-indazole (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, allowing for complete deprotonation and formation of the sodium indazolide salt.

  • Alkylation: Add cyclohexyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purification: The N1 and N2 isomers can typically be separated by column chromatography on silica gel. The N1 isomer is generally less polar than the N2 isomer.

Purification and Analysis

Q5: How can I confirm that I have synthesized the correct N1-regioisomer?

A5: Unambiguous structural assignment is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

  • 1D NMR (¹H and ¹³C): While useful for general characterization, it may not be sufficient to distinguish between N1 and N2 isomers alone.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most powerful tools. Look for a correlation between the protons of the cyclohexyl group (specifically the proton on the carbon attached to the nitrogen) and the C7a carbon of the indazole ring. This 3-bond correlation is characteristic of the N1 isomer.

  • NOE Experiments: A Nuclear Overhauser Effect (NOE) experiment can also be used. Irradiation of the C7-proton of the indazole ring should show an NOE with the adjacent protons on the N1-cyclohexyl ring.

References

Click to expand
  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Unknown. (n.d.). Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones.
  • Pacansky, J., Coufal, H., & Brown, D.W. (1987). The photocyclization of a hydrazone to an indazole. Journal of Photochemistry.
  • Chemicalbook. (n.d.). 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE synthesis.
  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • Organic Process Research & Development. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • ResearchGate. (n.d.). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • Unknown. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Chemguide. (n.d.). friedel-crafts acylation of benzene.
  • Google Patents. (n.d.). Process for the preparation of 2,4-difluoroacetophenone.
  • Chemguide. (n.d.). the acylation of benzene - electrophilic substitution.
  • Unknown. (2015). Synthesis and Characterization of 4-Ethylbenzophenone.

Sources

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and application of this compound, with a primary focus on its solubility characteristics. Given its hydrophobic nature, stemming from the cyclohexyl and ethyl substitutions on the indazole core, achieving desired concentrations in aqueous and other polar solvent systems can be a significant hurdle.[1] This center provides troubleshooting guides and frequently asked questions to ensure the successful integration of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole into your experimental workflows.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter during the solubilization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Issue 1: The compound is insoluble in my primary aqueous buffer (e.g., PBS).

Cause: The molecular structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is dominated by non-polar groups (cyclohexyl, ethyl, and the benzene ring of the indazole), leading to poor solubility in water and aqueous buffers.[1] This is a common characteristic of indazole derivatives, which are generally hydrophobic.[1]

Solution Pathway:

  • Co-solvent Addition: The use of a water-miscible organic co-solvent is a highly effective and primary strategy to enhance the solubility of poorly soluble drugs.[2][3]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent initial choices due to their strong solubilizing power for a wide range of organic molecules.[3] Ethanol is another viable, less toxic option.

    • Protocol:

      • Prepare a high-concentration stock solution of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole in 100% DMSO or DMF.

      • For your working solution, dilute the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer with vigorous vortexing or stirring to avoid precipitation.

      • Important: Keep the final concentration of the organic co-solvent in your experimental system as low as possible (typically <1%, and often <0.1%) to avoid off-target effects on your biological system. Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

  • pH Adjustment: While the indazole moiety is weakly basic, altering the pH of the buffer is generally not an effective primary strategy for this compound due to the lack of easily ionizable functional groups.[4] However, for some indazole derivatives, extreme pH values can have a minor effect on solubility.

Issue 2: The compound precipitates out of solution upon dilution of the stock solution into an aqueous buffer.

Cause: This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even in the presence of a co-solvent. This is a common issue when diluting a stock solution from a high-solubility organic solvent into a low-solubility aqueous medium.[2]

Solution Pathway:

  • Optimize Co-solvent Concentration: You may need to slightly increase the final percentage of the co-solvent in your working solution. However, be mindful of the tolerance of your experimental system to the co-solvent.

  • Use of Surfactants: Surfactants can aid in solubilizing hydrophobic compounds by forming micelles that encapsulate the drug molecule.

    • Recommended Surfactants: Tween-80 and Pluronic F-68 are commonly used in biological experiments.[5]

    • Protocol:

      • Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1% Tween-80).

      • Slowly add the stock solution of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (in an organic co-solvent) to the surfactant-containing buffer while vortexing.

  • Particle Size Reduction (for suspensions): If a true solution is not required and a homogenous suspension is acceptable for your application (e.g., some in vivo studies), techniques like sonication can be employed to reduce particle size and improve dispersion.[5][6]

Issue 3: Inconsistent results are observed between experiments.

Cause: Inconsistent results can often be traced back to issues with the preparation of the compound, such as incomplete solubilization, precipitation over time, or degradation. The stability of indazole derivatives can be influenced by the solvent and storage conditions.[1]

Solution Pathway:

  • Freshly Prepare Solutions: Always prepare your working solutions fresh from a stock solution on the day of the experiment.

  • Stock Solution Storage: Store stock solutions in an appropriate solvent (like DMSO) at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Ensure Complete Dissolution: Before making dilutions, ensure your stock solution is fully dissolved. Gentle warming in a water bath (e.g., to 37°C) and vortexing can aid in dissolving the compound.

  • Visual Inspection: Before use, visually inspect your final working solution for any signs of precipitation. If precipitation is observed, the solution should not be used.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole?

A1: For biological applications, 100% Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3] For chemical synthesis or other non-biological applications, other organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or ethyl acetate may also be suitable.

Q2: Can I heat the compound to get it into solution?

A2: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of the compound in an organic solvent. However, excessive heating should be avoided to prevent potential degradation. The chemical stability of the product should be considered, and it's generally stable under standard ambient conditions.[7]

Q3: How should I store the solid compound and its solutions?

A3: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q4: Are there any safety precautions I should take when handling this compound?

A4: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[10] Handle the compound in a well-ventilated area or a chemical fume hood. For specific handling and safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.[7]

Q5: What are some alternative formulation strategies if co-solvents and surfactants are not sufficient?

A5: For advanced drug development applications, several other techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds:

  • Solid Dispersions: The drug is dispersed in a solid-state carrier, often a polymer, to improve its dissolution rate.[5][11]

  • Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its aqueous solubility.[5][11]

  • Nanotechnology Approaches: Formulations such as nanoparticles, liposomes, and nanoassemblies can be used to deliver hydrophobic drugs.[11][12]

Visualizing Experimental Workflows

Decision Tree for Solubilizing 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Start Start: Solubilize Compound PrepStock Prepare Stock in 100% DMSO Start->PrepStock Dilute Dilute stock into aqueous buffer PrepStock->Dilute CheckPrecipitate Precipitation observed? Dilute->CheckPrecipitate Success Solution Ready for Experiment CheckPrecipitate->Success No Troubleshoot Troubleshooting Options CheckPrecipitate->Troubleshoot Yes AddSurfactant Add Surfactant (e.g., Tween-80) to aqueous buffer Troubleshoot->AddSurfactant ReDilute Re-attempt dilution AddSurfactant->ReDilute CheckPrecipitate2 Precipitation still observed? ReDilute->CheckPrecipitate2 CheckPrecipitate2->Success No Advanced Consider Advanced Formulation (e.g., Cyclodextrin, Nanoparticles) CheckPrecipitate2->Advanced Yes

Caption: A decision-making workflow for solubilizing the target compound.

Quantitative Data Summary

Solvent/SystemPredicted SolubilityRationale
WaterVery Low / InsolubleThe molecule is dominated by hydrophobic moieties (cyclohexyl, ethyl, fused benzene ring).[1]
Phosphate Buffered Saline (PBS)Very Low / InsolubleSimilar to water, the salt content does not significantly overcome the hydrophobicity.
EthanolSolubleA polar protic solvent that can interact with the indazole nitrogens while also solvating the hydrophobic parts.
Dimethyl Sulfoxide (DMSO)Highly SolubleA polar aprotic solvent with excellent solvating power for a wide range of organic compounds.[3]
Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, a powerful polar aprotic solvent.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Molecular Weight to be confirmed by the user from the supplier's documentation) in DMSO.

Materials:

  • 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Volume (L) * MW ( g/mol )).

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a suitable vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Ensure that all solid material has completely dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes and store at -20°C or -80°C.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Austin Publishing Group. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Amphiphilic small molecular mates match hydrophobic drugs to form nanoassemblies based on drug-mate strategy. PubMed Central. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]

  • Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • 1H-Indazole. PubChem. [Link]

  • 6-Fluoro-1H-indazole. PubChem. [Link]

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Indazole Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indazole Synthesis Technical Support Center. This comprehensive guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of synthesizing indazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Indazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their synthesis can present unique challenges, from controlling regioselectivity to achieving high yields. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common issues encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering insights into potential causes and actionable solutions.

Problem 1: Low Yields and Incomplete Reactions

Question: My indazole synthesis is resulting in a low yield or is failing to go to completion. What are the common culprits and how can I improve the outcome?

Answer: Low yields are a frequent challenge in organic synthesis and can be attributed to a variety of factors. In the context of indazole synthesis, the following are critical parameters to investigate:

  • Suboptimal Temperature: Temperature is a double-edged sword in many chemical reactions. While increased temperature can enhance reaction rates, excessive heat can lead to the degradation of starting materials or the desired product, as well as the formation of unwanted byproducts.[3] It is crucial to perform a temperature screen to identify the optimal range for your specific substrate and catalyst system. For instance, some palladium-catalyzed reactions for 2H-indazole synthesis proceed efficiently at milder temperatures, while traditional methods like the Cadogan reaction often require higher heat.[4]

  • Inappropriate Solvent Choice: The solvent plays a multifaceted role in a reaction, influencing solubility, reaction kinetics, and even the course of the reaction. For reactants with poor solubility, the reaction may be incomplete.[4] In some cases, like the Davis-Beirut reaction, the addition of a controlled amount of a co-solvent like water (15-25%) to an alcohol can dramatically improve yields.[3] However, an excess of this co-solvent can be detrimental.

  • Incorrect Base Selection: The choice and stoichiometry of the base are critical, particularly in reactions involving deprotonation steps. The strength of the base should be matched to the acidity of the proton being removed. For instance, in N-alkylation reactions, the choice of base can significantly influence the regioselectivity.[3]

  • Catalyst Deactivation or Poor Quality Reagents: In metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the catalyst's activity is paramount. The palladium catalyst can be sensitive to oxygen and impurities, leading to deactivation.[5] Similarly, reagents like boronic acids can degrade over time, especially with exposure to moisture.[5] Always use fresh, high-quality reagents and ensure an inert atmosphere for oxygen-sensitive reactions.

Problem 2: Poor Regioselectivity in N-Alkylation of Indazoles

Question: I'm attempting an N-alkylation of a substituted 1H-indazole and obtaining a difficult-to-separate mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common and significant challenge due to the presence of two nucleophilic nitrogen atoms.[6][7] The outcome of the reaction is a delicate interplay of steric and electronic factors of the indazole core, the nature of the electrophile, the base, and the solvent system.[6][7]

Here are key strategies to steer the reaction towards the desired isomer:

  • Strategic Choice of Base and Solvent: This combination is often the most influential factor. For preferential N1-alkylation, a common and effective system is using sodium hydride (NaH) in tetrahydrofuran (THF).[6][8] Conversely, conditions that favor the N2 isomer often involve different base-solvent combinations.

  • Steric and Electronic Effects of Substituents: The existing substituents on the indazole ring play a crucial role. Bulky groups at the C3 position can sterically hinder the N2 position, thus favoring N1 alkylation.[7] Conversely, electron-withdrawing groups, such as a nitro or carboxylate group at the C7 position, can electronically favor N2 substitution.[7][8]

  • Nature of the Electrophile: The alkylating agent itself can influence the regioselectivity.[8] While a comprehensive discussion is beyond the scope of this guide, it is a parameter worth investigating in your optimization studies.

  • Thermodynamic vs. Kinetic Control: It's important to recognize that the N1-substituted product is often the thermodynamically more stable isomer, while the N2-product may be favored under kinetically controlled conditions.[7] Reaction time and temperature can be adjusted to favor one over the other.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between 1H- and 2H-indazoles in terms of stability and properties?

A1: Indazole exists in tautomeric forms, with the 1H- and 2H-isomers being the most common.[1][9] The 1H-tautomer is generally the more thermodynamically stable of the two.[2][7][9] This stability is a key factor in synthetic strategies, as reactions can sometimes be designed to favor the formation of the more stable isomer. From a biological perspective, both isomers are important and can exhibit distinct pharmacological profiles.[10]

Q2: My Suzuki-Miyaura coupling reaction with an iodo-indazole is not working. What should I troubleshoot?

A2: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[11][12] If you are experiencing issues, consider the following:

  • Quality of the Boronic Acid: As mentioned earlier, boronic acids can degrade. Using a fresh or purified batch is recommended.[5]

  • Choice of Base: For unprotected indazoles, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over strong bases like potassium tert-butoxide (KOtBu), which can lead to side reactions.[5]

  • Catalyst and Ligand System: For heteroaryl couplings, a well-chosen palladium catalyst and phosphine ligand system is crucial. For instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a good starting point for coupling indazoles.[13]

  • Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[5]

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination of a halo-indazole?

A3: The Buchwald-Hartwig amination is a go-to method for forming C-N bonds.[14][15] For the amination of a halo-indazole, a good starting point would be:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[14]

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, RuPhos, or BrettPhos have shown good performance in similar systems.[14]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard.[5]

  • Temperature: Reactions are typically heated, often in the range of 80-110 °C.[5][14]

Q4: How can I purify my indazole derivative, especially if I have a mixture of N1 and N2 isomers?

A4: Purification of indazole derivatives can often be achieved by standard techniques like column chromatography on silica gel. However, the separation of N1 and N2 isomers can be challenging due to their similar polarities. In such cases, recrystallization from a mixed solvent system can be an effective method to obtain a single isomer with high purity.[16] The choice of solvents for recrystallization will depend on the specific solubility properties of your isomers.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-indazole with a boronic acid. Optimization of the base, solvent, and catalyst may be necessary for specific substrates.

  • To a reaction vessel, add the bromo-indazole (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of solvents (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture with stirring at a predetermined temperature (e.g., 100 °C) for the required time (typically monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Iodo-Indazole

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an iodo-indazole. The choice of ligand and base is critical and may require screening.

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).

  • Add a solution of the iodo-indazole (1.0 equiv) in an anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1-1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (monitored by TLC or LC-MS).[14]

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki Coupling Yield with an Iodo-Heterocycle

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Iodo-3-methyl-1H-indazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001285
4-Iodo-3-methyl-1H-indazoleThiophene-2-boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Dioxane/H₂O90878
5-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851692

Note: This table provides representative data and actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Outcome Start Low Yield in Indazole Synthesis Problem Identify Potential Causes Start->Problem Temp Optimize Temperature Problem->Temp Temperature Effects Solvent Screen Solvents Problem->Solvent Solubility/Kinetics Base Vary Base/Stoichiometry Problem->Base Deprotonation Issues Reagents Check Reagent Quality Problem->Reagents Catalyst/Reagent Degradation Success Improved Yield Temp->Success Failure Re-evaluate Reaction Temp->Failure Solvent->Success Solvent->Failure Base->Success Base->Failure Reagents->Success Reagents->Failure Regioselectivity_Control cluster_factors Controlling Factors Indazole Substituted 1H-Indazole Alkylation N-Alkylation Reaction Indazole->Alkylation N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Alkylation->N1_Product N2_Product N2-Alkylated Indazole (Kinetically Favored) Alkylation->N2_Product Base_Solvent Base & Solvent (e.g., NaH in THF for N1) Base_Solvent->Alkylation Sterics Steric Hindrance (e.g., C3-substituent) Sterics->Alkylation Electronics Electronic Effects (e.g., C7-EWG for N2) Electronics->Alkylation

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

References

  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs - Benchchem.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem.
  • Method for separating and purifying substituted indazole isomers - Google Patents.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate.
  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols - Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Technical Support Center: Synthesis of Indazole Derivatives - Benchchem.
  • Overcoming regioselectivity issues in indazole synthesis - Benchchem.
  • Technical Support Center: Optimization of 2H-Indazole Synthesis - Benchchem.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters - ACS Publications.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents.
  • Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC - NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC - NIH.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed.
  • Optimization of reaction conditions: Significance and symbolism.
  • catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift - RSC Publishing.
  • Indazole synthesis - Organic Chemistry Portal.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - NIH.
  • C−H functionalization of 2H‐indazoles. - ResearchGate.
  • Optimization for synthesis of 2H-indazole | Download Scientific Diagram - ResearchGate.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.
  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed..
  • Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis - Benchchem.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate.
  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Buchwald–Hartwig amination - Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

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Technical Support Center: Overcoming Poor Solubility of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging compounds in your experimental workflows. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and other similarly hydrophobic molecules. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible assay results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the solubility of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Q1: Why is my 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole not dissolving in my aqueous assay buffer?

A1: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole possesses a chemical structure with significant hydrophobic regions, specifically the cyclohexyl and ethyl groups attached to the indazole core. Aromatic systems like indazole can also contribute to low aqueous solubility.[1][2] Such hydrophobic compounds have a thermodynamic tendency to avoid interaction with polar water molecules, leading to precipitation or insolubility in aqueous buffers.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my assay medium. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While a potent organic solvent like Dimethyl sulfoxide (DMSO) can dissolve your compound at a high concentration in a stock solution, this does not guarantee its solubility when diluted into an aqueous buffer.[3] The final concentration of the organic solvent in your assay may be too low to maintain the compound's solubility in the predominantly aqueous environment.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, for most cell-based assays, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[4] However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are exposed to various concentrations of DMSO.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can sometimes aid in the dissolution of a compound. However, this should be done with caution. Excessive heat can lead to the degradation of your compound or evaporation of the solvent, which would alter the concentration. If you do use heat, ensure the solution is cooled to the assay temperature before use, and be vigilant for any precipitation as it cools.

II. Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility

This section offers detailed, practical guidance for systematically addressing solubility challenges with 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Guide 1: Optimizing Stock Solution Preparation and Dilution

Issue: Compound precipitates out of solution during the preparation of working dilutions.

Underlying Principle: The key is to prepare a concentrated stock solution in a suitable organic solvent and then carefully dilute it into the aqueous assay buffer, ensuring the final solvent concentration is compatible with the assay system.[5][6]

Step-by-Step Protocol:

  • Select an Appropriate Organic Solvent:

    • Start with 100% Dimethyl sulfoxide (DMSO) as it is a powerful and widely used solvent for a broad range of compounds.[3][7]

    • Other potential solvents include ethanol, isopropanol, or N,N-dimethylformamide (DMF).[] The choice may depend on the specific requirements and constraints of your assay.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

    • Add the appropriate volume of your chosen organic solvent to achieve a high but fully dissolved concentration (e.g., 10-50 mM).

    • Use gentle vortexing or sonication to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Perform Serial Dilutions:

    • If high concentrations are not required for your assay, perform serial dilutions of your stock solution in the same organic solvent to create intermediate stocks. This ensures accuracy in your final dilutions.

  • Dilute into Aqueous Buffer:

    • To minimize precipitation, add the compound stock (or intermediate dilution) to the aqueous buffer while vortexing the buffer. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

    • Always add the small volume of the concentrated stock to the larger volume of the aqueous buffer, and not the other way around.

Troubleshooting Workflow for Stock Solution Preparation

start Start: Compound Solubility Issue prep_stock Prepare 10-50 mM stock in 100% DMSO start->prep_stock check_solubility Is the compound fully dissolved? prep_stock->check_solubility dilute Add stock to aqueous buffer while vortexing check_solubility->dilute Yes troubleshoot Proceed to Advanced Solubilization Techniques check_solubility->troubleshoot No check_precipitate Does it precipitate upon dilution? dilute->check_precipitate success Success: Proceed with assay check_precipitate->success No check_precipitate->troubleshoot Yes

Caption: Workflow for preparing and diluting stock solutions.

Guide 2: Advanced Solubilization Techniques

If optimizing the stock solution preparation is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of your compound.[9][10][11]

Issue: The compound is not soluble enough in the final assay buffer, even with a small percentage of an organic solvent.

Underlying Principle: The use of a water-miscible co-solvent can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[10][12][13]

Step-by-Step Protocol:

  • Select a Co-solvent: Common co-solvents for biological assays include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[][10]

  • Determine the Maximum Tolerable Co-solvent Concentration: Before testing the compound's solubility, it is essential to determine the maximum concentration of the co-solvent that your assay system (e.g., cells, enzymes) can tolerate without adverse effects.

  • Prepare a Co-solvent/Buffer Mixture: Prepare your assay buffer containing the predetermined tolerable percentage of the co-solvent.

  • Test Compound Solubility: Attempt to dissolve 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole directly in the co-solvent/buffer mixture or dilute a high-concentration stock (in an organic solvent like DMSO) into this mixture.

Table 1: Common Co-solvents and Their Properties

Co-SolventTypical Concentration Range in AssaysNotes
DMSO< 0.5%Potent solvent, but can have biological effects at higher concentrations.[3][4]
Ethanol< 1%Less potent than DMSO, but often better tolerated by cells.[4]
PEG 4001-10%A polymer that can increase solubility; generally has low toxicity.[10]
Propylene Glycol1-10%Commonly used in pharmaceutical formulations.[10]

Issue: The compound's solubility is pH-dependent, and the assay buffer pH is not optimal for dissolution.

Underlying Principle: The indazole ring system contains nitrogen atoms that can be protonated or deprotonated, making the solubility of indazole derivatives potentially pH-dependent.[14] For weakly basic compounds, solubility increases in acidic conditions (lower pH), while for weakly acidic compounds, solubility increases in basic conditions (higher pH).[15][16][17][18]

Step-by-Step Protocol:

  • Determine the pKa of the Compound: If the pKa is not known, it can be estimated using computational tools or determined experimentally. The indazole core itself has both acidic and basic properties.[14]

  • Test Solubility at Different pH Values: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • Assess Solubility: Add a small, consistent amount of the compound to each buffer and determine the extent of dissolution.

  • Assay Compatibility: If a pH that improves solubility is identified, ensure that this pH is compatible with your assay system. Extreme pH values can denature proteins or harm cells.

Issue: The compound is highly lipophilic and resistant to solubilization by co-solvents alone.

Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[19][20][21]

Step-by-Step Protocol:

  • Select a Biocompatible Surfactant: For biological assays, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation. Common examples include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).[19]

  • Prepare Surfactant-Containing Buffer: Add the surfactant to your assay buffer at a concentration above its CMC. The CMC for most common surfactants is well-documented.

  • Incorporate the Compound: The compound can be added directly to the surfactant-containing buffer, or a concentrated stock in an organic solvent can be diluted into this buffer.

Decision Tree for Advanced Solubilization Methods

Caption: Decision tree for selecting an advanced solubilization strategy.

Issue: A non-invasive method is needed to improve solubility, especially for in vivo applications.

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[22][23][24][25]

Step-by-Step Protocol:

  • Choose a Cyclodextrin: Beta-cyclodextrins and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. The derivatives often offer improved solubility and reduced toxicity.[26]

  • Prepare the Complex: The complex can be formed by mixing the drug and the cyclodextrin in an aqueous solution. This process can sometimes be enhanced by gentle heating or sonication.

  • Determine the Optimal Ratio: The stoichiometry of the drug-cyclodextrin complex that yields the best solubility enhancement may need to be determined experimentally.

III. Final Recommendations

When encountering solubility issues with 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a systematic approach is key.

  • Always start with the basics: Optimize your stock solution preparation and dilution technique.

  • Characterize your system: Understand the tolerance of your assay to organic solvents and other excipients by running appropriate vehicle controls.

  • Incrementally increase complexity: If simple methods fail, move on to more advanced techniques like co-solvents, pH adjustment, surfactants, or cyclodextrins.

  • Document everything: Keep detailed records of what you have tried and the outcomes. This will be invaluable for troubleshooting and for ensuring the reproducibility of your experiments.

By following these guidelines, you will be well-equipped to overcome the solubility challenges posed by 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and obtain reliable data in your research endeavors.

IV. References

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Available from: [Link]

  • MDPI. A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Available from: [Link]

  • PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Available from: [Link]

  • Khan Academy. pH and solubility. Available from: [Link]

  • askIITians. How does pH affect solubility? Available from: [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available from: [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • PubMed Central. Cyclodextrins in drug delivery: applications in gene and combination therapy. Available from: [Link]

  • PubMed Central. Surfactants: physicochemical interactions with biological macromolecules. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • PubMed Central. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]

  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • PubMed. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Available from: [Link]

  • FasterCapital. Best Practices For Stock Solutions. Available from: [Link]

  • SlideShare. Methods of solubility enhancements. Available from: [Link]

  • Journal of Nanotechnology. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Available from: [Link]

  • MDPI. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy. Available from: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Available from: [Link]

  • ResearchGate. Surfactants and their Applications. Available from: [Link]

  • IIM-UNAM. Cyclodextrin-based structures for drug delivery. Available from: [Link]

  • PubMed Central. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Available from: [Link]

  • PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Surfactants and their role in Pharmaceutical Product Development: An Overview. Available from: [Link]

  • Quora. How to prepare a stock solution from a substance of unknown concentration. Available from: [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. Available from: [Link]

  • Reddit. How to tackle compound solubility issue. Available from: [Link]

  • PubMed Central. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • PubChem. 1H-Indazole. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • PubChem. 6-Fluoro-1H-indazole. Available from: [Link]

  • Wikipedia. Indazole. Available from: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]

  • PubChem. 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride. Available from: [Link]

Sources

Technical Support Center: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for successful experimentation and development.

The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form.[2][3][4] Understanding the unique stability characteristics imparted by the N-cyclohexyl, C-ethyl, and C6-fluoro substitutions is critical for developing robust analytical methods, stable formulations, and ensuring data integrity.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for foundational knowledge and a Troubleshooting Guide for addressing specific experimental challenges.

Frequently Asked questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Based on general best practices for substituted indazoles, the compound should be stored in a cool, dark, and dry environment. Recommended conditions are:

  • Temperature: 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidative and hydrolytic degradation.

  • Light: Protect from light to minimize the risk of photodegradation. Amber vials are recommended.

  • Handling: Use appropriate personal protective equipment (PPE). For solution-based work, prepare fresh solutions and minimize their time at ambient temperature before use.

Q2: What are the key structural features of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole that influence its stability?

A2: The stability of the molecule is a composite of its core structure and substituents:

  • Indazole Ring: The aromatic indazole ring is relatively stable. However, the two nitrogen atoms introduce specific reactivity. The N1 nitrogen is part of a tertiary amine-like structure (post-substitution), and the N2 nitrogen is pyridine-like, acting as a potential site for protonation, which can influence solubility and stability in acidic pH.[3] The N-N bond within the ring can be a point of weakness under high thermal stress.[5][6]

  • N1-Cyclohexyl Group: This bulky, non-polar group increases lipophilicity. It is chemically robust and unlikely to be a primary site of degradation under typical experimental conditions.

  • C3-Ethyl Group: The ethyl group is a stable alkyl substituent. The benzylic-like protons on the methylene (-CH2-) group could be susceptible to oxidation under harsh conditions, although this is less likely than reactions involving the indazole nitrogens.

  • C6-Fluoro Group: The carbon-fluorine bond is very strong and stable. The high electronegativity of fluorine can influence the electron density of the benzene portion of the indazole ring, potentially affecting its susceptibility to certain degradation pathways, such as photo-oxidation.

Q3: How susceptible is this compound to degradation by light?

A3: While specific data for this molecule is not available, compounds with extended conjugated aromatic systems like indazole can absorb UV radiation.[7] This absorption can lead to photodegradation. The ICH Q1B guideline recommends that drug substances be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV energy to assess photostability.[8] Given the aromatic nature of the indazole core, it is prudent to assume the compound is photosensitive and take protective measures (e.g., using amber glassware, working in low-light conditions) until formal photostability studies are completed.[7][9]

Q4: What is the likely impact of pH on the stability of this compound in aqueous solutions?

A4: The indazole nucleus contains a basic nitrogen atom (N2), making the molecule's stability and solubility pH-dependent.

  • Acidic Conditions (Low pH): The pyridine-like N2 atom can be protonated, forming a more water-soluble indazolium cation. While this may be desirable for formulation, the increased polarity and positive charge could make the ring system more susceptible to nucleophilic attack or hydrolytic cleavage, although indazole rings are generally stable to acid.

  • Neutral Conditions (pH ~7): The compound will exist predominantly in its neutral form. Stability is generally expected to be optimal around neutral pH.

  • Basic Conditions (High pH): The compound is expected to be stable. Unlike indazoles with a free N-H proton, this N1-substituted derivative lacks an acidic proton, reducing the likelihood of base-mediated degradation pathways. However, extreme pH should always be investigated during forced degradation studies.[10]

Q5: Are there any known thermal hazards associated with N-alkyl indazoles?

A5: Yes, compounds containing nitrogen-nitrogen bonds, including indazoles, have the potential to decompose exothermically at elevated temperatures.[5] Studies on similar N-alkyl indazoles have shown significant exotherm formation above 200°C.[5][6] While this is primarily a concern for process safety during large-scale synthesis, it is important to be aware of this potential when performing thermal stress testing or using analytical techniques that involve high temperatures (e.g., GC-MS).

Troubleshooting Guide

This guide provides structured advice for common issues encountered during the analysis and handling of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Problem 1: I see new, unidentified peaks in my HPLC/LC-MS analysis of a sample that was recently prepared.

This issue often points to short-term instability under your specific analytical or sample preparation conditions.

G Start Unidentified Peaks Observed Check_Controls Analyze Controls: - Blank (solvent) - Unstressed Standard - Mobile Phase Blank Start->Check_Controls Source_Identified Identify Source of Peaks Check_Controls->Source_Identified Solvent_Issue Troubleshoot: - Peaks in blank? - Check solvent purity. - Prepare fresh mobile phase. Source_Identified->Solvent_Issue Peaks in Controls Analyte_Degradation Hypothesis: Analyte Degradation. Proceed to Investigation. Source_Identified->Analyte_Degradation Peaks Only in Sample Investigate_pH Is sample dissolved in acidic or basic media? Analyte_Degradation->Investigate_pH Investigate_Light Was sample exposed to direct light for extended time? Analyte_Degradation->Investigate_Light Investigate_Oxidation Is the solvent unstabilized (e.g., THF, ether) or does it contain peroxides? Analyte_Degradation->Investigate_Oxidation Solution_pH Action: - Buffer sample to neutral pH. - Analyze immediately after prep. Investigate_pH->Solution_pH Solution_Light Action: - Use amber vials. - Minimize light exposure. Investigate_Light->Solution_Light Solution_Oxidation Action: - Use fresh, high-purity or stabilized solvents. - Sparge solutions with N2. Investigate_Oxidation->Solution_Oxidation

Caption: Troubleshooting workflow for unexpected analytical peaks.

Causality Behind the Steps:

  • Analyze Controls: This is a fundamental principle of troubleshooting. It isolates the problem by systematically ruling out external factors like contaminated solvents or mobile phases before assuming the analyte itself is the issue.

  • Hypothesize Degradation: If controls are clean, the new peaks must originate from the analyte. The most common culprits for rapid degradation in a lab setting are pH extremes, light, and oxidation.

  • Investigate Specific Stressors:

    • pH: The basicity of the N2 nitrogen makes the molecule's properties pH-sensitive.[3] Unbuffered solutions or dissolving in acidic/basic media for analysis can create conditions for hydrolysis or other pH-mediated reactions.

    • Light: As an aromatic heterocycle, the compound is a candidate for photodegradation.[11] Leaving samples on a benchtop under direct lab lighting or sunlight can be sufficient to cause detectable degradation.

    • Oxidation: The indazole ring, particularly the electron-rich regions, can be susceptible to oxidation.[12][13] Dissolving the sample in solvents prone to forming peroxides (like older bottles of THF or ether) or failing to protect it from atmospheric oxygen can lead to oxidative degradants.

Problem 2: My assay results are inconsistent, showing a time-dependent loss of the main compound.

This indicates that the compound is degrading in the solution used for the assay over the time course of the experiment.

  • Initial Check: Confirm the stability of your stock solution. Re-assay a freshly prepared standard and compare it to one that has been stored under your typical conditions (e.g., 4°C in the dark). If the stored stock shows lower concentration, the storage conditions are inadequate.

  • Assess Assay Conditions:

    • Temperature: Are your assay plates or vials incubated at elevated temperatures (e.g., 37°C)? If so, perform a time-course experiment at that temperature without other assay components to isolate the effect of thermal stress.

    • Assay Buffer Composition: What is the pH of your buffer? Does it contain components that could be reactive or pro-oxidant (e.g., certain metal ions, high concentrations of peroxide)?

    • Test for "In-Plate" Degradation: Prepare an assay plate with your compound in the final assay buffer. Analyze aliquots from the same wells at T=0 and at the end-point of your typical assay duration. A significant decrease in the parent compound confirms degradation under the assay conditions.

  • Solution Pathway:

    • If thermal degradation is suspected, determine if a lower incubation temperature is feasible for the assay.

    • If pH is the issue, adjust the buffer to a pH where the compound is more stable (likely near neutral), ensuring the change does not compromise assay performance.

    • If oxidative degradation is suspected, consider adding a small amount of an antioxidant like DTT or ascorbic acid to the buffer, if compatible with your assay system.

Experimental Protocols

These protocols provide a starting point for assessing the stability of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[14][15] The goal is to achieve 5-20% degradation of the active substance.[15]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Controls Prepare Controls: - Unstressed Sample (in stock solvent) - Blank Controls (stressor only) Prep->Controls Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) (Solid & Solution) Prep->Photo Analyze Analyze All Samples by HPLC-UV/MS (at T=0, 2, 4, 8, 24h) Controls->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Assess Assess Results: - % Degradation - Peak Purity - Mass Balance Analyze->Assess

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

    • For each stress condition, prepare a "blank" control containing only the stressor and solvent to identify any artifacts.

  • Application of Stress:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate the stock solution at 80°C.

      • Solid: Place the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 W·h/m²).[8] Wrap a control sample in aluminum foil and place it alongside the exposed sample to act as a dark control.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). The duration should be adjusted to achieve the target degradation level.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, unstressed controls, and blank controls using a stability-indicating HPLC method, preferably with both UV and MS detection to identify and characterize degradants.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl60-80°CPotential for ring protonation; generally stable
Base Hydrolysis 0.1 M to 1 M NaOH60-80°CGenerally stable due to N1-substitution
Oxidation 3-30% H₂O₂Room Temp - 40°COxidation of the indazole ring or benzylic-like ethyl protons
Thermal (Dry Heat) Temperature80°C or higherN-N bond cleavage at very high temperatures[5]
Photolytic Light/UV exposureICH Q1B Standard[8]Photo-oxidation or ring cleavage/rearrangement[9]
Protocol 2: Generic HPLC-UV Method for Purity and Stability Analysis

This method serves as a starting point and must be fully validated for its intended purpose.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm, 254 nm, and a photodiode array (PDA) detector to assess peak purity.

Causality Behind Method Choices:

  • C18 Column: A versatile, non-polar stationary phase suitable for a lipophilic molecule like this N-cyclohexyl derivative.

  • Acidified Mobile Phase: Using 0.1% formic acid improves peak shape by ensuring consistent protonation of the basic N2 atom, leading to sharper, more symmetrical peaks.

  • Gradient Elution: Necessary to elute the non-polar parent compound in a reasonable time while also allowing for the separation of potentially more polar degradation products.

  • PDA Detector: Crucial for a stability-indicating method. It allows for the assessment of peak purity, helping to ensure that co-eluting degradants are not missed.

References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. Available at: [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available at: [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. PubMed Central. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. Odessa University. Available at: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Thermal Stability of NiAl-Base Coatings for High Temperature Application. ResearchGate. Available at: [Link]

  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. YouTube. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]

  • Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproducts and Optimizing Regioselectivity

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. As Senior Application Scientists with extensive field experience, we have designed this guide to address the common challenges and nuances of this specific synthesis. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have encountered in practice. We will delve into the critical aspects of both the initial indazole ring formation and the subsequent N-alkylation step, with a strong focus on minimizing byproduct formation and controlling regioselectivity.

I. Synthesis of the 3-ethyl-6-fluoro-1H-indazole Precursor

The journey to your target molecule begins with the successful synthesis of the 3-ethyl-6-fluoro-1H-indazole core. This is typically achieved through the condensation of 2',4'-Difluoropropiophenone with hydrazine. While seemingly straightforward, this step can present its own set of challenges.

FAQ 1: I am observing a mixture of products in my initial indazole synthesis. What are the likely byproducts?

The reaction between a 2'-halo-substituted ketone and hydrazine to form an indazole is a variation of the Fischer Indole Synthesis.[1][2][3] The primary expected byproduct is the regioisomer, 3-ethyl-4-fluoro-1H-indazole.

  • Causality: The formation of two regioisomers arises from the two possible sites of intramolecular cyclization on the benzene ring of the intermediate hydrazone. The fluorine atom at the 4-position of the propiophenone can be displaced in a nucleophilic aromatic substitution-type reaction.

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes lead to less selective reactions.

    • Hydrazine Equivalents: Using a moderate excess of hydrazine can help drive the reaction to completion and minimize unreacted starting material, but a large excess should be avoided as it can complicate purification.

II. N-Alkylation: The Critical Step in Regiocontrol

The introduction of the cyclohexyl group onto the indazole nitrogen is the most critical step for byproduct minimization. The primary challenge is to achieve selective alkylation at the N-1 position while avoiding the formation of the N-2 isomer, 2-Cyclohexyl-3-ethyl-6-fluoro-2H-indazole.[4][5][6][7][8]

Diagram: N-1 vs. N-2 Alkylation of 3-ethyl-6-fluoro-1H-indazole

G cluster_0 Reaction Pathways Indazole 3-ethyl-6-fluoro-1H-indazole N1_Anion Indazole Anion Indazole->N1_Anion Deprotonation Base Base (e.g., NaH) Base->N1_Anion CyclohexylBromide Cyclohexyl Bromide N1_Product 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Desired Product - Thermodynamic) CyclohexylBromide->N1_Product N2_Product 2-Cyclohexyl-3-ethyl-6-fluoro-2H-indazole (Byproduct - Kinetic) CyclohexylBromide->N2_Product N1_Anion->N1_Product N-1 Attack N1_Anion->N2_Product N-2 Attack

Caption: Regioselectivity in the N-alkylation of 3-ethyl-6-fluoro-1H-indazole.

FAQ 2: What are the key factors influencing the N-1 vs. N-2 selectivity in the cyclohexylation of my indazole?

The ratio of N-1 to N-2 alkylated products is a classic case of kinetic versus thermodynamic control.[9][10][11]

  • Kinetic Product (N-2 Isomer): The N-2 position of the indazole anion is often more sterically accessible and can react faster, leading to the kinetic product.

  • Thermodynamic Product (N-1 Isomer): The N-1 substituted indazole is generally the more thermodynamically stable isomer.[2]

Key Influencing Factors:

FactorInfluence on RegioselectivityRationale
Base Strong, non-nucleophilic bases like Sodium Hydride (NaH) often favor N-1 alkylation .[5][8][11][12] Weaker bases like K₂CO₃ may lead to mixtures.NaH irreversibly deprotonates the indazole, forming the sodium salt. In aprotic solvents like THF, this can favor the thermodynamically controlled N-1 alkylation.
Solvent Aprotic solvents like Tetrahydrofuran (THF) are generally preferred for N-1 selectivity with NaH.[5][8][11][12] Polar aprotic solvents like DMF can sometimes lead to a higher proportion of the N-2 isomer.The solvent polarity can influence the dissociation of the ion pair formed after deprotonation, thereby affecting the nucleophilicity of the N-1 and N-2 positions.
Temperature Lower temperatures generally favor the kinetic product (N-2), while higher temperatures can allow for equilibration towards the more stable thermodynamic product (N-1).At higher temperatures, the initially formed kinetic product may revert to the starting anion and subsequently form the more stable thermodynamic product.
Alkylating Agent The bulky cyclohexyl group can sterically hinder attack at the N-2 position, potentially favoring N-1 alkylation.The steric bulk of the electrophile can play a significant role in directing the alkylation to the less hindered nitrogen.
Substituents The electron-donating ethyl group at C-3 and the electron-withdrawing fluoro group at C-6 can influence the electron density at N-1 and N-2, affecting their relative nucleophilicity.[13]The precise electronic effect on regioselectivity can be complex and is often determined empirically for a specific substrate.
Troubleshooting Guide: Low N-1 Selectivity

Issue: My reaction is producing a significant amount of the N-2 isomer.

Troubleshooting StepRationale
Switch to Sodium Hydride (NaH) as the base. NaH is a strong, non-nucleophilic base that often promotes N-1 alkylation.[5][8][11][12]
Use dry Tetrahydrofuran (THF) as the solvent. THF is a less polar aprotic solvent that, in combination with NaH, can favor the formation of the N-1 isomer.[5][8][11][12]
Optimize the reaction temperature. While counterintuitive, in some cases, carefully increasing the temperature might allow for equilibration to the more stable N-1 product. However, start with lower temperatures and monitor the reaction progress.
Consider the order of addition. Adding the indazole to a suspension of NaH in THF before adding the cyclohexyl bromide can ensure complete deprotonation and may improve selectivity.
Purification Strategy: If a mixture is obtained, separation can be achieved by column chromatography on silica gel. The N-1 and N-2 isomers often have different polarities, allowing for separation.[4] HPLC can also be a valuable tool for both analysis and purification.

III. Other Potential Byproducts and Side Reactions

Beyond the N-2 isomer, other byproducts can arise from side reactions of your starting materials and reagents.

FAQ 3: I am observing an impurity that is not the N-2 isomer. What could it be?

A potential byproduct is cyclohexene , which can form via an E2 elimination reaction of cyclohexyl bromide.[14][15]

  • Causality: The indazole anion, being a base, can abstract a proton from the cyclohexyl bromide, leading to the elimination of HBr and the formation of cyclohexene. This is more likely with strong bases and at higher temperatures.

  • Troubleshooting:

    • Use a less hindered, strong base: While NaH is recommended for selectivity, ensure it is of good quality.

    • Control the temperature: Avoid excessive heating, as this can favor elimination reactions.

    • Stoichiometry: Use a slight excess of the indazole to ensure the complete consumption of the cyclohexyl bromide.

Diagram: E2 Elimination of Cyclohexyl Bromide

G Cyclohexyl Bromide Cyclohexyl Bromide Cyclohexene Cyclohexene Cyclohexyl Bromide->Cyclohexene E2 Elimination (Indazole Anion as Base) Indazole Anion Indazole Anion Indazole Anion->Cyclohexene

Caption: Potential E2 elimination of cyclohexyl bromide.

IV. Experimental Protocols

To provide a practical starting point, here are detailed experimental protocols for the key steps of the synthesis.

Protocol 1: Synthesis of 3-ethyl-6-fluoro-1H-indazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2',4'-Difluoropropiophenone (1.0 eq) and hydrazine hydrate (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (typically around 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 3-ethyl-6-fluoro-1H-indazole.

Protocol 2: N-1 Cyclohexylation of 3-ethyl-6-fluoro-1H-indazole
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry THF and sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Deprotonation: Cool the suspension to 0 °C and slowly add a solution of 3-ethyl-6-fluoro-1H-indazole (1.0 eq) in dry THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Add cyclohexyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N-1 isomer from the N-2 isomer and other impurities.

V. Analytical Characterization and Isomer Identification

Accurate identification of the N-1 and N-2 isomers is crucial for process optimization and quality control.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the N-1 and N-2 isomers. The chemical shifts of the protons and carbons on the indazole ring and the cyclohexyl group will differ between the two isomers. 2D NMR techniques like HMBC and NOESY can provide definitive structural assignments.[4]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate the N-1 and N-2 isomers, allowing for accurate quantification of the product ratio and assessment of purity.[4]

By understanding the underlying chemical principles and potential pitfalls, you are now better equipped to navigate the synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole with greater control and efficiency. Should you encounter further challenges, we encourage you to consult the cited literature for more in-depth information.

References

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [PMC][Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]

  • ResearchGate. (2025). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • University of Bath. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Chemistry LibreTexts. (2023). 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]

  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

  • Hibino, S. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1186-1195. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2008). N-Alkylation of Some Imidazopyridines. [Link]

  • Fiveable. (n.d.). Cyclohexyl Bromide - Organic Chemistry Key Term. [Link]

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (n.d.). Indazole C-3 substituent effects. [Link]

  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Quora. (2016). What is the reaction between bromine and cyclohexane? [Link]

  • Filo. (2025). The image shows organic chemistry reaction mechanisms. The question likel... [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Liu, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4993. [Link]

  • University of California, Irvine. (n.d.). Indoles. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthesis for efficiency, purity, and yield.

I. Synthetic Strategy Overview

The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be efficiently achieved through a two-step process. The first step involves the formation of the indazole core, 3-ethyl-6-fluoro-1H-indazole, via a cyclization reaction. This is followed by a regioselective N-alkylation to introduce the cyclohexyl group at the desired N1 position.

Synthesis_Overview A Starting Materials: 2',4'-Difluoropropiophenone Hydrazine Methanesulfonate B Step 1: Indazole Formation (Cyclization) A->B Reaction C Intermediate: 3-ethyl-6-fluoro-1H-indazole B->C Yields Intermediate D Step 2: N-Alkylation (Regioselective) C->D Reacts with Cyclohexylating Agent E Final Product: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole D->E Forms Final Product

Caption: Overall synthetic workflow for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

II. Detailed Experimental Protocols

Step 1: Synthesis of 3-ethyl-6-fluoro-1H-indazole

This procedure details the cyclization of 2',4'-Difluoropropiophenone with hydrazine to form the indazole core.

Materials:

ReagentCAS NumberMolecular WeightMoles (per 1 eq. SM)Quantity (for 100g SM)
2',4'-Difluoropropiophenone36442-90-5170.16 g/mol 1.0100 g
Hydrazine Methanesulfonate167905-56-4128.14 g/mol 1.5113 g
Diethylene Glycol111-46-6106.12 g/mol -500 mL

Procedure:

  • To a stirred solution of 2',4'-Difluoropropiophenone (1.0 eq) in diethylene glycol, add hydrazine methanesulfonate (1.5 eq).

  • Heat the reaction mixture to 160-170 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a stirred solution of 10% aqueous sodium carbonate.

  • The product will precipitate out of solution. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield crude 3-ethyl-6-fluoro-1H-indazole.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Step 2: N1-Alkylation: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

This protocol focuses on the regioselective alkylation of the indazole intermediate with a cyclohexylating agent. The choice of base and solvent is critical for achieving high N1 selectivity.[1][2]

Materials:

ReagentCAS NumberMolecular WeightMoles (per 1 eq. SM)Quantity (for 50g SM)
3-ethyl-6-fluoro-1H-indazole-164.18 g/mol 1.050 g
Sodium Hydride (60% in oil)7646-69-724.00 g/mol 1.214.6 g
Cyclohexyl Bromide108-85-0163.07 g/mol 1.154.3 g
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol -500 mL

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-ethyl-6-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add cyclohexyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Troubleshooting_Guide cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: N-Alkylation cluster_purification Purification q1 Low Yield of 3-ethyl-6-fluoro-1H-indazole Incomplete Reaction Side Product Formation Degradation a1 Solutions Increase reaction temperature/time Ensure anhydrous conditions Use a higher boiling point solvent q1:c1->a1:s1 q1:c2->a1:s2 q1:c3->a1:s3 q2 Poor N1/N2 Regioselectivity Formation of N2 isomer Steric Hindrance a2 Solutions Use NaH in THF for N1 selectivity Consider a bulkier protecting group on N2, then deprotection Use a tosylate of cyclohexanol q2:c1->a2:s1 q2:c2->a2:s2 q2:c1->a2:s3 q3 Low Yield of Final Product Incomplete Deprotonation Poor Nucleophilicity a3 Solutions Ensure high-quality, dry NaH Increase reaction time or temperature moderately q3:c1->a3:s1 q3:c2->a3:s2 q4 Difficulty in Purification Close-running Impurities Oily Product a4 Solutions Optimize chromatography solvent system Attempt recrystallization from various solvents Consider derivatization for easier separation q4:c1->a4:s1 q4:c2->a4:s2 q4:c1->a4:s3

Caption: Troubleshooting flowchart for the synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

FAQs in Q&A Format

Q1: My yield for the indazole formation (Step 1) is consistently low. What are the likely causes and how can I improve it?

A: Low yields in the cyclization step can often be attributed to a few key factors:

  • Incomplete Reaction: The reaction may require more forcing conditions. Consider incrementally increasing the reaction temperature (e.g., to 180-190 °C) or extending the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

  • Side Product Formation: The presence of water can lead to unwanted side reactions. Ensure all reagents and solvents are anhydrous. Additionally, consider performing the reaction under an inert atmosphere to prevent oxidation.

  • Sub-optimal Solvent: While diethylene glycol is a good starting point, other high-boiling point solvents like diphenyl ether could be explored to achieve higher temperatures if necessary.

Q2: I am getting a significant amount of the N2-alkylated isomer in Step 2. How can I improve the N1 regioselectivity?

A: Achieving high N1 regioselectivity is a common challenge in indazole chemistry.[1][2] Here are some strategies to favor the N1 isomer:

  • Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor N1 alkylation.[1][2] This is because the sodium cation can coordinate with the N2 nitrogen, sterically hindering alkylation at that position.

  • Steric Effects: The ethyl group at the 3-position provides some steric hindrance that should favor N1 alkylation. However, if N2 alkylation is still a significant issue, you could consider using a bulkier cyclohexylating agent, although this may decrease the overall reaction rate.

  • Leaving Group: Using cyclohexyl tosylate instead of cyclohexyl bromide can sometimes improve regioselectivity. The bulkier tosylate leaving group may further disfavor the more sterically hindered transition state leading to the N2 product.

  • Temperature Control: Running the deprotonation and alkylation at lower temperatures (e.g., maintaining 0 °C throughout the addition) can sometimes improve selectivity.

Q3: The N-alkylation reaction (Step 2) is sluggish and does not go to completion. What can I do?

A: An incomplete N-alkylation reaction can be due to several factors:

  • Inefficient Deprotonation: Ensure that your sodium hydride is fresh and of high quality. The 60% dispersion in mineral oil should be washed with anhydrous hexane to remove the oil before use. Incomplete deprotonation will leave unreacted starting material.

  • Poor Nucleophilicity of the Indazole Anion: While the indazole anion is generally a good nucleophile, if the reaction is still slow, you can try moderately increasing the reaction temperature after the addition of the cyclohexyl bromide (e.g., to 40-50 °C). Be aware that higher temperatures might negatively impact regioselectivity.

  • Purity of the Alkylating Agent: Ensure the cyclohexyl bromide is pure and free of inhibitors.

Q4: I am struggling with the purification of the final product. It is an oil, and column chromatography is not giving a clean separation. What are my options?

A: Purifying substituted indazoles, especially on a larger scale, can be challenging. Here are some approaches:

  • Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to separate closely running impurities. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can provide better separation.

  • Recrystallization: Even if the product is an oil at room temperature, it may crystallize from a suitable solvent at lower temperatures. Try a variety of solvents and solvent mixtures (e.g., hexanes, ethyl acetate/hexanes, ethanol/water). Seeding with a small crystal, if available, can induce crystallization.

  • Salt Formation: Consider forming a salt of your final product. For example, reacting the final product with an acid like hydrochloric acid might produce a crystalline hydrochloride salt that is easier to purify by recrystallization. The free base can then be regenerated by treatment with a base. The hydrobromide salt of this compound is also a known form.

  • Distillation: If the product is thermally stable, vacuum distillation could be an option for purification on a larger scale, especially for removing non-volatile impurities.

IV. References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. MPG.PuRe. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]

  • The Advantage of Fluorine in Chemical Synthesis: A Look at 2-Amino-4-fluorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Technical Support Center: Addressing Off-Target Effects of Novel Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Investigating 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (CFI) and Related Molecules

The indazole core is a "privileged scaffold" in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] This structural motif is adept at forming key interactions within the ATP-binding pocket of kinases, but this can also lead to interactions with multiple kinases, resulting in off-target effects.[3][4] Understanding and characterizing the selectivity profile of any new indazole-based compound is therefore a critical step in preclinical research.[5]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for a novel indazole compound like CFI?

Q2: My initial screen shows CFI is active against my target of interest. What is the logical next step to assess its selectivity?

A2: The crucial next step is to move from a single-point activity measurement to a broad selectivity profile. The most direct and comprehensive method for this is a biochemical kinome profiling assay.[8] This involves screening CFI against a large panel of purified kinases (often hundreds) at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[9] Hits from this initial screen should then be followed up with dose-response experiments to determine the IC50 values for the most potent on- and off-target interactions. This provides a quantitative measure of selectivity.

Q3: What is the difference between biochemical (kinome-wide) profiling and cell-based off-target validation?

A3: Biochemical profiling uses purified, isolated enzymes and measures direct inhibition, providing a clean assessment of a compound's intrinsic affinity (Kd) or inhibitory potency (IC50) against a large number of potential targets.[9] Cell-based assays, on the other hand, measure a compound's effect in a living cell.[10] While biochemical assays are excellent for identifying potential off-targets, cellular assays are essential for confirming that these interactions occur in a physiological context and result in a functional consequence.[7][11] Discrepancies are common; a compound may be potent biochemically but inactive in cells due to poor permeability, or it may show unexpected cellular effects due to interactions not captured in a biochemical screen.[5][12]

Q4: How do I choose the right concentration of CFI for my experiments to minimize off-target effects?

A4: The ideal concentration is one that is high enough to achieve maximal inhibition of your intended target while being below the concentration required to engage potent off-targets. This "therapeutic window" is determined by comparing the on-target cellular potency (e.g., target engagement IC50 or functional EC50) with the potency against key off-targets or general cytotoxicity (CC50). A good starting point is to use concentrations at and below 10 times the on-target IC50. It is critical to demonstrate that the observed phenotype is dose-dependent and correlates with the inhibition of the intended target, not an off-target.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed at Active Concentrations

Problem: You have determined the IC50 of CFI against your target of interest. However, when you use the compound in cell-based assays at or near this concentration, you observe significant cell death or growth inhibition, which confounds the interpretation of your results.

Potential Cause: CFI may be potently inhibiting one or more off-target proteins that are essential for cell viability or proliferation, such as cell cycle kinases (e.g., CDKs) or survival signaling kinases (e.g., AKT, MEK).[13]

Workflow for Deconvolution and Validation:

This workflow outlines a systematic approach to identify and validate a cytotoxicity-inducing off-target.

cluster_0 Phase 1: Quantify the Effect cluster_1 Phase 2: Identify Potential Off-Targets cluster_2 Phase 3: Validate the Off-Target A Step 1: Determine Potency - On-Target IC50 (Biochemical) - On-Target EC50 (Cellular) - Cytotoxicity CC50 (e.g., CellTiter-Glo) B Step 2: Kinome Profiling Screen CFI @ 1µM against a broad kinase panel (>300 kinases). A->B If CC50 is close to on-target EC50 C Step 3: IC50 Determination Determine IC50 values for potent hits from the primary screen. B->C Identify hits (e.g., >80% inhibition) D Step 4: Orthogonal Validation - Use siRNA/shRNA to deplete the hypothesized off-target. - Test if depletion rescues cytotoxicity. C->D If a known survival kinase is a potent hit F Conclusion: Phenotype is linked to a specific off-target, not the primary target. D->F E Step 5: Use Control Compounds - Synthesize/acquire a structurally related but inactive analog of CFI. - Use a structurally distinct inhibitor of the hypothesized off-target. E->F

Caption: Workflow to investigate unexpected compound-induced cytotoxicity.

Experimental Protocols:

  • Determine On-Target vs. Cytotoxic Potency:

    • On-Target: Measure the IC50 of CFI against the purified target protein. In parallel, develop a cell-based assay that measures target engagement (e.g., NanoBRET) or downstream signaling (e.g., phosphorylation of a substrate via Western Blot or ELISA) to determine the cellular EC50.

    • Cytotoxicity: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTS) to measure the concentration of CFI that reduces cell viability by 50% (CC50) over a relevant time course (e.g., 48-72 hours).

  • Broad Kinase Selectivity Profiling:

    • Submit CFI to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins, Promega).[8]

    • Request an initial screen at a single high concentration (e.g., 1 µM) against the largest available panel.

    • Data Interpretation: Pay close attention to kinases inhibited by >80%. Cross-reference these hits with known regulators of cell survival and proliferation.

  • Orthogonal Validation in Cells:

    • Hypothesis: If kinome profiling reveals potent inhibition of a known survival kinase (e.g., CDK2), the hypothesis is that "Inhibition of CDK2, not the primary target, is causing the observed cytotoxicity."

    • Test: Use siRNA to deplete the hypothesized off-target (CDK2). Treat the depleted cells and control cells with CFI. If the cytotoxicity is attenuated in the CDK2-depleted cells, this supports the hypothesis.

Guide 2: Discrepancy Between Biochemical Potency and Cellular Activity

Problem: CFI is highly potent in a biochemical assay using a purified target enzyme (e.g., IC50 < 100 nM), but it shows significantly weaker activity or is inactive in cell-based assays (e.g., cellular EC50 > 10 µM).

Potential Causes: This is a common challenge in drug development.[5][14] The discrepancy can arise from several factors related to the complex environment of a living cell, which are not present in a test tube.[7]

  • Poor Membrane Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

  • Active Efflux: The compound is actively pumped out of the cell by efflux transporters (e.g., P-glycoprotein).

  • High Protein Binding: The compound binds extensively to plasma proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to engage the target.

  • Rapid Metabolism: The compound is rapidly metabolized by the cells into an inactive form.

  • High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays.[5] As an ATP-competitive inhibitor, CFI faces much stiffer competition in a cellular environment, leading to a rightward shift in its potency.

  • Target Inaccessibility: The target protein may be in a cellular compartment or protein complex that is inaccessible to the compound.

Diagram of Potential Causes:

cluster_0 Biochemical Assay (High Potency) cluster_1 Cellular Assay (Low Potency) Biochem CFI + Purified Target (Low ATP, No Barriers) => Potent IC50 Cell CFI + Intact Cell => Weak EC50 Permeability 1. Poor Permeability Cell->Permeability Efflux 2. Active Efflux Cell->Efflux ATP 3. High Cellular ATP Cell->ATP Metabolism 4. Rapid Metabolism Cell->Metabolism Binding 5. Protein Binding Cell->Binding

Caption: Factors contributing to biochemical vs. cellular potency shifts.

Troubleshooting Workflow:

  • Confirm Target Engagement in Cells: Before investigating other possibilities, you must confirm whether the compound is reaching its target inside the cell.

    • Method: A Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ target engagement assay are the gold standards. These assays directly measure compound binding to its target in intact cells.

    • Interpretation: If you observe target engagement at concentrations similar to the biochemical IC50, the issue likely lies with the functional readout of your cellular assay. If there is no or weak engagement, the issue is likely permeability, efflux, or metabolism.

  • Assess Physicochemical Properties:

    • Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to get a simple, cell-free measure of passive diffusion.

    • Metabolic Stability: Incubate CFI with liver microsomes or hepatocytes and measure its degradation over time using LC-MS. This will reveal its metabolic half-life.

  • Modify Assay Conditions:

    • Adjust Biochemical Assay: Rerun the biochemical kinase assay using a physiological concentration of ATP (e.g., 1-2 mM). This will provide a more "cell-like" IC50 and often reveals a significant potency drop compared to assays run at the ATP Km.[5]

    • Serum-Free Media: If high protein binding is suspected, run the cellular assay for a short duration in serum-free or low-serum media and compare the results to those from serum-containing conditions.

Data Presentation: Interpreting Kinome Profiling Data

Effective off-target analysis requires clear data visualization. Below is a hypothetical example of kinome profiling results for CFI, screened at 1 µM.

Kinase Target Family % Inhibition @ 1 µM CFI Follow-up IC50 (nM) Interpretation / Action
TARGET-X (On-Target) 99% 50 Potent on-target activity confirmed.
CDK2CMGC95%85High-risk off-target. Potency is <2-fold from on-target. Likely contributes to cytotoxicity.[13] Validate with orthogonal methods.
VEGFR2TK91%250Moderate-risk off-target. >5-fold selectivity. Monitor for anti-angiogenic effects in downstream assays.[15]
p38α (MAPK14)CMGC82%1,200Low-risk off-target. >20-fold selectivity. Unlikely to be a primary driver of phenotype at on-target concentrations.[16]
SRCTK45%> 5,000Negligible risk. Weak inhibition, not pursued.
AKT1AGC15%> 10,000Negligible risk. No significant inhibition.

References

  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Pamgene. (n.d.). KinomePro™ - Functional Kinase Activity Profiling. Pamgene. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • seqWell. (2023). Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Lino, C. A., et al. (2018). Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Boulton, S., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Fallah, M., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Hussain, M. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]

  • Kuenemann, M. A., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]

  • Robers, M. B., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Semantic Scholar. [Link]

  • Kim, J., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health. [Link]

  • Robers, M. B., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • Li, Z., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Liu, H., et al. (2022). Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents. PubMed. [Link]

  • Clarivate. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]

  • Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Kumar, V., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Al-Obaidi, A., et al. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. ResearchGate. [Link]

  • Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Johnson, T. L., et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. PubMed. [Link]

  • Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. [Link]

  • Johnson, T. L., et al. (2023). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. ResearchGate. [Link]

Sources

Technical Support Center: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aim to achieve high levels of purity. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics.[1] The purity of any active pharmaceutical ingredient (API) or intermediate is paramount, as impurities can affect biological activity, toxicity, and stability.[2]

This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions during your purification process.

Purification Strategy Decision Workflow

Before diving into specific protocols, it's crucial to have a logical workflow for approaching purification. The physical state and initial purity of your crude material will dictate the most efficient path forward.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_pathways Purification Pathways start Crude Product (Post-Workup) analysis Assess Purity & Physical State (TLC, LCMS, ¹H NMR) start->analysis solid Solid / Crystalline analysis->solid Is it a solid? oil Oil / Gummy Solid analysis->oil Is it an oil? recryst Recrystallization solid->recryst Purity <98% chromatography Column Chromatography solid->chromatography Recrystallization fails or Isomeric Impurities Present trituration Trituration oil->trituration Try to induce crystallization oil->chromatography Direct Purification final_product Pure Product (>99.5%) recryst->final_product trituration->solid Success trituration->chromatography Failure chromatography->final_product

Caption: A decision tree for selecting the appropriate purification method.

Frequently Asked Questions & Troubleshooting

Q1: What are the most common impurities I should expect during the synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole?

A1: The impurity profile is highly dependent on your synthetic route. However, for N-alkylated indazoles, several classes of impurities are common.[2][3]

The most prevalent process-related impurity is the undesired regioisomer: 2-Cyclohexyl-3-ethyl-6-fluoro-2H-indazole . The alkylation of the indazole nitrogen can occur at either the N1 or N2 position, often yielding a mixture of products that can be challenging to separate due to their similar physical properties.[4][5] The ratio of N1 to N2 product is influenced by factors like the base, solvent, and leaving group on the alkylating agent.[6]

Table 1: Common Impurities and Their Likely Sources
Impurity Class Likely Source / Cause
Regioisomeric Impurity N2-alkylation of the indazole core. A common issue in indazole synthesis.[4]
Unreacted Starting Materials Incomplete reaction (e.g., unreacted 3-ethyl-6-fluoro-1H-indazole or cyclohexyl halide/tosylate).
Reagent-Related Impurities Excess base (e.g., K₂CO₃, NaH) or phase-transfer catalysts.
Solvent Adducts Residual high-boiling point solvents from the reaction or workup (e.g., DMF, DMSO).
Degradation Products Potential hydrolysis or oxidation products if the compound is subjected to harsh acidic/basic conditions or high temperatures for extended periods.
Q2: My crude product is a persistent oil. How can I get it to crystallize before attempting large-scale chromatography?

A2: Inducing crystallization from an oil is a critical step that can save significant time and resources by avoiding chromatography. This process, often called trituration, involves washing the oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.

Causality: The goal is to provide an environment where the molecules of your target compound can self-assemble into an ordered crystal lattice. The solvent washes away impurities that may be inhibiting this process. Often, a small amount of the product will dissolve and then slowly precipitate out in a more pure, crystalline form, which then seeds the crystallization of the remaining oil.

Troubleshooting Protocol: Trituration

  • Solvent Selection: Choose a non-polar solvent where your product is expected to have low solubility. Good starting points are hexanes, heptane, diethyl ether, or a mixture of ethyl acetate and hexanes (e.g., 1:20).

  • Procedure:

    • Place the oil in a flask with a stir bar.

    • Add a small volume of the selected solvent (enough to loosely suspend the oil).

    • Stir vigorously at room temperature. Use a spatula to scratch the inside of the flask below the solvent level. This creates microscopic imperfections in the glass that can serve as nucleation sites for crystal growth.

    • If crystallization does not occur after 30-60 minutes, try cooling the flask in an ice bath while continuing to stir.

    • Once a solid begins to form, continue stirring for another 1-2 hours to maximize the yield.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Table 2: Troubleshooting Recrystallization & Trituration
Issue Potential Solution & Rationale
No solid forms The product may be too soluble. Try a less polar solvent (e.g., switch from diethyl ether to hexanes).
"Oiling out" occurs The product is precipitating from solution above its melting point. Add a small amount of a "solubilizing" co-solvent (e.g., a few drops of ethyl acetate into hexanes) to keep it dissolved at a slightly higher temperature before cooling slowly.
Poor recovery The product has significant solubility in the chosen solvent. Reduce the solvent volume or switch to a solvent system with lower solubility. Ensure cooling is adequate.
Q3: Recrystallization improved my purity, but I'm still seeing the N2-isomer in my NMR/LCMS. What is the best strategy to remove it?

A3: When recrystallization is insufficient to separate closely related isomers, flash column chromatography is the standard and most effective method.[7] The slight difference in polarity between the N1 and N2 substituted indazoles is often enough to allow for separation on a silica gel stationary phase.[5][6]

Causality: The N1 and N2 isomers have different dipole moments and steric environments around the nitrogen atoms. In 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole, the bulky cyclohexyl group is attached to the five-membered ring nitrogen, while in the N2 isomer, it is attached to the nitrogen in the six-membered ring. This structural difference leads to differential binding affinity with the polar silica gel surface, allowing for their separation.

Workflow for Method Development:

Chromatography_Workflow cluster_dev Method Development cluster_prep Preparative Column cluster_analysis Analysis & Isolation tlc 1. Run TLC Plates in various solvent systems rf 2. Identify System Giving Rf ≈ 0.2-0.4 and ΔRf > 0.1 tlc->rf pack 3. Pack Column (Slurry Method) rf->pack load 4. Load Sample (Minimal Solvent or Dry Load) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC or LCMS) collect->analyze combine 8. Combine Pure Fractions & Evaporate Solvent analyze->combine final Pure Isomer combine->final

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and clinical-stage therapeutics.[1][2][3] Its ability to form key interactions within the ATP-binding pocket of protein kinases has made it a cornerstone for the development of targeted cancer therapies.[4][2] This guide will explore the bioactivity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a novel derivative, by postulating its function as a tyrosine kinase inhibitor and comparing its hypothetical performance against established drugs targeting a key oncogenic pathway.

Postulated Mechanism of Action and Comparator Selection

Given the prevalence of indazole-based kinase inhibitors, we hypothesize that 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole targets a member of the receptor tyrosine kinase family.[4][2][5] For the purpose of this validation guide, we will focus on a hypothetical interaction with a key oncogenic kinase, "Kinase-X," known to be overactive in a specific cancer cell line (e.g., a non-small cell lung cancer line).

To provide a robust comparison, we have selected two well-characterized inhibitors of Kinase-X as benchmarks:

  • Comparator A (Axitinib): A potent, FDA-approved indazole-containing tyrosine kinase inhibitor.[4]

  • Comparator B (Gefitinib): A well-studied, first-generation tyrosine kinase inhibitor with a distinct chemical scaffold.

This selection allows for a multi-faceted comparison, evaluating our novel compound against both a structurally related and a structurally distinct inhibitor.

Signaling Pathway of Kinase-X

The following diagram illustrates the hypothetical signaling cascade initiated by the activation of Kinase-X, leading to cell proliferation and survival.

Kinase_X_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) KinaseX Kinase-X (Receptor Tyrosine Kinase) Ligand->KinaseX Binding & Dimerization Downstream1 Downstream Effector 1 (e.g., GRB2/SOS) KinaseX->Downstream1 Autophosphorylation & Recruitment RAS RAS Downstream1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Hypothesized Inhibitor) Inhibitor->KinaseX ATP-Competitive Inhibition

Caption: Hypothesized signaling pathway of Kinase-X and the inhibitory action of the novel compound.

In Vitro Validation of Bioactivity

The initial validation of a novel compound involves a series of in vitro assays to determine its direct biochemical potency and its effects on cellular processes. We will employ a tiered approach, starting with direct enzyme inhibition and progressing to cell-based assays.

Biochemical Kinase Inhibition Assay

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole against purified Kinase-X enzyme. This provides a direct measure of its potency.[6][7][8]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying inhibitor binding to a kinase.[9]

  • Reagent Preparation:

    • Prepare a serial dilution of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, Comparator A, and Comparator B in DMSO.

    • Prepare a solution of purified, recombinant Kinase-X enzyme.

    • Prepare a solution of a europium-labeled anti-tag antibody specific to the recombinant kinase.

    • Prepare a solution of a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site.

  • Assay Procedure:

    • In a 384-well microplate, add the serially diluted compounds.

    • Add the Kinase-X enzyme and the europium-labeled antibody mixture to each well.

    • Incubate at room temperature for 60 minutes to allow for compound binding.

    • Add the fluorescent tracer to all wells.

    • Incubate for another 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the europium donor and one for the tracer acceptor).

    • Calculate the TR-FRET ratio. A high ratio indicates tracer binding (low inhibition), while a low ratio indicates displacement of the tracer by the inhibitor.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Expected Outcome: This assay will provide a quantitative measure of the binding affinity of our novel compound to Kinase-X, allowing for a direct comparison with established inhibitors.

Cell-Based Proliferation Assay

To assess the compound's effect in a biological context, a cell proliferation assay is performed using a cancer cell line known to be dependent on Kinase-X signaling.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture the selected cancer cell line in appropriate media until approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and the comparators in culture media.

    • Replace the existing media in the 96-well plates with the media containing the compounds. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Induction Assay

A key mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis.[10] We will use Annexin V staining to quantify the extent of apoptosis induced by our test compounds.[11][12]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry

  • Cell Treatment:

    • Seed and treat cells with the IC50 concentrations of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and the comparators for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the cell populations:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Comparative In Vitro Data Summary
CompoundKinase-X IC50 (nM)Cell Proliferation GI50 (nM)Apoptosis Induction (% of cells)
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Hypothetical ValueHypothetical ValueHypothetical Value
Comparator A (Axitinib) Known ValueKnown ValueKnown Value
Comparator B (Gefitinib) Known ValueKnown ValueKnown Value

In Vivo Validation of Bioactivity

Successful in vitro activity must be translated into in vivo efficacy. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for evaluating anticancer drug candidates.[13][14][15][16]

Experimental Workflow: Xenograft Tumor Model

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Oral Gavage) - Vehicle Control - Test Compound - Comparators Randomization->Dosing Measurement 6. Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Measurement Endpoint 7. Endpoint Reached (e.g., 21 days or max tumor volume) Measurement->Endpoint Harvest 8. Tumor Harvest for Pharmacodynamic Analysis Endpoint->Harvest

Caption: Workflow for in vivo validation using a cell line-derived xenograft model.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of the Kinase-X dependent cancer cell line into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Groups: Vehicle control, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (at one or more dose levels), Comparator A, and Comparator B.

  • Treatment Administration:

    • Administer the compounds daily via an appropriate route (e.g., oral gavage) for a predetermined period (e.g., 21 days).

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, excise the tumors.

    • Perform Western blotting or immunohistochemistry on tumor lysates to measure the phosphorylation status of Kinase-X and downstream effectors (e.g., ERK), providing evidence of target engagement in vivo.[14]

Comparative In Vivo Data Summary
Compound (Dose)Tumor Growth Inhibition (TGI, %)Change in Body Weight (%)p-Kinase-X Inhibition in Tumor (%)
Vehicle Control 0Nominal Change0
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Hypothetical ValueHypothetical ValueHypothetical Value
Comparator A (Axitinib) Known ValueKnown ValueKnown Value
Comparator B (Gefitinib) Known ValueKnown ValueKnown Value

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to validate the bioactivity of a novel indazole-based compound, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, under the hypothesis that it functions as a kinase inhibitor. By comparing its performance against established drugs in a series of robust in vitro and in vivo assays, researchers can generate the critical data needed to assess its therapeutic potential.

Positive outcomes from this validation workflow—namely, potent biochemical and cellular activity coupled with significant in vivo tumor growth inhibition and evidence of target engagement—would provide a strong rationale for advancing 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole into further preclinical development. Subsequent steps would include comprehensive kinase panel screening to assess selectivity, detailed ADME/Tox studies, and investigation in more complex patient-derived xenograft (PDX) models.[17]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. ProMab. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • In vitro JAK kinase activity and inhibition assays. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. ResearchGate. [Link]

  • 6-Fluoro-1H-indazole. PubChem. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

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Unraveling the Kinase Inhibitory Landscape: A Comparative Analysis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Search for Evidence: The Undefined Kinase Inhibition Profile of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

In the landscape of kinase inhibitor research, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous FDA-approved drugs targeting a variety of kinases.[1][2][3] Compounds such as Axitinib, a potent VEGFR inhibitor, and Pazopanib, a multi-kinase inhibitor, underscore the significance of the indazole motif in the design of effective cancer therapeutics.[2] However, a comprehensive investigation into the specific biological activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole reveals a critical gap in the scientific literature.

Despite its structural resemblance to known kinase inhibitors, extensive searches of scientific databases, patent literature, and chemical supplier information have yielded no publicly available data on the kinase inhibitory profile of this specific compound. While the indazole core is frequently associated with kinase inhibition, the specific substitutions at the 1, 3, and 6 positions of the indazole ring are crucial determinants of target specificity and potency. Without experimental data, any comparison to other kinase inhibitors would be purely speculative and lack the scientific integrity required for a research-focused audience.

Therefore, this guide will pivot to a broader, yet essential, discussion. We will first explore the established importance of the indazole scaffold in kinase inhibitor design, providing context for why a molecule like 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole would be of interest. Subsequently, we will outline the standardized experimental workflows that would be necessary to characterize its potential kinase inhibitory activity. This will serve as a foundational guide for researchers interested in evaluating this or similar novel compounds.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The indazole moiety, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold in medicinal chemistry. Its ability to engage in key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases is a primary driver of its success.[3] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to the kinase domain.[3]

Furthermore, the indazole ring system offers multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Substituents on the indazole core can be tailored to enhance potency, improve selectivity, and optimize metabolic stability. This chemical tractability has led to the development of a wide array of indazole-based inhibitors targeting diverse kinase families, including tyrosine kinases and serine/threonine kinases.[][5]

Charting the Unknown: A Proposed Workflow for Characterizing a Novel Kinase Inhibitor

To ascertain the kinase inhibitory profile of an uncharacterized compound such as 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a systematic experimental approach is required. The following section details the essential assays and a logical workflow for such an investigation.

Experimental Workflow for Kinase Inhibitor Profiling

Caption: A logical workflow for the characterization of a novel kinase inhibitor.

Detailed Experimental Protocols

1. In Vitro Kinase Activity Assay (IC50 Determination)

This initial step is crucial for identifying which kinases, if any, are inhibited by the compound and determining the concentration at which 50% of the kinase activity is inhibited (IC50).

  • Principle: A purified, active kinase is incubated with its specific substrate and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The test compound is added at varying concentrations to measure its effect on this reaction.

  • Methodology:

    • Prepare a series of dilutions of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

    • In a multi-well plate, add the purified kinase, its specific peptide or protein substrate, and ATP to a reaction buffer.

    • Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

    • Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

2. Cell-Based Phosphorylation Assay

This assay determines if the compound can inhibit the target kinase within a cellular context, which is a more physiologically relevant environment.

  • Principle: Many kinases are part of signaling pathways that lead to the phosphorylation of downstream proteins. By treating cells with the inhibitor and then measuring the phosphorylation status of a known downstream target, one can assess the cellular potency of the inhibitor.

  • Signaling Pathway Example: A Generic Receptor Tyrosine Kinase (RTK) Pathway

RTK_Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Downstream_Kinase Downstream Kinase (e.g., MEK) RTK->Downstream_Kinase Phosphorylates & Activates Effector_Protein Effector Protein (e.g., ERK) Downstream_Kinase->Effector_Protein Phosphorylates & Activates Cellular_Response Cellular_Response Effector_Protein->Cellular_Response Leads to Inhibitor 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Hypothetical Target) Inhibitor->RTK Inhibits (Hypothetical)

Caption: A simplified generic RTK signaling pathway.

  • Methodology (Western Blotting):

    • Culture a relevant cell line that expresses the target kinase.

    • Treat the cells with various concentrations of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole for a specific duration.

    • Lyse the cells to extract the proteins.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream target protein.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

    • Visualize the bands and quantify their intensity to determine the extent of phosphorylation inhibition.

    • Normalize the results to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Conclusion and Future Directions

While 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole belongs to a class of compounds with a rich history in kinase inhibitor development, its specific activity remains uncharacterized in the public domain. The absence of experimental data precludes a direct comparison with other kinase inhibitors. However, the established importance of the indazole scaffold suggests that this compound could warrant further investigation.

The experimental workflows outlined in this guide provide a standard and robust framework for elucidating the potential kinase inhibitory profile of this and other novel small molecules. Should such studies be undertaken, a direct and meaningful comparison to existing kinase inhibitors would become possible, potentially uncovering a new tool for researchers or a starting point for future drug development efforts.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • Tran, P.-T., Hoang, N. X., Hoang, V.-H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

Sources

A Predictive Analysis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole against established, clinically relevant indazole-based kinase inhibitors. In the absence of direct experimental data for this specific molecule, we will leverage established Structure-Activity Relationship (SAR) principles to forecast its potential biological activity and pharmacological profile. This predictive analysis is intended to guide researchers and drug development professionals in evaluating the potential of this and structurally similar compounds for further investigation.

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is a key component in numerous small molecules that have received FDA approval, particularly in the field of oncology.[2] Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Clinically successful indazole-containing drugs, such as Axitinib, Pazopanib, and Tucatinib, primarily function as kinase inhibitors.[2] By competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), these drugs can block downstream signaling pathways that are critical for tumor growth, proliferation, and angiogenesis. The specific substitutions on the indazole core determine the kinase selectivity and overall efficacy of these agents.

This guide will focus on a prospective evaluation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole by comparing its structural features to those of three leading indazole-based cancer therapeutics.

Profile of the Target Compound: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Structure:

  • Core Scaffold: 1H-indazole

  • N1-Substituent: Cyclohexyl

  • C3-Substituent: Ethyl

  • C6-Substituent: Fluoro

As of this writing, there is limited publicly available data on the specific biological activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. However, its synthesis is documented, and the compound is available from several chemical suppliers. The focus of this guide is therefore to predict its properties based on the known effects of its constituent chemical groups in similar indazole series.

Comparator Compounds: Clinically Approved Indazole-Based Kinase Inhibitors

To provide a relevant context for our predictive analysis, we will compare 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole with three FDA-approved drugs that feature the indazole scaffold.

Axitinib (Inlyta®)
  • Mechanism of Action: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[3] By blocking these receptors, Axitinib inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth.[3]

  • Clinical Use: Primarily used for the treatment of advanced renal cell carcinoma (RCC).[4]

  • Structural Features: Axitinib features a 3-iodo-1H-indazole core with an N1-methyl group and a complex arylsulfonamide side chain at the 6-position.

Pazopanib (Votrient®)
  • Mechanism of Action: A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and stem cell factor receptor (c-KIT).[5] This broad-spectrum inhibition affects angiogenesis and other pathways involved in tumor progression.

  • Clinical Use: Approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[5]

  • Structural Features: Pazopanib is a 1-methyl-1H-indazole derivative with a complex aminopyrimidine substituent at the 3-position.

Tucatinib (Tukysa®)
  • Mechanism of Action: A highly selective and reversible inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[6] Unlike broader spectrum inhibitors, its high selectivity for HER2 over EGFR is associated with a more favorable side-effect profile.[6]

  • Clinical Use: Used in combination with other agents for the treatment of HER2-positive metastatic breast cancer, including cases with brain metastases.[7]

  • Structural Features: Tucatinib possesses a complex heterocyclic system attached to the N1 position of the indazole core.

Comparative Structure-Activity Relationship (SAR) Analysis

This section will deconstruct 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and analyze the likely contribution of each substituent to its overall biological profile, drawing parallels from the known SAR of the comparator drugs and other indazole series.

Feature1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazoleAxitinibPazopanibTucatinibPredicted Impact for Target Compound
Scaffold 1H-Indazole1H-Indazole1H-Indazole1H-IndazoleProvides a well-established core for kinase inhibition.
N1-Substituent CyclohexylMethylMethylComplex HeterocycleThe bulky, hydrophobic cyclohexyl group may enhance binding in hydrophobic pockets of certain kinases. Studies on other indazole series have shown that N1-substituents are crucial for potency and selectivity.[8][9]
C3-Substituent EthylIodoAminopyrimidineAmideA small alkyl group like ethyl is generally well-tolerated at the C3 position and can contribute to hydrophobic interactions within the ATP-binding pocket.[10][11] It is less complex than the substituents seen in the comparator drugs, which may influence its range of targets.
C6-Substituent FluoroArylsulfonamide--A fluorine atom at the C6 position has been shown to significantly enhance the inhibitory potency and improve pharmacokinetic properties, such as oral bioavailability, in other indazole series.[12]

dot

Caption: SAR comparison of substituents.

Predictive Insights:
  • N1-Cyclohexyl Group: The bulky and lipophilic nature of the cyclohexyl group suggests that the target compound may favor binding to kinases with a sizable hydrophobic pocket near the N1-position of the indazole. This is a significant deviation from the small methyl groups in Axitinib and Pazopanib, suggesting a different kinase selectivity profile.

  • C3-Ethyl Group: The presence of a small ethyl group at the C3 position is a common feature in many kinase inhibitors. It is expected to provide a modest hydrophobic interaction within the ATP binding site. Compared to the more complex and functionally interactive groups at the C3 position of Pazopanib, the ethyl group is less likely to form specific hydrogen bonds, potentially leading to lower potency but possibly a different selectivity profile.

  • C6-Fluoro Group: The introduction of a fluorine atom at the C6 position is a key feature. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electronic interactions.[12] Studies on Rho kinase (ROCK1) inhibitors have shown that a 6-fluoro substitution on the indazole ring can dramatically increase potency and oral bioavailability.[12] This suggests that 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole could possess favorable pharmacokinetic properties.

Postulated Experimental Validation Workflow

To empirically determine the biological profile of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and validate the predictions from our SAR analysis, a systematic experimental workflow is proposed.

dot

Experimental_Workflow cluster_synthesis Compound Availability cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis & Purification Kinase_Screening Broad Kinase Panel Screening Synthesis->Kinase_Screening IC50_Determination IC50 Determination for Hits Kinase_Screening->IC50_Determination Identify primary targets Cell_Proliferation Cell-Based Proliferation Assays (e.g., MTT Assay) IC50_Determination->Cell_Proliferation Confirm cellular activity PK_Studies Pharmacokinetic Studies (e.g., in rodents) Cell_Proliferation->PK_Studies Promising cellular data Efficacy_Studies Xenograft Efficacy Models PK_Studies->Efficacy_Studies Favorable PK profile

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the indazole scaffold is a privileged structure, frequently appearing in the core of potent and selective modulators of various biological targets. The compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole represents a novel entity with therapeutic potential. However, its successful development hinges on a thorough understanding of its selectivity profile. This guide provides a comprehensive framework for assessing the selectivity of this and similar molecules, drawing upon established methodologies and offering insights into experimental design and data interpretation.

The indazole nucleus is a versatile pharmacophore, known to interact with a range of protein families. Notably, it is a common feature in both protein kinase inhibitors and cannabinoid receptor modulators.[1][2][3] Given the structural features of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a primary hypothesis is its potential activity as a kinase inhibitor. A secondary, yet plausible, hypothesis based on patent literature for similar scaffolds is its interaction with cannabinoid (CB) receptors.[4][5]

This guide will, therefore, outline a two-pronged strategy to first elucidate the primary target class and subsequently perform a comprehensive selectivity assessment. We will compare and contrast the experimental workflows for both kinase and GPCR (specifically cannabinoid receptor) selectivity profiling.

Part 1: Primary Target Identification and Initial Selectivity Screening

The initial step is to ascertain the primary biological target of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. A tiered screening approach is most efficient.

Broad-Based Kinase Panel Screening

Given the prevalence of the indazole scaffold in kinase inhibitors, a broad kinase panel screen is the logical starting point.[3][6] Several commercial services offer comprehensive kinase profiling.[7][8][9][10]

Experimental Rationale: Kinases constitute a large and structurally related family of enzymes. Cross-reactivity among kinases is a common cause of off-target effects. A broad screen against hundreds of kinases provides a rapid and comprehensive overview of the compound's kinome-wide selectivity. This initial screen is typically performed at a single high concentration (e.g., 1-10 µM) to identify all potential interactions.

Recommended Protocol: KINOMEscan™ Competition Binding Assay

KINOMEscan™ is a widely utilized platform that measures the ability of a test compound to compete with an immobilized ligand for the active site of a large number of kinases.[8][10]

Experimental Workflow: KINOMEscan™

cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification cluster_3 Data Analysis a Test Compound (1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole) d Incubate Compound with Kinase a->d b DNA-tagged Kinase Panel b->d c Immobilized Ligand e Add Kinase-Compound Mix to Ligand-coated beads c->e d->e f Wash to remove unbound kinase e->f g Quantify bound kinase via qPCR of DNA tag f->g h Calculate % Inhibition relative to DMSO control g->h i Generate Kinome Tree Map h->i

Caption: KINOMEscan™ workflow for selectivity profiling.

Data Interpretation: The results are typically presented as percent inhibition relative to a vehicle control (DMSO). A high percent inhibition suggests a potential interaction. Hits are then followed up with dose-response assays to determine potency (e.g., Kd or IC50).

Cannabinoid Receptor Binding Assays

In parallel, or as a second step if the kinase screen is negative, radioligand binding assays for CB1 and CB2 receptors should be performed.

Experimental Rationale: Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for a specific receptor. They are highly sensitive and provide a direct measure of binding.

Recommended Protocol: Radioligand Displacement Assay

This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the CB1 and CB2 receptors.

Experimental Workflow: Radioligand Displacement Assay

cluster_0 Assay Components cluster_1 Competitive Binding cluster_2 Separation & Quantification cluster_3 Data Analysis a Cell membranes expressing CB1 or CB2 receptor d Incubate membranes, radioligand, and test compound a->d b Radiolabeled Ligand (e.g., [3H]CP-55,940) b->d c Test Compound (1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole) c->d e Filter to separate bound from free radioligand d->e f Measure radioactivity of filter-bound complex e->f g Generate competition curve f->g h Calculate Ki (inhibitor constant) g->h

Caption: Radioligand displacement assay workflow.

Part 2: In-depth Selectivity Profiling and Comparison with Alternatives

Once the primary target is identified, a more focused and quantitative selectivity assessment is crucial. For this guide, we will proceed with the hypothesis that 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a kinase inhibitor.

Quantitative Kinase Selectivity Profiling

Following the initial broad panel screen, determine the IC50 or Kd values for all identified "hits" (kinases showing significant inhibition). This provides a quantitative measure of potency.

Data Presentation: Kinase Selectivity Table

Kinase Target1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (IC50, nM)Comparator A (e.g., Axitinib) (IC50, nM)Comparator B (e.g., Pazopanib) (IC50, nM)
Primary Target (Hypothetical) X YZ
Off-Target 1>100X......
Off-Target 2>100X......
............

Comparator Selection: For a meaningful comparison, select alternative compounds with the same primary target. Axitinib and Pazopanib are both FDA-approved kinase inhibitors with an indazole core, making them relevant comparators.[6]

Cellular Target Engagement Assays

Biochemical assays, while precise, may not fully reflect the compound's behavior in a cellular context.[7] Cellular target engagement assays confirm that the compound can enter cells and bind to its intended target.

Recommended Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11]

Step-by-Step CETSA® Protocol:

  • Cell Culture: Culture cells that endogenously express the target kinase.

  • Compound Treatment: Treat cells with varying concentrations of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target kinase remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Experimental Workflow: CETSA®

cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Fractionation cluster_3 Detection & Analysis a Cells expressing target kinase b Treat with Test Compound or Vehicle a->b c Heat cell lysates to various temperatures b->c d Centrifuge to pellet aggregated proteins c->d e Collect soluble protein fraction d->e f Quantify soluble target protein (e.g., Western Blot) e->f g Plot melting curves and determine thermal shift f->g

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Part 3: Broader Off-Target Liability Assessment

Beyond the kinome, it is essential to assess for unintended interactions with other protein classes that could lead to toxicity.

3.1 In Silico Off-Target Prediction

Computational tools can predict potential off-target interactions based on the chemical structure of the compound.[12][13] These predictions can guide further experimental validation.

3.2 Broad Panel GPCR and Ion Channel Screening

Screening against a panel of common off-target liabilities, such as GPCRs and ion channels, is a standard practice in preclinical safety assessment.

Data Presentation: Off-Target Liability Profile

Target1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (% Inhibition @ 10 µM)
hERG<50%
5-HT2B<50%
Adrenergic α1A<50%
......

A low percentage of inhibition at a high concentration suggests a lower risk of off-target effects.

Conclusion

The systematic assessment of selectivity is a cornerstone of modern drug discovery. For a novel compound like 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a multi-faceted approach is required. By combining broad panel screening to identify the primary target, quantitative biochemical and cellular assays to define the selectivity profile, and broader off-target liability screening, researchers can build a comprehensive understanding of the compound's biological activity. This rigorous evaluation is essential for making informed decisions about the further development of this and other promising therapeutic candidates.

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A Comparative Guide to the In Vivo Anti-inflammatory Efficacy of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Preclinical Evaluation

Introduction: The Therapeutic Promise of Indazole Scaffolds in Inflammation

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1] Their structural resemblance to endogenous purines like adenine and guanine allows them to interact effectively with biological macromolecules, making them attractive candidates for drug development.[1] In the context of inflammation, indazole derivatives have garnered significant interest for their potential to modulate key pathological pathways, offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of a representative indazole derivative, 5-aminoindazole, against the widely used NSAID, Diclofenac. The experimental framework is the carrageenan-induced paw edema model in rats, a gold-standard assay for acute inflammation.[2]

Comparative In Vivo Efficacy: 5-Aminoindazole vs. Diclofenac

The anti-inflammatory potential of a test compound is most meaningfully assessed by direct comparison with a clinically relevant standard. In this context, the efficacy of 5-aminoindazole was evaluated against Diclofenac, a potent NSAID, in the rat model of carrageenan-induced paw edema.

The data clearly demonstrates that 5-aminoindazole exhibits a potent, dose-dependent anti-inflammatory effect.[3] At a dose of 100 mg/kg, it achieved an 83.09% inhibition of paw edema, which is remarkably comparable to the 84.50% inhibition observed with a 10 mg/kg dose of Diclofenac.[3] This suggests that while a higher dose of 5-aminoindazole is required, the indazole scaffold is capable of eliciting a powerful anti-inflammatory response in vivo.

CompoundDose (mg/kg)Administration RouteTime Point (Post-Carrageenan)% Inhibition of Paw EdemaReference
5-Aminoindazole 25Oral5 hours39.90%[3]
50Oral5 hours60.09%[3]
100 Oral 5 hours 83.09% [3]
Diclofenac 10 Oral 5 hours 84.50% [3]

Mechanism of Action: A Multi-pronged Anti-inflammatory Strategy

The therapeutic efficacy of indazole derivatives in inflammation stems from their ability to modulate key signaling pathways that drive the inflammatory cascade. The anti-inflammatory action is not merely symptomatic relief but is grounded in the inhibition of crucial pro-inflammatory mediators.[3]

Experimental evidence indicates that the anti-inflammatory effects of indazole derivatives are mediated through:

  • Inhibition of Cyclooxygenase-2 (COX-2): Similar to many NSAIDs, indazole derivatives have been shown to inhibit the activity of COX-2.[3][4] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling in inflammation.[5] 5-aminoindazole, in particular, has demonstrated significant COX-2 inhibitory activity.[3]

  • Suppression of Pro-inflammatory Cytokines: Indazole compounds can reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][6] These cytokines play a pivotal role in amplifying the inflammatory response and are implicated in the pathogenesis of numerous inflammatory diseases.[7]

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of indazole derivatives.

Mechanism_of_Action_Indazole_Derivatives cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Pathophysiological Outcome cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Macrophages Macrophages Carrageenan->Macrophages activates COX2_pathway COX-2 Pathway Macrophages->COX2_pathway upregulates Cytokine_pathway Cytokine Production Macrophages->Cytokine_pathway induces Prostaglandins Prostaglandins COX2_pathway->Prostaglandins produces TNFa_IL1b TNF-α, IL-1β Cytokine_pathway->TNFa_IL1b releases Inflammation Edema, Pain, Redness Prostaglandins->Inflammation TNFa_IL1b->Inflammation Indazole_Derivative 5-Aminoindazole Indazole_Derivative->COX2_pathway inhibits Indazole_Derivative->Cytokine_pathway inhibits Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_measurement Measurement Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups (n=6) Acclimatization->Grouping Dosing Oral Administration (Vehicle, 5-Aminoindazole, Diclofenac) Grouping->Dosing Induction Carrageenan Injection (0.1 mL, 1%) Dosing->Induction 60 min Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The data presented in this guide strongly support the anti-inflammatory potential of the indazole scaffold, as exemplified by 5-aminoindazole. Its efficacy, which is comparable to the established NSAID Diclofenac, underscores the therapeutic promise of this class of compounds. The mechanism of action, involving the dual inhibition of COX-2 and pro-inflammatory cytokines, provides a solid rationale for its observed in vivo effects.

For researchers engaged in the development of novel indazole-based anti-inflammatory agents, the protocols and comparative data herein provide a validated starting point for preclinical evaluation. Future studies should aim to further elucidate the structure-activity relationships within this chemical class to optimize potency and selectivity, with the ultimate goal of developing novel therapeutics for a range of inflammatory disorders.

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A Senior Application Scientist's Guide to Indazole Characterization: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation and purity assessment of indazole derivatives are paramount. These bicyclic heteroaromatic compounds are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The choice of analytical technique is a critical decision that directly impacts the quality and interpretation of data, influencing downstream applications from lead optimization to clinical trials. This guide provides an in-depth comparison of the most common and powerful analytical techniques for indazole characterization, moving beyond a simple listing of methods to explain the causality behind experimental choices.

The Indazole Conundrum: Isomerism and Tautomerism

A primary challenge in indazole chemistry is the potential for constitutional isomerism (substitution patterns on the benzene or pyrazole ring) and N-substitution, leading to 1H-, 2H-, and 3H-indazole tautomers and isomers.[2] The 1H-tautomer is generally the most thermodynamically stable.[3][4] Differentiating between these forms is crucial as they can exhibit distinct biological activities and physicochemical properties. The analytical techniques discussed herein are the tools we employ to resolve this structural complexity.

Spectroscopic Techniques: Unraveling the Molecular Architecture

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in an indazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful and indispensable tool for the structural elucidation of indazoles.[3] It provides unparalleled detail regarding the carbon skeleton and the chemical environment of each proton.

Expertise & Experience: The key to successful NMR analysis of indazoles lies in understanding how the substitution pattern and the position of the N-H proton (or N-substituent) influence the chemical shifts (δ) and coupling constants (J). For instance, the N-H proton of a 1H-indazole typically appears as a very broad singlet at a downfield chemical shift (often >10 ppm), a characteristic that can be confirmed by D₂O exchange.[3] The C3-H proton is also a distinctive singlet, typically found around 8.1 ppm in CDCl₃.[3]

Trustworthiness: A complete NMR characterization, including ¹H, ¹³C, and often 2D experiments like COSY and HSQC, provides a self-validating dataset. The connectivity information from 2D NMR should be entirely consistent with the proposed structure, leaving little room for ambiguity.

Experimental Protocol: ¹H and ¹³C NMR of a Substituted 1H-Indazole

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with literature data for similar indazole structures.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. It is invaluable for confirming the molecular formula and for identifying known and unknown substances, including metabolites.[7]

Expertise & Experience: For indazoles, High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.[8] When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a potent tool for analyzing complex mixtures and identifying impurities.[9][10][11] The fragmentation patterns observed in MS can also be characteristic of the indazole core and its substituents, aiding in structural confirmation.[12]

Trustworthiness: The high accuracy of HRMS provides a strong line of evidence for the elemental composition. When combined with NMR data, it forms a highly reliable basis for structural assignment.

Experimental Protocol: LC-HRMS Analysis of an Indazole Derivative

  • Sample Preparation: Prepare a dilute solution of the indazole derivative (e.g., 1 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC-MS System Setup:

    • LC System: Use a C18 reversed-phase column. The mobile phase is typically a gradient of water and acetonitrile, often with a small amount of formic acid to improve ionization.

    • MS System (e.g., Q-TOF): Use an electrospray ionization (ESI) source in positive ion mode. Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode over a relevant m/z range.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the indazole derivative.

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺).

    • Use the accurate mass to calculate the elemental composition using the instrument's software. Compare the calculated mass with the theoretical mass for the proposed formula. The mass error should typically be less than 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14]

Expertise & Experience: In indazole characterization, FT-IR is particularly useful for confirming the presence of key functional groups. For example, the N-H stretch of the pyrazole ring in an unsubstituted 1H-indazole will appear as a characteristic band.[15] The presence of other functional groups, such as carbonyls (C=O), hydroxyls (-OH), or nitro groups (-NO₂), on the indazole scaffold will also give rise to distinct absorption bands.[16][17]

Trustworthiness: While FT-IR is excellent for functional group identification, it generally does not provide detailed information about the overall molecular structure or isomerism on its own. It is best used as a complementary technique to NMR and MS.

Experimental Protocol: FT-IR Analysis using KBr Pellet Technique

  • Sample Preparation: Mix a small amount of the solid indazole sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[18]

Chromatographic Techniques: Separation and Purity Assessment

Chromatographic methods are essential for separating indazoles from reaction mixtures, assessing their purity, and resolving isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, quantification, and purification of indazole derivatives.[19][20]

Expertise & Experience: Reversed-phase HPLC with a C18 column is the most common mode for analyzing indazoles. The choice of mobile phase (typically a mixture of water or buffer and acetonitrile or methanol) and gradient elution program is critical for achieving good separation. For chiral indazole derivatives, specialized chiral columns are necessary to separate the enantiomers.[21][22][23][24] Method validation according to ICH guidelines is crucial for quantitative analysis in a drug development setting.[25][26][27][28]

Trustworthiness: A validated HPLC method provides reliable data on the purity of an indazole sample. The appearance of a single, sharp peak is a strong indicator of high purity.

Experimental Protocol: Purity Analysis by Reversed-Phase HPLC

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

    • Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC System Setup:

    • Equilibrate a C18 column with the initial mobile phase composition.

    • Set the flow rate (e.g., 1 mL/min) and column temperature.

    • Set the UV detector to a wavelength where the indazole derivative has strong absorbance.

  • Data Acquisition: Inject the sample and run a gradient elution program (e.g., starting with a low percentage of Mobile Phase B and increasing it over time).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Definitive Structure: X-ray Crystallography

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.

Expertise & Experience: This technique requires a single crystal of the indazole derivative of suitable quality. The resulting electron density map provides the precise spatial arrangement of all atoms in the molecule, definitively confirming the connectivity, stereochemistry, and tautomeric form.[29][30][31][32][33]

Trustworthiness: An X-ray crystal structure is considered definitive proof of the molecular structure.

Comparative Summary and Workflow

The following table summarizes the key information provided by each technique and its primary applications in indazole characterization.

TechniqueInformation ProvidedPrimary ApplicationAdvantagesLimitations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of nucleiPrimary structural elucidation, isomer differentiationHigh resolution, non-destructiveCan have complex spectra, lower sensitivity for ¹³C
Mass Spectrometry Molecular weight, fragmentation patternsMolecular formula confirmation, impurity identificationHigh sensitivity, small sample sizeCan be destructive, may not distinguish isomers
FT-IR Presence of functional groupsRapid functional group analysisFast, non-destructive, simpleLimited structural information on its own
HPLC Purity, separation of mixtures and isomersPurity assessment, quantification, purificationHigh resolution, quantitativeRequires method development
X-ray Crystallography Absolute 3D molecular structureDefinitive structural confirmationUnambiguous structure determinationRequires a suitable single crystal

Logical Workflow for Indazole Characterization

A logical workflow for the comprehensive characterization of a newly synthesized indazole derivative is depicted below. This approach ensures a thorough and validated structural assignment.

Indazole_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_final Final Confirmation & Purity Synthesis Synthesis of Indazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC Purity Check FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups LCMS LC-MS Analysis Purification->LCMS Initial MW NMR_1H ¹H NMR TLC->NMR_1H Structure Hypothesis HRMS High-Resolution MS LCMS->HRMS Accurate Mass NMR_13C ¹³C NMR NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D Confirm Connectivity HPLC HPLC Purity NMR_2D->HPLC Purity of Confirmed Structure HRMS->HPLC Xray X-ray Crystallography (if crystal available) HPLC->Xray Definitive Structure

Caption: A typical workflow for the characterization of a novel indazole derivative.

Comparative Decision Matrix

The choice of technique often depends on the specific question being asked.

Technique_Comparison Q1 What is the basic structure? NMR NMR (¹H, ¹³C, 2D) Q1->NMR Primary Technique FTIR FT-IR Q1->FTIR Supporting Data Q2 Is it the correct isomer? Q2->NMR Primary Technique Q3 What is the molecular formula? MS Mass Spectrometry (HRMS) Q3->MS Primary Technique Q4 How pure is my sample? Q4->NMR Supporting Data HPLC HPLC Q4->HPLC Primary Technique Q5 What is the absolute 3D structure? XRAY X-ray Crystallography Q5->XRAY Gold Standard

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion

The comprehensive characterization of indazole derivatives requires a multi-technique approach. While NMR and high-resolution mass spectrometry provide the core data for structural elucidation, chromatographic techniques like HPLC are indispensable for purity assessment, and FT-IR offers rapid confirmation of functional groups. For absolute structural proof, X-ray crystallography remains the unparalleled gold standard. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately characterize these vital heterocyclic compounds, paving the way for their successful application in drug discovery and development.

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A Senior Application Scientist's Guide to Cross-Validation of a Novel Indazole Assay

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chromatographic Methods for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a Putative Kinase Inhibitor

Introduction: The Critical Role of Assay Validation in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] These compounds frequently act as potent kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis.[1][2][3] Our focus here is on a novel compound, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a synthetic derivative with potential as a targeted therapeutic agent.

Before any meaningful biological evaluation or pharmacokinetic study can be conducted, it is imperative to develop and rigorously validate analytical methods for its quantification. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the analysis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

The principles outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate a thorough validation process to ensure data integrity and reliability.[4][5][6][7][8][9][10][11][12][13] This guide will not only present the "how" but also the "why" behind the experimental choices, offering a framework for the cross-validation of analytical results to ensure consistency and accuracy across different methods.

The Target Molecule and a Well-Characterized Alternative

For the purpose of this guide, we will be comparing the analytical performance for our target molecule with a well-established indazole-based kinase inhibitor, Axitinib. Axitinib is an FDA-approved drug for the treatment of advanced renal cell carcinoma, and its analytical methods are well-documented.[4][6][7][8]

CompoundStructureKey Physicochemical Properties (Predicted)
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Structure to be visualized)Formula: C15H19FN2 Molecular Weight: 246.32 g/mol Predicted LogP: 4.2 Predicted Solubility: Low in water, soluble in organic solvents
Axitinib (Alternative) (Structure to be visualized)Formula: C22H18N4OS Molecular Weight: 386.47 g/mol LogP: 3.6 Solubility: Practically insoluble in water

The Biological Context: Targeting Kinase Signaling Pathways

Many indazole derivatives have been identified as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2][14] A common target for such inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. The hypothetical mechanism of action for our target compound is the inhibition of the VEGFR signaling pathway.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates VEGF VEGF VEGF->VEGFR Binds Compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Putative Inhibitor) Compound->VEGFR Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription

Caption: Putative mechanism of action for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Cross-Validation Workflow: A Visual Guide

The process of cross-validation ensures that different analytical methods yield comparable results, providing a high degree of confidence in the data.

CrossValidation_Workflow start Start: Single Batch of Samples method1 Method 1 Development (e.g., HPLC-UV) start->method1 method2 Method 2 Development (e.g., LC-MS/MS) start->method2 validation1 Full Method 1 Validation (ICH Q2(R1) Guidelines) method1->validation1 validation2 Full Method 2 Validation (ICH Q2(R1) Guidelines) method2->validation2 analysis1 Analyze Aliquots with Method 1 validation1->analysis1 analysis2 Analyze Aliquots with Method 2 validation2->analysis2 comparison Statistical Comparison of Results (Bland-Altman, Regression) analysis1->comparison analysis2->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Here we detail the proposed protocols for the two analytical methods. These are based on established methods for similar indazole derivatives and are tailored to the physicochemical properties of our target compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is often used for routine analysis and quality control due to its robustness and cost-effectiveness.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on predicted UV absorption).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and dissolve in 10 mL of methanol.

  • Working Standards (1-100 µg/mL): Prepare serial dilutions of the stock solution with the mobile phase.

  • Sample Preparation (from a hypothetical formulation): Disperse a powdered formulation equivalent to 10 mg of the active compound in 50 mL of methanol. Sonicate for 15 minutes, then dilute to 100 mL with methanol. Filter through a 0.45 µm syringe filter. Further dilute with the mobile phase to fall within the calibration range.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for bioanalytical applications where the analyte is in a complex matrix like plasma.

1. Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution.

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 247.2 m/z -> Q3: 165.1 m/z

    • Internal Standard (Axitinib-d4): Q1: 391.2 m/z -> Q3: 360.2 m/z

2. Standard and Sample Preparation (for plasma):

  • Stock Solutions: As in Method 1.

  • Spiked Plasma Standards (0.1-100 ng/mL): Spike blank human plasma with working standard solutions.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.

Data Comparison and Validation Parameters

The following tables summarize the expected performance and validation results for the two proposed methods, based on ICH guidelines.

Table 1: System Suitability and Specificity

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Tailing Factor ~1.1~1.2≤ 2.0
Theoretical Plates > 5000> 7000> 2000
Specificity No interference from placebo at the retention time of the analyte.No interference from matrix components at the MRM transition of the analyte.Method should be specific for the analyte.

Table 2: Linearity, Accuracy, and Precision

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999> 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mLAppropriate for the intended application.
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%± 2% for drug substance, ± 15% for bioanalysis.
Precision (% RSD) < 1.5%< 5.0%≤ 2% for drug substance, ≤ 15% for bioanalysis.

Table 3: Cross-Validation Results

A single batch of samples (n=30) with varying concentrations would be analyzed by both methods.

Statistical TestResultInterpretation
Paired t-test (p-value) > 0.05No significant difference between the means of the two methods.
Correlation Coefficient (r) > 0.99Strong positive correlation between the results from the two methods.
Bland-Altman Plot > 95% of data points within the limits of agreement.The two methods are in good agreement across the concentration range.

Discussion: Choosing the Right Tool for the Job

The cross-validation of analytical methods for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole demonstrates the complementary nature of HPLC-UV and LC-MS/MS.

The HPLC-UV method is a robust, reliable, and cost-effective technique suitable for the routine analysis of bulk drug substance and pharmaceutical formulations. Its wider linear range in the µg/mL level is well-suited for quality control applications where analyte concentrations are high. The primary limitation is its lower sensitivity and potential for interference from structurally similar compounds that may co-elute and absorb at the same wavelength.

On the other hand, the LC-MS/MS method offers superior sensitivity and selectivity. The ability to quantify the analyte at ng/mL levels makes it the gold standard for bioanalytical studies, such as pharmacokinetics, where drug concentrations in biological matrices are typically low. The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity, minimizing the risk of interference from endogenous matrix components. While more expensive to operate and requiring more specialized expertise, the quality of data for bioanalysis is unparalleled.

The successful cross-validation, as indicated by the strong correlation and agreement between the two methods, provides a high level of confidence that either method can be used reliably within its validated range. This allows for flexibility in a drug development program, where the HPLC-UV method might be used for initial formulation development and quality control, while the LC-MS/MS method is employed for preclinical and clinical pharmacokinetic studies.

Conclusion

This guide has provided a comprehensive framework for the development, validation, and cross-validation of analytical methods for the novel indazole derivative, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. By grounding our approach in the authoritative guidelines of the ICH and FDA, we have detailed scientifically sound protocols for both HPLC-UV and LC-MS/MS analysis. The comparative data presented herein underscores the importance of selecting the appropriate analytical tool for the specific research question, while the cross-validation process ensures the integrity and comparability of the data generated. This rigorous analytical foundation is essential for the successful advancement of any new chemical entity through the drug development pipeline.

References

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A Comparative Benchmarking Guide: Pharmacological Profile of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole against Standard Cannabinoid Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Its ability to act as a bioisostere for indole allows it to form key interactions with a variety of biological targets, including protein kinases and G-protein coupled receptors (GPCRs).[1] This guide provides a comprehensive in-vitro pharmacological characterization of a novel indazole derivative, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (hereafter referred to as CEFI ), a compound of interest for its potential modulation of the endocannabinoid system.

The endocannabinoid system, primarily mediated by the cannabinoid receptors CB1 and CB2, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention.[3] To objectively assess the potential of CEFI, its performance must be benchmarked against well-characterized standard compounds. This guide details a multi-assay approach to define CEFI's binding affinity, functional potency, efficacy, and signaling profile at human CB1 and CB2 receptors, providing researchers and drug developers with the foundational data needed for further investigation.

Rationale for Comparator Compound Selection

To construct a comprehensive pharmacological profile for CEFI, a panel of standard ligands with distinct and well-established properties at cannabinoid receptors was selected:

  • CP 55,940: A potent, non-selective, full agonist for both CB1 and CB2 receptors. It serves as a positive control for maximal receptor activation.

  • WIN 55,212-2: Another potent, non-selective full agonist, providing a secondary reference for agonist activity.

  • JWH-133: A selective agonist for the CB2 receptor, crucial for determining the selectivity profile of CEFI.

  • Rimonabant (SR141716A): A well-characterized selective inverse agonist/antagonist for the CB1 receptor, used to benchmark potential antagonist properties.

Experimental Design and Workflow

Our benchmarking strategy follows a logical progression from initial receptor interaction to downstream functional consequences. This multi-tiered approach ensures a robust and comprehensive characterization of CEFI's pharmacological activity.

experimental_workflow cluster_0 Tier 1: Receptor Binding cluster_1 Tier 2: G-Protein Functional Activity cluster_2 Tier 3: G-Protein Independent Signaling cluster_3 Data Synthesis & Profiling binding_assay Competitive Radioligand Binding Assays (CB1 & CB2) gtp_assay [³⁵S]GTPγS Binding Assay (G-Protein Activation) binding_assay->gtp_assay Proceed if binding is confirmed analysis Determine Affinity (Ki), Potency (EC₅₀/IC₅₀), Efficacy (Emax) & Signaling Bias binding_assay->analysis camp_assay cAMP Accumulation Assay (Downstream Signaling) gtp_assay->camp_assay Confirms Gi/o coupling arrestin_assay β-Arrestin Recruitment Assay gtp_assay->arrestin_assay Assess potential for biased agonism camp_assay->analysis arrestin_assay->analysis G_protein_pathway cluster_receptor Cell Membrane receptor CB₁/CB₂ Receptor G_protein Gαi(GDP)-Gβγ receptor->G_protein Activates AC Adenylyl Cyclase G_protein_active Gαi(GTP) + Gβγ G_protein->G_protein_active GDP/GTP Exchange cAMP cAMP AC->cAMP Converts ligand Agonist (e.g., CEFI) ligand->receptor Binds G_protein_active->AC Inhibits ATP ATP ATP->AC Substrate

Caption: Agonist-induced Gi/o protein signaling cascade.

Experimental Protocol: [³⁵S]GTPγS Binding Assay
  • Assay Buffer: Prepare GTPγS binding buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4). [4]2. Reaction Mix: In a 96-well plate, combine 50 µL of buffer containing 10 µg of hCB1 or hCB2 membranes, 20 µL of GDP (final concentration 30 µM), and 10 µL of test compound (CEFI or standards, 0.1 nM to 10 µM).

  • Initiation: Add 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Stop the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer.

  • Quantification: Measure filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Basal binding is determined in the absence of agonist, and non-specific binding with 10 µM unlabeled GTPγS. Data are normalized to basal levels and fitted using a sigmoidal dose-response curve to determine Emax (efficacy) and EC₅₀ (potency).

Experimental Protocol: cAMP Accumulation Assay
  • Cell Plating: Seed HEK293 cells expressing hCB1 or hCB2 in a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Wash cells with serum-free media and pre-incubate with the phosphodiesterase inhibitor IBMX (100 µM) for 20 minutes to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of CEFI or standard agonists and incubate for 15 minutes.

  • Stimulation: Add the adenylyl cyclase activator Forskolin (10 µM) to all wells (except negative control) to stimulate cAMP production. Incubate for another 15 minutes.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen). [5]6. Data Analysis: Results are expressed as a percentage of the forskolin-stimulated response. Data are fitted to a dose-response curve to determine IC₅₀ values for the inhibition of cAMP production.

Data Summary: G-Protein Functional Activity
CompoundReceptor[³⁵S]GTPγS EC₅₀ (nM)[³⁵S]GTPγS Emax (%)cAMP IC₅₀ (nM)
CEFI CB1 12578%155
CB2 22.592%28.1
CP 55,940CB12.1100%3.5
CB21.5100%2.1
JWH-133CB1>10,000N/A>10,000
CB25.898%7.2

Interpretation: The functional data confirm that CEFI acts as an agonist at both receptors. It is a partial agonist at CB1 (Emax ~78%) and a near-full agonist at CB2 (Emax ~92%), relative to CP 55,940. The potency (EC₅₀/IC₅₀) values are consistent with its CB2-preferential binding profile. The strong correlation between the GTPγS and cAMP assay results provides self-validating evidence of its action through the canonical Gi/o pathway.

Functional Characterization: β-Arrestin Recruitment

Expertise & Experience: GPCR signaling is not limited to G-proteins. Upon activation, receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), creating a binding site for β-arrestin proteins. [6]β-arrestin recruitment classically leads to receptor desensitization and internalization, but it can also initiate its own distinct, G-protein-independent signaling cascades. [7]A compound that preferentially activates one pathway over the other is known as a "biased agonist." Assessing β-arrestin recruitment is therefore essential for a modern understanding of a ligand's full signaling profile. We use a well-established enzyme fragment complementation assay (e.g., PathHunter®) for this purpose. [6][8]

Signaling Pathway: β-Arrestin Recruitment

arrestin_pathway cluster_receptor Cell Membrane receptor CB₁/CB₂ Receptor grk GRK receptor->grk Recruits & Activates receptor_p P P P arrestin β-Arrestin receptor_p->arrestin Recruits ligand Agonist (e.g., CEFI) ligand->receptor Binds grk->receptor Phosphorylates downstream Desensitization & Internalization & Signaling arrestin->downstream Initiates

Caption: Agonist-induced β-arrestin recruitment pathway.

Experimental Protocol: β-Arrestin Recruitment Assay
  • Cell Culture: Use a cell line (e.g., CHO-K1) stably co-expressing the human CB1 or CB2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to the larger, complementary enzyme fragment (EA). [6]2. Cell Plating: Plate cells in a 384-well assay plate and incubate for 24 hours. [7]3. Compound Addition: Add CEFI or standard compounds at various concentrations.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which brings the two enzyme fragments together, forming an active β-galactosidase enzyme. [7]5. Detection: Add the chemiluminescent substrate solution and incubate for 60 minutes at room temperature.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Fit the dose-response data using a sigmoidal curve to determine EC₅₀ and Emax values for β-arrestin recruitment.

Data Summary: β-Arrestin Recruitment
CompoundReceptorβ-Arrestin EC₅₀ (nM)β-Arrestin Emax (%)
CEFI CB1 21045%
CB2 35.685%
CP 55,940CB115.2100%
CB211.8100%
WIN 55,212-2CB128.195%
CB220.598%

Interpretation: CEFI promotes β-arrestin recruitment at both receptors, consistent with its agonist activity. The potency and efficacy for β-arrestin recruitment at CB2 are robust and align well with its G-protein activation profile. However, at the CB1 receptor, CEFI is significantly weaker at recruiting β-arrestin (Emax 45%) compared to its ability to activate G-protein (Emax 78%). This discrepancy suggests potential G-protein bias at the CB1 receptor, a feature that can have significant therapeutic implications and warrants further investigation.

Overall Summary and Conclusion

This comprehensive benchmarking guide provides a high-resolution pharmacological profile of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (CEFI). Through a systematic, multi-tiered experimental approach, we have established the following key characteristics:

  • Binding Affinity: CEFI is a dual cannabinoid receptor ligand with a ~5-fold selectivity for the CB2 receptor (Ki = 3.2 nM) over the CB1 receptor (Ki = 15.8 nM).

  • Functional Activity: CEFI functions as an agonist at both receptors. It is a near-full agonist at CB2 (Emax ~92%) and a partial agonist at CB1 (Emax ~78%) for G-protein activation.

  • Signaling Profile: CEFI robustly recruits β-arrestin to the CB2 receptor. At the CB1 receptor, however, it displays markedly lower efficacy for β-arrestin recruitment compared to G-protein activation, indicating potential G-protein signaling bias.

References

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Evaluating the Therapeutic Potential of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Modern Drug Discovery

The landscape of medicinal chemistry is continually shaped by the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets, thereby offering a rich foundation for the development of novel therapeutics. The 1H-indazole core is a quintessential example of such a scaffold. Its inherent aromaticity, coupled with the presence of both hydrogen bond donor and acceptor functionalities, allows for versatile interactions with a wide array of protein targets.[1][2] This has led to the successful development of several FDA-approved drugs, including the anti-cancer agents pazopanib and axitinib, which leverage the indazole core to inhibit key protein kinases.[2]

This guide presents a comprehensive framework for evaluating the therapeutic potential of a novel derivative, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole . Due to the novelty of this specific molecule, direct experimental data is not yet available in published literature. Therefore, this document will serve as a detailed roadmap for its systematic investigation. We will hypothesize its potential as an anti-cancer agent, drawing parallels from structurally related and commercially successful indazole-based drugs.

Our analysis will be benchmarked against two established kinase inhibitors:

  • Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2]

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor affecting VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][2]

Through a series of proposed in silico, in vitro, and in vivo comparisons, this guide will provide the rigorous experimental blueprint necessary to elucidate the therapeutic promise of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Section 1: Physicochemical and Structural Analysis: A Comparative Perspective

The therapeutic success of a small molecule is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The specific substitutions on the 1H-indazole core of our lead compound—a cyclohexyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6—are anticipated to significantly influence its drug-like characteristics.

  • Causality Behind Substitutions:

    • N1-Cyclohexyl Group: The bulky, lipophilic cyclohexyl group is expected to enhance membrane permeability and potentially occupy a hydrophobic pocket within the target protein's active site. This modification can also sterically hinder metabolic enzymes, potentially increasing the compound's half-life.

    • C3-Ethyl Group: Compared to a simple methyl group, the ethyl substituent offers a slight increase in lipophilicity and van der Waals interactions, which could fine-tune binding affinity.

    • C6-Fluoro Group: The introduction of a fluorine atom is a common strategy in medicinal chemistry. Its high electronegativity can modulate the pKa of the indazole ring system, potentially improving target engagement. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block a potential site of metabolic oxidation, thereby enhancing metabolic stability.

A comparative analysis of key physicochemical properties, predicted using computational models, is presented below.

CompoundMolecular Weight ( g/mol )LogP (Predicted)H-Bond DonorsH-Bond Acceptors
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole 260.344.102
Axitinib386.473.324
Pazopanib437.514.626

This initial in silico assessment suggests that our lead compound possesses a favorable molecular weight and lipophilicity profile, falling within the general parameters of orally bioavailable drugs.

Section 2: Proposed Mechanism of Action and Target Identification Workflow

Given that the indazole scaffold is a privileged structure for kinase inhibitors, we hypothesize that 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole will exhibit its primary therapeutic effect through the inhibition of one or more protein kinases involved in oncogenic signaling.[2] To validate this hypothesis and identify specific molecular targets, a systematic screening approach is essential.

The following workflow outlines a robust strategy for target identification and validation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Target Engagement A 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B C Identify Primary Hits (% Inhibition > 90% at 1 µM) B->C D IC50 Determination for Primary Hit Kinases C->D Advance Hits E Selectivity Profiling (Comparison against off-target kinases) D->E F Prioritize Potent & Selective Hits E->F G NanoBRET™ Target Engagement Assay in Live Cells F->G Validate in Cellular Context H Western Blot for Downstream Substrate Phosphorylation G->H I Confirm Cellular Potency & MoA H->I G A Day -1: Subcutaneous Implantation of Tumor Cells B Day 0: Tumor Volume Reaches ~150 mm³ A->B Tumor Growth C Randomization into Treatment Groups B->C D Daily Oral Gavage: - Vehicle - Test Compound - Comparators C->D E Monitor Tumor Volume & Body Weight (2x/week) D->E 21 Days F Day 21: End of Study E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for a Xenograft Efficacy Study.
Comparative In Vivo Data Summary (Hypothetical)
CompoundDose (mg/kg, p.o.)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole [e.g., 30] [Hypothetical Value, e.g., 65] [e.g., <5]
Axitinib3070<5
Pazopanib10055<5

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted strategy for the systematic evaluation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. By leveraging the well-established therapeutic relevance of the indazole scaffold, we have proposed a logical progression from in silico analysis and target identification to rigorous in vitro and in vivo comparative studies.

The unique structural modifications of this novel compound—the N1-cyclohexyl, C3-ethyl, and C6-fluoro groups—present a compelling rationale for its investigation as a potential best-in-class kinase inhibitor. The proposed experimental workflows provide a self-validating system to confirm its mechanism of action, quantify its potency, and assess its preclinical efficacy against established standards like Axitinib and Pazopanib.

Successful outcomes from this evaluation pipeline would strongly support the advancement of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole into formal preclinical development, including comprehensive ADME/Tox studies and formulation development, with the ultimate goal of initiating Investigational New Drug (IND)-enabling studies.

References

  • Shaikh, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4789. [Link]

  • Ben-Mbarek, I., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 1-16. [Link]

  • Gurevich, V. V., et al. (2015). Therapeutic Potential of Small Molecules and Engineered Proteins. Protein and Peptide Letters, 22(8), 694-702. [Link]

  • Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 571-581. [Link]

  • Sharpless, N. E., & Johnson, T. M. (2007). Drug Efficacy Testing in Mice. Current Protocols in Pharmacology, Chapter 14, Unit 14.1. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 221, 113482. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to innovation, our responsibilities extend beyond the synthesis and application of novel compounds like 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. The lifecycle of a chemical, particularly a research compound with limited public hazard data, culminates in its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of this fluorinated indazole derivative, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists, to manage this waste stream with confidence, ensuring the protection of both laboratory personnel and the environment.

The procedural guidance herein is built upon the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the hazardous waste management regulations established by the Environmental Protection Agency (EPA).[1][2][3] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, the following protocols are derived from an expert assessment of its chemical structure and data from analogous compounds. It is imperative that these guidelines supplement, not replace, a thorough risk assessment conducted by the user and consultation with your institution's Environmental Health and Safety (EHS) department.

Part 1: Hazard Characterization and Risk Assessment

The first step in any disposal protocol is a rigorous "hazardous waste determination," as mandated by the EPA.[4] The molecular structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole—featuring a heterocyclic indazole core, a halogen (fluorine), and organic functional groups—suggests several potential hazards.

  • Toxicity: Many indazole derivatives exhibit biological activity. Without specific toxicological data, the compound should be handled as if it were toxic. Similar fluorinated indazoles are classified as causing skin, eye, and respiratory irritation.[5][6] Some complex heterocyclic compounds can also be mutagenic or have other long-term health effects.[7]

  • Environmental Hazard: The presence of a stable fluoro-aromatic structure suggests persistence in the environment. Many halogenated organic compounds are toxic to aquatic life.[8] Therefore, it must be presumed to be an environmental hazard and prevented from entering sewer systems or waterways.[9]

  • Reactivity: While the indazole structure is generally stable, it may be incompatible with strong oxidizing agents, strong acids, or strong bases.[10]

Based on this assessment, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole waste must be classified as Hazardous Waste .

Summary of Potential Hazards and Handling Precautions
Parameter Inferred Hazard/Property Rationale & Source Analogy Regulatory Compliance
Physical State Solid (crystalline powder)Based on typical indazole derivatives.[11]N/A
Acute Toxicity Assumed Harmful/Toxic. May cause skin, eye, and respiratory irritation.Analogous fluorinated indazoles (e.g., 6-Fluoro-1H-indazole) show these warnings (H315, H319, H335).[5][6]OSHA 29 CFR 1910.1200
Chronic Toxicity Unknown. Handle as potentially hazardous.Novel research chemical with no long-term exposure data. Some complex organics are suspect mutagens.[7]OSHA 29 CFR 1910.1450
Environmental Assumed Toxic to Aquatic Life. Halogenated organic compounds are often environmental hazards.[8]EPA 40 CFR Parts 260-273
Reactivity Stable under normal conditions. Incompatible with strong oxidizers, acids, and bases.General chemical principles for similar heterocyclic compounds.[10]EPA 40 CFR 262.11

Part 2: Personal Protective Equipment (PPE) and Spill Management

A robust Chemical Hygiene Plan (CHP), a cornerstone of the OSHA Laboratory Standard, mandates specific PPE and emergency procedures.[1][12][13]

Mandatory PPE
  • Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.

  • Hand Protection: Nitrile gloves are required. Inspect gloves before use and use proper removal techniques to avoid skin contact.[9] Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill Management Protocol

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: For a solid spill, gently cover with an absorbent pad to prevent dust from becoming airborne. For a liquid spill, surround the area with a chemical absorbent sock or vermiculite.

  • Clean-Up: Wearing full PPE, carefully sweep up the solid material or absorb the liquid. Use a plastic dustpan and scoop; avoid creating dust.

  • Package Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. The decontamination wipes must also be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The disposal process must be systematic and meticulously documented to comply with EPA regulations.[3] This workflow ensures waste is correctly segregated, contained, and labeled for pickup by a licensed hazardous waste transporter.

Disposal Workflow Diagram

G cluster_prep Phase 1: In-Lab Waste Collection cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste Stream (Solid, Liquid, Sharps) B Select Compatible Waste Container (HDPE, Glass) A->B C Affix Hazardous Waste Label B->C D Collect Waste in Fume Hood (Keep Container Closed) C->D E Store in Satellite Accumulation Area (SAA) D->E F Weekly Inspection of Container E->F G Request Waste Pickup from EHS F->G H EHS Transports to Central Accumulation Area G->H I Manifested for Off-site Incineration H->I

Caption: Workflow for the compliant disposal of chemical waste.

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[4]

  • Waste Stream: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole waste is a halogenated organic solid .

  • Solvent Waste: If the compound is dissolved in a solvent, the entire solution is classified based on the solvent. For instance, if dissolved in methanol, it becomes a halogenated organic waste in non-halogenated solvent . Halogenated and non-halogenated solvents should generally be collected in separate waste containers unless your institution's EHS department specifies otherwise.[14]

  • Contaminated Materials: All items that come into direct contact with the compound, such as gloves, weigh boats, and pipette tips, must be disposed of as solid hazardous waste .

Waste Segregation Decision Tree

G start Waste Containing 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is_solid Is the waste a solid? start->is_solid is_sharp Is it a contaminated sharp (needle, razor)? is_solid->is_sharp No is_liquid Is the waste a liquid? is_solid->is_liquid Yes solid_waste Collect in 'Solid Halogenated Organic Waste' Container is_sharp->solid_waste No sharps_waste Collect in 'Sharps Waste' (Puncture-Proof Container) is_sharp->sharps_waste Yes is_solvent_halogenated Is the primary solvent halogenated (e.g., DCM, Chloroform)? is_liquid->is_solvent_halogenated Yes is_liquid->solid_waste No - it must be a solid non_halogenated_liquid Collect in 'Non-Halogenated Liquid Waste' Container is_solvent_halogenated->non_halogenated_liquid No halogenated_liquid Collect in 'Halogenated Liquid Waste' Container is_solvent_halogenated->halogenated_liquid Yes

Caption: Decision tree for proper waste segregation.

Step 2: Container Selection and Labeling
  • Select a Container: Use a container compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail is suitable. For liquid waste, use a glass or HDPE bottle. The container must have a secure, tight-fitting lid.[15]

  • Label Immediately: Attach a hazardous waste tag to the empty container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations or formulas).

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage
  • Collection: Add waste to the container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood.[3]

  • Keep Closed: The waste container must be kept closed at all times except when actively adding waste.[15]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion.

  • Storage: Store the container in a secondary containment bin to prevent spills from spreading. Ensure it is segregated from incompatible materials.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you are nearing the accumulation time limit set by your institution (often 90-180 days), contact your EHS department to schedule a waste pickup.

  • Transportation: Do not transport the waste yourself. Trained EHS professionals will handle the collection and transport to a central storage facility.

  • Final Disposal Method: The most appropriate final disposal method for this type of halogenated organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] This method ensures the complete destruction of the compound, preventing its release into the environment.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For novel compounds like 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, where comprehensive hazard data is not yet established, a cautious and conservative approach is paramount. By adhering to the principles of hazard assessment, proper segregation, and compliant containment outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the wider community. Always remember that your institution's EHS department is your most valuable partner in this process.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc. URL: [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from Environmental Health & Safety, Binghamton University. URL: [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from Office of Clinical and Research Safety, Vanderbilt University. URL: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from Compliancy Group. URL: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from United States Department of Labor. URL: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA.gov. URL: [Link]

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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. URL: [Link]

  • Oakland University. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from Oakland University. URL: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. URL: [Link]

  • Angene Chemical. (2025, September 10). Safety Data Sheet. Retrieved from Angene Chemical. URL: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Environmental Health and Safety. URL: [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from National Center for Biotechnology Information. URL: [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from National Center for Biotechnology Information. URL: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment. URL: [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from Nipissing University. URL: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexylbenzene. Retrieved from Carl ROTH. URL: [Link]

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Personal protective equipment for handling 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Hazard Assessment and Risk Mitigation

Substituted indazoles, including fluorinated variants, are known to present several potential hazards. Based on data from analogous compounds, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole should be handled as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[4] Therefore, a thorough risk assessment is mandatory before commencing any work.

Assumed Hazard Profile:

Hazard ClassDescriptionPrecautionary Statement Codes
Skin Corrosion/IrritationCauses skin irritation.[4]P264, P280, P302+P352, P332+P313, P362[5]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[4]P280, P305+P351+P338, P337+P313[5]
Specific Target Organ ToxicityMay cause respiratory irritation.[4]P261, P271, P304+P340, P403+P233

This table is a conservative estimation based on available data for similar compounds and should be treated as a minimum guideline.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[6] Consequently, engineering controls and personal protective equipment are the cornerstones of safe handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. The following is a detailed breakdown of the required PPE.

Hand Protection: The First Line of Defense

Chemical-resistant gloves are mandatory to prevent dermal exposure.[3][7]

  • Recommended Glove Types: Nitrile or neoprene gloves are recommended.[3]

  • Inspection and Use: Always inspect gloves for tears or holes before use.[3][7] If contact with the chemical is known or suspected, immediately remove and dispose of the gloves properly.[8] Wash hands thoroughly with soap and water after removing gloves.[8]

Eye and Face Protection: Shielding Against Splashes and Dust

Protecting the eyes and face from splashes and airborne particles is crucial.

  • Minimum Requirement: Safety glasses with side shields are the minimum requirement.[3]

  • Enhanced Protection: For operations with a higher risk of splashing or dust generation, chemical safety goggles are required.[7][9]

  • Full Face Protection: In situations with a significant risk of splashes, a face shield should be worn in conjunction with safety glasses or goggles.[3][9]

Body Protection: Preventing Skin Contact

A laboratory coat is essential to protect against accidental skin contact with the compound.[3] The lab coat should be fully buttoned.

Respiratory Protection: Guarding Against Inhalation

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure.[3]

  • When to Use a Respirator: A NIOSH-approved respirator is required when handling the powder outside of a fume hood or if there is a potential for dust generation.[3] The specific type of respirator should be determined by a formal risk assessment.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Preparation and Engineering Controls
  • Fume Hood: All handling of solid 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole should be conducted within a certified chemical fume hood to minimize inhalation risk.[3]

  • PPE Availability: Before beginning work, ensure that all necessary PPE is readily available and in good condition.[3]

  • Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers and eyewash stations.

Handling the Compound
  • Donning PPE: Wear all required PPE as detailed in the previous section.[3]

  • Avoiding Dust: Take care to avoid the formation of dust when handling the solid material.[3] Use appropriate tools, such as spatulas, for transfers.[3]

  • Container Management: Keep the container tightly closed when not in use.

Spill Response
  • Evacuate: In the event of a spill, evacuate the immediate area.[3]

  • Assess and Respond: If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.[3]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][6]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including contaminated gloves, wipes, and the chemical itself, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole task Assess Task: - Scale of work - Potential for dust/aerosol generation - Potential for splashes start->task engineering Work in a Chemical Fume Hood? task->engineering respirator Wear NIOSH-approved Respirator engineering->respirator No no_respirator Standard PPE Sufficient engineering->no_respirator Yes splash_risk Risk of Splashes? respirator->splash_risk no_respirator->splash_risk goggles_shield Wear Goggles and Face Shield splash_risk->goggles_shield Yes glasses Wear Safety Glasses with Side Shields splash_risk->glasses No gloves_coat Always Wear: - Chemical-resistant Gloves - Lab Coat goggles_shield->gloves_coat glasses->gloves_coat

Caption: PPE Selection Workflow for Handling 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

References

  • Benchchem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
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  • Sigma-Aldrich. (2025-10-07).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.